Mlck peptide
Description
Properties
CAS No. |
135467-90-2 |
|---|---|
Molecular Formula |
C96H156N32O19 |
Molecular Weight |
2062.5 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C96H156N32O19/c1-10-53(4)76(93(147)117-58(9)81(135)127-75(52(2)3)92(146)126-73(51-129)91(145)116-55(6)78(132)113-54(5)77(131)114-56(7)79(133)118-67(37-25-43-108-94(102)103)87(141)124-70(83(137)112-50-74(101)130)46-59-28-13-11-14-29-59)128-90(144)71(47-60-30-15-12-16-31-60)123-80(134)57(8)115-84(138)65(35-20-23-41-98)120-85(139)66(36-21-24-42-99)122-89(143)72(48-61-49-111-64-34-18-17-32-62(61)64)125-88(142)69(39-27-45-110-96(106)107)121-86(140)68(38-26-44-109-95(104)105)119-82(136)63(100)33-19-22-40-97/h11-18,28-32,34,49,52-58,63,65-73,75-76,111,129H,10,19-27,33,35-48,50-51,97-100H2,1-9H3,(H2,101,130)(H,112,137)(H,113,132)(H,114,131)(H,115,138)(H,116,145)(H,117,147)(H,118,133)(H,119,136)(H,120,139)(H,121,140)(H,122,143)(H,123,134)(H,124,141)(H,125,142)(H,126,146)(H,127,135)(H,128,144)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)/t53-,54-,55-,56-,57-,58-,63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,75-,76-/m0/s1 |
InChI Key |
MMMXOBFFYZWVCS-JXUHZWNBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N |
sequence |
KRRWKKAFIAVSAAARFG |
Synonyms |
Lys-Arg-Arg-Trp-Lys-Lys-Ala-Phe-Ile-Ala-Val-Ser-Ala-Ala-Ala-Arg-Phe-Gly-NH2 MLCK peptide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Myosin Light Chain Kinase (MLCK) Peptide: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Myosin Light Chain Kinase (MLCK) peptide, a key regulator of cellular contractility and motility. This document delves into the intricate structure of MLCK, details its crucial functional domains, and outlines the signaling pathways that govern its activity. Furthermore, it presents a compilation of quantitative data on MLCK inhibition and provides detailed methodologies for key experiments essential for its study, catering to the needs of researchers and professionals in drug development.
Introduction to Myosin Light Chain Kinase (MLCK)
Myosin Light Chain Kinase is a pivotal enzyme that belongs to the family of Ca2+/calmodulin-dependent protein kinases. Its primary role is to phosphorylate the regulatory light chain of myosin II, a molecular motor protein. This phosphorylation event is a critical trigger for the initiation of smooth muscle contraction and is also implicated in a variety of other cellular processes, including cell migration, adhesion, and epithelial barrier function.[1][2] Given its central role in these physiological and pathophysiological processes, MLCK has emerged as a significant target for therapeutic intervention in diseases such as inflammatory bowel disease, cardiovascular diseases, and cancer.[3]
MLCK Peptide Structure and Functional Domains
The MLCK protein is a multidomain molecule, with its structure intricately linked to its function. The different isoforms of MLCK, arising from the mylk1 and mylk2 genes, share a common core architecture but differ in their N- and C-terminal extensions, which contribute to their specific localizations and functions.[3] The key functional domains of the conventional smooth muscle MLCK are outlined below.
N-Terminal Actin-Binding Domain
Located at the N-terminus, this domain is responsible for the interaction of MLCK with actin filaments. This binding is thought to be important for localizing the kinase in close proximity to its substrate, the myosin light chain, within the contractile apparatus. The actin-binding activity can also play a role in the bundling of actin filaments.[1]
Catalytic Domain
The central region of MLCK houses the kinase domain, which is responsible for the phosphotransferase activity of the enzyme. This domain contains the ATP-binding site and the active site where the phosphorylation of the myosin light chain occurs. The catalytic domain's activity is tightly regulated to prevent aberrant myosin activation.[1][4]
Regulatory Domain and Calmodulin-Binding
Adjacent to the catalytic domain is the regulatory domain, which plays a crucial role in keeping the kinase in an inactive state. This domain contains an autoinhibitory sequence that blocks the active site. The binding of the calcium-calmodulin (Ca2+/CaM) complex to a specific site within this regulatory domain induces a conformational change that relieves this autoinhibition, thereby activating the kinase.[4][5] The interaction between the calmodulin-binding domain peptide and calmodulin has been studied extensively, revealing a helical structure of the peptide when bound.[5]
C-Terminal Myosin-Binding Domain
The C-terminal domain of MLCK is responsible for its interaction with myosin. This domain is identical to a protein called telokin, which is also expressed in smooth muscle cells.[1][6] The binding of this domain to unphosphorylated myosin is thought to position the kinase optimally for the phosphorylation of the myosin light chain upon activation.[6]
Quantitative Data on MLCK Inhibition
The development of specific inhibitors is crucial for both studying the function of MLCK and for its potential as a therapeutic target. A variety of peptide-based inhibitors have been developed, often mimicking the calmodulin-binding domain or the substrate-binding site. The following tables summarize key quantitative data for some of these inhibitors.
| Inhibitor Peptide | Target Site | Inhibition Constant (Ki) | IC50 | Reference(s) |
| Peptide 480-501 | Active Site | 25 nM | - | [1] |
| Peptide 483-498 | Active Site | 25 nM | - | [1] |
| Peptide 493-512 | Calmodulin Binding | 2 µM (Kiapp) | - | [1] |
| Peptide 493-504 | Calmodulin Binding | 3 µM (Kiapp) | - | [1] |
| Myosin Kinase Inhibitor (MKI) | Substrate Competitive | ~10 µM | - | [7] |
| MLCK Inhibitor Peptide 18 | Substrate Competitive | 52 nM | 50 nM | [5][8][9] |
Signaling Pathways Involving MLCK
The activation of MLCK is a key event in the signaling cascade that leads to smooth muscle contraction and other cellular responses. The canonical pathway involves an increase in intracellular calcium levels.
As depicted in Figure 1, various stimuli such as neurotransmitters and hormones bind to cell surface receptors, triggering a signaling cascade that results in an increase in intracellular calcium concentration ([Ca²⁺]i).[2] Calcium ions then bind to calmodulin, activating it. The Ca²⁺/calmodulin complex subsequently binds to the regulatory domain of MLCK, causing a conformational change that activates the kinase. Activated MLCK then phosphorylates the myosin light chain, leading to the interaction of actin and myosin and subsequent cell contraction or other motile events. The level of MLC phosphorylation is also regulated by myosin light chain phosphatase (MLCP), which dephosphorylates MLC, leading to relaxation.[2]
Experimental Protocols
The study of MLCK involves a range of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Recombinant this compound Expression and Purification
This protocol provides a general workflow for the production of a recombinant this compound fragment (e.g., the calmodulin-binding domain) in E. coli.
Methodology:
-
Cloning: The cDNA sequence encoding the desired this compound is cloned into a suitable bacterial expression vector, often with an affinity tag (e.g., GST or His-tag) to facilitate purification.
-
Transformation: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).
-
Expression: A bacterial culture is grown to mid-log phase, and protein expression is induced with an appropriate inducer (e.g., IPTG).
-
Lysis: The bacterial cells are harvested and lysed to release the cellular contents.
-
Purification: The recombinant peptide is purified from the cell lysate using affinity chromatography corresponding to the tag.
-
Dialysis and Storage: The purified peptide is dialyzed against a suitable buffer and stored at -80°C.
MLCK Kinase Assay (ADP-Glo™ Kinase Assay)
This assay is a luminescent-based method to measure the kinase activity of MLCK.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the kinase activity.[3]
Methodology:
-
Reaction Setup: In a 384-well plate, combine the kinase buffer, MLCK enzyme, the peptide substrate (e.g., a synthetic peptide corresponding to the myosin light chain phosphorylation site), and the test compound (inhibitor).
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.
-
Measurement: Read the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the MLCK activity.
Calmodulin-Binding Assay
This protocol describes a method to assess the binding of an this compound to calmodulin, often using fluorescence spectroscopy.
Principle: The intrinsic fluorescence of tryptophan residues in the this compound can be monitored. Upon binding to calmodulin in the presence of Ca²⁺, the environment of the tryptophan changes, leading to a change in fluorescence intensity or emission maximum.[4]
Methodology:
-
Sample Preparation: Prepare solutions of the purified this compound and calmodulin in a suitable buffer (e.g., Tris-HCl) containing a chelator like EGTA.
-
Baseline Measurement: Measure the baseline fluorescence of the this compound alone.
-
Titration: Add increasing concentrations of calmodulin to the peptide solution in the presence of a fixed concentration of Ca²⁺.
-
Fluorescence Measurement: After each addition of calmodulin, record the fluorescence spectrum.
-
Data Analysis: Plot the change in fluorescence as a function of the calmodulin concentration. The data can be fitted to a binding isotherm to determine the dissociation constant (Kd) of the interaction.
Structure-Function Relationship
The modular domain structure of MLCK is a paradigm of how protein architecture dictates biological function. The interplay between these domains ensures a tightly regulated response to cellular signals.
This diagram illustrates how each domain contributes to the overall function of MLCK, from its localization within the cell to the precise regulation of its catalytic activity and its interaction with its substrate. This intricate design allows for a rapid and localized response to changes in intracellular calcium, ensuring that myosin phosphorylation and subsequent cellular contraction are tightly controlled.
Conclusion
Myosin Light Chain Kinase is a multifaceted protein with a complex structure that is elegantly tailored to its regulatory function in cell motility. A thorough understanding of its domains, the signaling pathways that control it, and the experimental methods to study it are essential for researchers in cell biology and for professionals engaged in the development of novel therapeutics targeting MLCK-related pathologies. This guide provides a foundational resource to aid in these endeavors.
References
- 1. Structure and function of smooth muscle myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of the calmodulin-binding domain of skeletal muscle myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biologicscorp.com [biologicscorp.com]
- 6. A Step-by-Step Guide for the Production of Recombinant Fluorescent TAT-HA-Tagged Proteins and their Transduction into Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. pnas.org [pnas.org]
- 9. web.math.princeton.edu [web.math.princeton.edu]
An In-depth Technical Guide to Human Myosin Light Chain Kinase (MLCK) Peptide Isoforms and Splice Variants
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin Light Chain Kinase (MLCK) is a pivotal enzyme in the regulation of cellular contractility and cytoskeletal dynamics.[1] In humans, the MYLK gene gives rise to a variety of protein isoforms and splice variants through the use of alternative promoters and differential splicing of its mRNA precursor.[2][3] These variants exhibit distinct tissue distribution, subcellular localization, and enzymatic properties, implicating them in a wide range of physiological and pathological processes, from smooth muscle contraction to the modulation of endothelial barrier function and inflammation.[4][5] This guide provides a comprehensive overview of the known human MLCK isoforms and splice variants, their quantitative characteristics, the experimental methods for their study, and their roles in key signaling pathways.
MLCK Isoforms and Splice Variants
The human MYLK gene encodes two primary isoforms distinguished by their molecular weight and tissue expression: a shorter ~130-150 kDa smooth muscle MLCK (smMLCK) and a longer ~210-220 kDa non-muscle MLCK (nmMLCK).[6] The nmMLCK is characterized by a unique N-terminal extension of approximately 922-934 amino acids.[7]
Non-Muscle MLCK (nmMLCK) Splice Variants
Alternative splicing of the nmMLCK transcript generates multiple splice variants.[2] The most well-characterized of these are:
-
nmMLCK1: The full-length non-muscle isoform.[2]
-
nmMLCK2: The predominant splice variant in many human tissues and cells, lacking a 207-base pair sequence (exon 11) found in nmMLCK1.[1][8] This deletion removes a 69-amino acid region containing phosphorylation sites for Src kinase.[8]
-
nmMLCK3a and nmMLCK3b: These variants have deletions at nucleotides 5081-5233 (D3). MLCK3b has a double deletion of both the D2 and D3 regions.[2]
-
nmMLCK4: This variant has a deletion at nucleotides 4534-4737 (D4).[2]
Another product of the MYLK gene is telokin , a 17 kDa protein identical to the C-terminus of MLCK that is expressed independently in smooth muscle and is thought to stabilize unphosphorylated myosin filaments.[9]
Quantitative Data Summary
Tissue Distribution of Human MLCK Isoforms and Splice Variants
The expression of MLCK isoforms is tissue-specific. While smMLCK is most abundant in smooth muscle, it is also found in cardiac and skeletal muscle.[10] The long-form nmMLCK and its splice variants are widely expressed in non-muscle tissues and cultured cells.[7] Quantitative analysis has shown that nmMLCK2 is the dominant splice variant in various human tissues and cells, including lung, liver, brain, kidney, and endothelial cells.[1][2]
| Isoform/Variant | Predominant Tissue/Cell Type Expression | Relative Abundance Notes | Reference(s) |
| smMLCK | Smooth muscle, cardiac muscle, skeletal muscle | Highest levels in smooth muscle tissues. | [10][11] |
| nmMLCK1 | Intestinal epithelium (villous enterocytes), various non-muscle tissues | Less abundant than nmMLCK2 in many tissues. | [12] |
| nmMLCK2 | Lung, liver, brain, kidney, endothelial cells, intestinal epithelium | Dominant splice variant in many human tissues and cells. | [1][2][8] |
| nmMLCK3a, 3b | Lung, liver, brain, kidney, endothelial cells | Expressed in various adult and fetal tissues. | [2] |
| nmMLCK4 | Lung, liver, brain, kidney, endothelial cells | Expressed in various adult and fetal tissues. | [2] |
Kinetic Properties of MLCK Isoforms
The kinetic properties of MLCK isoforms determine their efficiency in phosphorylating the myosin regulatory light chain (RLC). The specific activity and substrate affinity can vary between isoforms.
| Isoform | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Specific Activity (µmol/min/mg) | Reference(s) |
| smMLCK | Smooth Muscle RLC | ~5-10 | ~30-50 | ~4-6 | 5-20 | [13][14] |
| smMLCK | Non-muscle RLC | ~8 | ~15-25 | ~2-3 | - | [14] |
| nmMLCK (long) | Myosin II | - | - | - | 0.8 | [13] |
| smMLCK (short) | Myosin II | - | - | - | 1.6 | [13] |
Note: Kinetic values can vary depending on experimental conditions such as ionic strength and the specific construct of the enzyme and substrate used.
Signaling Pathways
MLCK activity is primarily regulated by intracellular calcium levels through the binding of the calcium-calmodulin (Ca2+/CaM) complex. However, other signaling pathways can modulate MLCK expression and activity, particularly in the context of inflammation.
Calcium/Calmodulin-Dependent Activation
The canonical activation pathway for all MLCK isoforms involves an increase in intracellular Ca2+, which then binds to calmodulin. The Ca2+/CaM complex subsequently binds to the calmodulin-binding domain of MLCK, leading to a conformational change that relieves autoinhibition and activates the kinase domain. This results in the phosphorylation of the myosin regulatory light chain, triggering actomyosin contraction.
References
- 1. A single human myosin light chain kinase gene (MLCK; MYLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. app.jove.com [app.jove.com]
- 3. Mechanisms underlying distinct subcellular localization and regulation of epithelial long myosin light-chain kinase splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Function Analysis of the Non-Muscle Myosin Light Chain Kinase (nmMLCK) Isoform by NMR Spectroscopy and Molecular Modeling: Influence of MYLK Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Localization and Activity of Myosin Light Chain Kinase Isoforms during the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanical Stress and Single Nucleotide Variants Regulate Alternative Splicing of the MYLK Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Function Analysis of the Non-Muscle Myosin Light Chain Kinase (nmMLCK) Isoform by NMR Spectroscopy and Molecular Modeling: Influence of MYLK Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Kinetics of Myosin Light Chain Kinase Activation of Smooth Muscle Myosin in an In Vitro Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemistry of Smooth Muscle Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Myosin light chain kinase steady-state kinetics: comparison of smooth muscle myosin II and nonmuscle myosin IIB as substrates - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Myosin Light Chain Kinase (MLCK) in the Smooth Muscle Contraction Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myosin Light Chain Kinase (MLCK) is a pivotal enzyme in the regulation of smooth muscle contraction.[1] As a Ca2+/calmodulin-dependent serine/threonine-specific protein kinase, its primary function is to phosphorylate the 20-kDa regulatory light chain of myosin II (RLC), a critical step for initiating the actin-myosin interaction that drives muscle contraction.[1][2] This process is fundamental to numerous physiological functions, including the regulation of blood pressure, gastrointestinal motility, and airway resistance.[3][4] Dysregulation of the MLCK pathway is implicated in various pathologies, making it a significant target for therapeutic intervention. This guide provides an in-depth examination of the MLCK signaling cascade, its regulatory mechanisms, quantitative kinetics, and the experimental protocols used for its study.
The Core Signaling Pathway: Ca2+-Dependent Activation of Smooth Muscle Contraction
The contraction of smooth muscle is fundamentally triggered by an increase in intracellular calcium concentration ([Ca2+]i).[5][6] Unlike striated muscle, smooth muscle lacks the troponin complex; therefore, its contraction is regulated by a phosphorylation-dependent mechanism centered on MLCK.[5]
The signaling cascade proceeds through the following key steps:
-
Stimulus and Ca2+ Influx : Agonists such as neurotransmitters or hormones bind to G-protein coupled receptors (GPCRs) on the smooth muscle cell surface.[7] This activation, along with membrane depolarization, leads to the opening of Ca2+ channels and a rapid influx of extracellular Ca2+, as well as Ca2+ release from the sarcoplasmic reticulum.[5][7]
-
Calmodulin (CaM) Activation : The elevated intracellular Ca2+ binds to calmodulin (CaM), a ubiquitous calcium-binding protein.[8] The binding of four Ca2+ ions induces a conformational change in CaM, exposing hydrophobic pockets that are crucial for interacting with target proteins.[9]
-
MLCK Activation : The Ca2+-CaM complex then binds to a specific CaM-binding domain on MLCK.[9][10] This interaction causes a conformational change in MLCK, which relieves an autoinhibitory domain from the enzyme's catalytic site, thereby activating the kinase.[9]
-
RLC Phosphorylation : The activated MLCK specifically phosphorylates Serine-19 on the myosin regulatory light chain (RLC).[5][11]
-
Cross-Bridge Cycling and Contraction : Phosphorylation of the RLC induces a conformational change in the myosin head, increasing its ATPase activity and enabling it to bind to actin filaments.[11] This interaction initiates the cross-bridge cycle, converting the chemical energy from ATP hydrolysis into mechanical force, resulting in smooth muscle contraction.[12]
Relaxation occurs when the intracellular Ca2+ concentration decreases, leading to the dissociation of the Ca2+-CaM complex from MLCK and its inactivation.[2] The RLC is then dephosphorylated by another key enzyme, Myosin Light Chain Phosphatase (MLCP).[5][12]
Regulatory Mechanisms: The Balance Between Kinase and Phosphatase Activity
The degree of smooth muscle contraction is not solely dependent on MLCK activation but is determined by the dynamic balance between RLC phosphorylation by MLCK and dephosphorylation by Myosin Light Chain Phosphatase (MLCP).[12][13] This balance can be modulated by pathways that alter the sensitivity of the contractile apparatus to Ca2+, a phenomenon known as Ca2+ sensitization.
Myosin Light Chain Phosphatase (MLCP): MLCP is a trimeric enzyme that counteracts the activity of MLCK by dephosphorylating the RLC, leading to muscle relaxation.[13] The activity of MLCP itself is a major point of regulation.
Ca2+ Sensitization Pathways: Agonist stimulation can lead to a sustained contraction even as intracellular Ca2+ levels begin to fall. This is achieved by inhibiting MLCP activity, thereby increasing the net amount of phosphorylated RLC at any given Ca2+ concentration.[12] Two primary pathways are involved:
-
RhoA/Rho-kinase (ROCK) Pathway : Agonist binding to certain GPCRs activates the small GTPase RhoA.[7] Activated RhoA, in turn, activates Rho-kinase (ROCK). ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits the phosphatase's activity.[13][14]
-
Protein Kinase C (PKC) Pathway : GPCR activation can also stimulate Protein Kinase C (PKC).[7] PKC phosphorylates a 17-kDa protein called CPI-17.[14] Phosphorylated CPI-17 is a potent inhibitor of the catalytic subunit of MLCP.[6][14]
These sensitization mechanisms allow for fine-tuning of smooth muscle tone and are crucial for sustained contractions.
Quantitative Analysis of MLCK Activity and Inhibition
Understanding the kinetic parameters of MLCK and the potency of its inhibitors is critical for research and drug development. The following table summarizes key quantitative data from the literature.
| Parameter | Substrate/Inhibitor | Value | Organism/Tissue | Citation |
| Specific Activity | Myosin RLC | 5-20 µmol/min/mg | Chicken/Turkey Gizzard | [11] |
| Biotinylated-MLCK | 3.76 µmol/mg/min | Chicken Gizzard | [15] | |
| Km (Michaelis Constant) | Myosin RLC | ~5-10 µM | Chicken/Turkey Gizzard | [11] |
| Calmodulin (CaM) | ~1-2 nM | Chicken/Turkey Gizzard | [11] | |
| Smooth Muscle HMM | 6.7 ± 1.2 µM | - | [16] | |
| Nonmuscle HMM IIB | 7.4 ± 1.1 µM | - | [16] | |
| kcat (Turnover Number) | Smooth Muscle HMM | 15.3 ± 0.7 s⁻¹ | - | [16] |
| Nonmuscle HMM IIB | 7.8 ± 0.3 s⁻¹ | - | [16] | |
| Ki (Inhibition Constant) | ML-7 | 0.3 µM | Smooth Muscle MLCK | [17] |
| A-3 hydrochloride | 7.4 µM | MLCK | [17] | |
| IC50 (Half-maximal Inhibitory Conc.) | MLCK Inhibitor Peptide 18 | 50 nM | MLCK | [18] |
Experimental Methodologies
The study of MLCK function relies on a variety of specialized experimental protocols. Below are detailed methodologies for two key assays.
In Vitro MLCK Kinase Assay (ADP-Glo™ Luminescent Assay)
This assay measures MLCK activity by quantifying the amount of ADP produced during the phosphorylation reaction.[19][20] The luminescent signal is directly proportional to kinase activity.[19]
Principle: The kinase reaction produces ADP. After the reaction, remaining ATP is depleted. The ADP is then converted back to ATP, which is used by luciferase to generate a light signal.[20]
Materials:
-
Purified smooth muscle MLCK
-
Myosin Light Chain (RLC) peptide substrate
-
Calmodulin
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
CaCl₂
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent.
Protocol:
-
Reaction Setup : Prepare a master mix containing kinase buffer, CaCl₂, Calmodulin, and the RLC substrate.
-
Enzyme Addition : Add purified MLCK to the wells of a microplate. If screening inhibitors, pre-incubate the enzyme with the test compounds.
-
Initiate Reaction : Add ATP to each well to start the kinase reaction. Typically, incubate for 60 minutes at room temperature.[20]
-
Stop Reaction & Deplete ATP : Add 5 µl of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[20]
-
ADP to ATP Conversion & Detection : Add 10 µl of Kinase Detection Reagent. This reagent converts the ADP generated by MLCK into ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.[20]
-
Data Acquisition : Measure luminescence using a plate-reading luminometer. The signal correlates with the amount of ADP produced and thus the MLCK activity.[20]
Smooth Muscle Contraction Assay (Isolated Tissue Bath)
This classic pharmacological technique measures the isometric contraction of isolated smooth muscle tissue in response to agonists and inhibitors.[21]
Principle: A segment of smooth muscle tissue (e.g., aortic ring) is suspended in a temperature-controlled, oxygenated physiological salt solution between a fixed point and a force transducer. Changes in contractile force are recorded in real-time.[21]
Materials:
-
Isolated Tissue Bath system with organ chambers, temperature control, and aeration.
-
Isometric Force Transducer.
-
Data Acquisition System (Amplifier, A/D converter, and software).
-
Physiological Salt Solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂ / 5% CO₂.
-
Smooth muscle tissue (e.g., rat thoracic aorta).
-
Contractile agonists (e.g., Phenylephrine, KCl).
-
Test compounds/inhibitors.
Protocol:
-
Tissue Dissection : Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta) in cold physiological salt solution and cut it into rings of 2-3 mm.[21]
-
Mounting : Suspend the tissue rings in the organ baths filled with physiological solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂. One end is attached to a fixed hook, and the other is connected to the force transducer.[21]
-
Equilibration : Allow the tissue to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1.5-2.0 g for rat aorta). During this period, replace the bath solution every 15-20 minutes.
-
Viability Test : Test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM). A robust contraction confirms tissue health. Wash the tissue and allow it to return to baseline.
-
Experimentation :
-
Agonist Dose-Response : Add a contractile agonist (e.g., phenylephrine) in a cumulative, concentration-dependent manner to generate a dose-response curve.
-
Inhibitor Studies : Pre-incubate the tissue with the desired concentration of an MLCK inhibitor (or vehicle control) for a set period (e.g., 30 minutes) before generating the agonist dose-response curve.
-
-
Data Analysis : The recorded force is plotted against the agonist concentration. The effect of an inhibitor is determined by the shift in the dose-response curve, allowing for the calculation of parameters like potency (EC₅₀) and efficacy (Eₘₐₓ).[21]
Role in Pathophysiology and as a Therapeutic Target
Given its central role, MLCK is implicated in several disease states characterized by abnormal smooth muscle function.
-
Hypertension : Increased vascular smooth muscle tone, potentially involving enhanced MLCK activity or Ca2+ sensitization, contributes to elevated blood pressure.[4]
-
Asthma : Hypercontractility of airway smooth muscle, leading to bronchoconstriction, is a hallmark of asthma.[13]
-
Gastrointestinal Motility Disorders : Abnormal contraction and relaxation of gut smooth muscle can lead to conditions like irritable bowel syndrome or gastroparesis. Targeted deletion of MLCK in mice results in severe gut dysmotility.[3]
-
Inflammatory Diseases : MLCK is also involved in regulating endothelial and epithelial barrier function. Its inhibition has shown potential in restoring barrier integrity in models of intestinal disease.[18][22]
Consequently, inhibitors of MLCK are being investigated as potential therapeutic agents, including vasodilators and anti-inflammatory drugs.[22] The challenge lies in developing inhibitors with high specificity for MLCK over other kinases and for specific MLCK isoforms to minimize off-target effects.[22][23]
References
- 1. Structure and function of smooth muscle myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Myosin light chain kinase is central to smooth muscle contraction and required for gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]
- 6. Myosin light chain kinase activation and calcium sensitization in smooth muscle in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calmodulin - Wikipedia [en.wikipedia.org]
- 9. Regulation of smooth muscle myosin light chain kinase by calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of smooth muscle myosin light chain kinase by calmodulin. Role of LYS(30) and GLY(40) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemistry of Smooth Muscle Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Regulation of Myosin Light-Chain Phosphatase Activity to Generate Airway Smooth Muscle Hypercontractility [frontiersin.org]
- 14. Myosin light chain kinase activation and calcium sensitization in smooth muscle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Kinetics of Myosin Light Chain Kinase Activation of Smooth Muscle Myosin in an In Vitro Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Myosin light chain kinase steady-state kinetics: comparison of smooth muscle myosin II and nonmuscle myosin IIB as substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleck.co.jp [selleck.co.jp]
- 18. caymanchem.com [caymanchem.com]
- 19. MLCK Kinase Enzyme System Application Note [worldwide.promega.com]
- 20. promega.com [promega.com]
- 21. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibitors of Myosin Light Chain Kinase Block Synaptic Vesicle Pool Mobilization during Action Potential Firing - PMC [pmc.ncbi.nlm.nih.gov]
The Unconventional Roles of Myosin Light Chain Kinase (MLCK) Peptide in Cell Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myosin Light Chain Kinase (MLCK), a serine/threonine kinase, is traditionally recognized for its canonical role in regulating muscle contraction through the phosphorylation of the regulatory light chain (RLC) of myosin II. However, a growing body of evidence has illuminated the multifaceted and non-canonical, non-muscle functions of MLCK peptides, particularly in the intricate processes of cell motility. This technical guide provides an in-depth exploration of these non-muscle functions, detailing the signaling pathways, experimental validation, and quantitative data that underscore the pivotal role of MLCK in cell migration, invasion, and adhesion. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the molecular underpinnings of cell motility and exploring novel therapeutic targets.
Introduction: Beyond the Sarcomere
While the function of MLCK in smooth muscle contraction is well-established, its non-muscle isoforms, particularly the long non-muscle MLCK (nmMLCK), possess unique structural domains that confer functions independent of their kinase activity.[1] These non-canonical roles are largely attributed to the N-terminal extension of long MLCK, which contains actin-binding domains.[1] This guide will dissect the kinase-dependent and -independent functions of MLCK peptides in orchestrating the dynamic cytoskeletal rearrangements required for cell movement.
Kinase-Dependent Functions of MLCK in Cell Motility
The kinase activity of MLCK, which leads to the phosphorylation of the myosin RLC at Serine-19 and Threonine-18, is a critical event in generating the contractile forces necessary for cell migration.[2][3] This phosphorylation activates myosin II, leading to the assembly of stress fibers and the generation of traction forces that propel the cell forward.[4][5]
Regulation of Lamellipodial Contraction and Protrusion
At the leading edge of a migrating cell, MLCK activity is essential for the periodic contraction of the lamellipodia.[4] This process is thought to be crucial for sensing the extracellular matrix (ECM) and guiding membrane protrusion.[4] Inhibition of MLCK has been shown to block lamellipodia extension and net cell movement.[4]
Signaling Pathways
The kinase activity of non-muscle MLCK is primarily regulated by intracellular calcium levels through its association with calmodulin (CaM).[6] Upstream signals, such as those from G-protein coupled receptors or receptor tyrosine kinases, can lead to an influx of calcium, activating the Ca2+/CaM complex and subsequently MLCK.
Kinase-Independent Functions of MLCK in Cell Motility
Perhaps more intriguing are the kinase-independent functions of MLCK, which are primarily mediated by the long isoform (l-MLCK).[1] These functions are largely attributed to its direct binding to F-actin via its N-terminal DFRXXL motifs.[1]
Regulation of Membrane Tension and Protrusion
Studies have surprisingly shown that deletion of MLCK can lead to enhanced cell migration and protrusion formation.[1][7] This is attributed to a reduction in membrane tether force and an increase in membrane flexibility in the absence of MLCK.[1] In this context, l-MLCK acts as a scaffold protein, stabilizing the membrane skeleton through its F-actin-binding activity, thereby regulating membrane tension and protrusion.[1] Rescue experiments with a kinase-dead MLCK or the F-actin binding domain alone restored normal membrane tension, confirming the kinase-independent nature of this function.[1]
Involvement in Fibronectin-Integrin-Cytoskeleton Linkages
MLCK participates in the formation of transmembrane complexes that link the actin cytoskeleton to the extracellular matrix (ECM).[1] Pull-down and co-immunoprecipitation assays have demonstrated that the absence of MLCK leads to an attenuated formation of complexes containing myosin II, integrins, and fibronectin.[1] This suggests a crucial role for MLCK in stabilizing the connections necessary for efficient force transmission during cell migration.
Quantitative Data on MLCK's Role in Cell Motility
The following tables summarize quantitative data from various studies, highlighting the impact of MLCK modulation on cell motility parameters.
Table 1: Effects of MLCK Inhibition or Deletion on Cell Migration
| Cell Type | Experimental Condition | Parameter Measured | Result | Reference |
| Smooth Muscle Cells (SMCs) | MLCK deletion | Lamellipodial extension distance | 21.9 ± 1.9 µm (mutant) vs. 15.0 ± 2.2 µm (control) per 30 min (p < 0.05) | [1] |
| Fibroblasts | MLCK inhibition (peptide) | Net translocation | 3.3 ± 1.4 µm (inhibited) vs. 7.6 ± 2.6 µm (control) | [8] |
| Fibroblasts | MLCK inhibition (peptide) | Directional persistence | 0.18 ± 0.08 (inhibited) vs. 0.52 ± 0.10 (control) | [8] |
| Human Pulmonary Arterial Endothelial Cells (HPAECs) | BMPR2 silencing + ML-7 | Cell migration | Significant reduction compared to BMPR2 silencing alone | [9] |
| Human Pulmonary Arterial Endothelial Cells (HPAECs) | VEGF treatment + ML-7 | Wound gap closure | Significant attenuation of migration | [9] |
Table 2: Effects of MLCK Modulation on Myosin Light Chain (RLC) Phosphorylation
| Cell Type | Experimental Condition | Parameter Measured | Result | Reference |
| Ileal Smooth Muscle | MLCK knockout | RLC phosphorylation (KCl stimulation) | 0.8 ± 1.4% (knockout) vs. 24.3 ± 5.8% (control) | [10] |
| HeLa Cells | MLCK inhibition (ML-7) | pRLC at metaphase cortex | Significant decrease | [11] |
| HeLa Cells | MLCK inhibition (ML-7) | ppRLC at metaphase cortex | No significant difference | [11] |
Detailed Experimental Protocols
In Vitro MLCK Activity Assay (Radiometric)
This protocol is adapted from established methods for measuring MLCK kinase activity.[12]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mM CaCl₂.
-
Substrate and Enzyme Addition: To the reaction buffer, add the purified MLCK enzyme, calmodulin, and the substrate (isolated RLC or intact myosin).
-
Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP (typically 1 mM).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA) or by spotting the mixture onto phosphocellulose paper and immersing in 75 mM phosphoric acid.
-
Quantification: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP. The amount of ³²P incorporated into the RLC is quantified by scintillation counting.
Non-Radioactive In Vitro MLCK Activity Assay (Bioluminescent ADP Detection)
This protocol is based on the ADP-Glo™ Kinase Assay.[13][14]
-
Kinase Reaction:
-
Set up the kinase reaction in a 384-well plate with a final volume of 5 µL. The reaction mixture should contain kinase buffer, ATP, the substrate (RLC), and the MLCK enzyme.
-
Incubate at room temperature for 60 minutes.
-
-
ADP-Glo™ Reagent Addition:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to detect the newly synthesized ATP.
-
Incubate at room temperature for 30 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the ADP concentration and thus the kinase activity.
-
Cell Migration (Wound Healing/Scratch) Assay
This is a common method to study directional cell migration in vitro.
-
Cell Culture: Grow cells to a confluent monolayer in a multi-well plate.
-
Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.
-
Treatment: Replace the medium with fresh medium containing the experimental treatment (e.g., MLCK inhibitor ML-7). Include a vehicle control.
-
Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is a measure of cell migration.
Implications for Drug Development
The dual functionality of MLCK in cell motility presents both challenges and opportunities for drug development.
-
Targeting Kinase Activity: Small molecule inhibitors of MLCK's kinase activity, such as ML-7, have been instrumental in elucidating its role in cell migration.[15] However, the potential for off-target effects and the kinase-independent functions of MLCK must be considered.[16]
-
Modulating Protein-Protein Interactions: The scaffolding function of l-MLCK suggests that targeting its interaction with F-actin or other components of the transmembrane complex could be a novel therapeutic strategy to modulate cell motility, particularly in the context of cancer metastasis where MLCK expression is often downregulated.[17][18]
Conclusion
The non-muscle functions of MLCK peptides in cell motility are complex and context-dependent, involving both kinase-dependent and -independent mechanisms. A thorough understanding of these multifaceted roles is essential for researchers in the field of cell biology and for the development of novel therapeutic strategies targeting diseases characterized by aberrant cell motility, such as cancer and inflammatory disorders. This guide provides a foundational framework for further investigation into the intricate world of MLCK signaling and its impact on cellular movement.
References
- 1. Myosin Light Chain Kinase (MLCK) Regulates Cell Migration in a Myosin Regulatory Light Chain Phosphorylation-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myosin light chain kinase in microvascular endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The actin-myosin regulatory MRCK kinases: regulation, biological functions and associations with human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myosin light chain kinases: Division of work in cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Myosin light chain kinase (MLCK) regulates cell migration in a myosin regulatory light chain phosphorylation-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct roles of MLCK and ROCK in the regulation of membrane protrusions and focal adhesion dynamics during cell migration of fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Muscle MLCK Contributes to Endothelial Cell Hyper-Proliferation through the ERK Pathway as a Mechanism for Vascular Remodeling in Pulmonary Hypertension | MDPI [mdpi.com]
- 10. Myosin light chain kinase is central to smooth muscle contraction and required for gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
- 12. Biochemistry of Smooth Muscle Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-Radioactive In Vitro Cardiac Myosin Light Chain Kinase Assays [app.jove.com]
- 14. promega.com [promega.com]
- 15. Myosin light-chain kinase contributes to the proliferation and migration of breast cancer cells through cross-talk with activated ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. molbiolcell.org [molbiolcell.org]
- 17. kaistcompass.kaist.ac.kr [kaistcompass.kaist.ac.kr]
- 18. Loss of MLCK leads to disruption of cell-cell adhesion and invasive behavior of breast epithelial cells via increased expression of EGFR and ERK/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Myosin Light Chain Kinase (MLCK) Signaling Cascade: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Myosin Light Chain Kinase (MLCK) plays a pivotal role in the regulation of smooth muscle contraction and is implicated in a variety of cellular processes, including cell migration, adhesion, and epithelial barrier function.[1] Its dysregulation is associated with numerous pathologies, making it a significant target for therapeutic intervention.[1] This technical guide provides an in-depth exploration of the MLCK signaling cascade, its upstream regulators, quantitative data on its activity, and detailed experimental protocols for its study.
Core Signaling Cascade: The Ca²⁺/Calmodulin Axis
The canonical activation of MLCK is initiated by an increase in intracellular calcium concentration ([Ca²⁺]i).[2] This event triggers a cascade that is fundamental to smooth muscle contraction and other MLCK-mediated cellular events.
The activation sequence is as follows:
-
Calcium Influx: An initial stimulus, such as a neurotransmitter or hormone, leads to an increase in intracellular Ca²⁺.[2]
-
Calmodulin Binding: Four Ca²⁺ ions bind to the ubiquitous calcium-binding protein, calmodulin (CaM).[3]
-
Conformational Change and MLCK Activation: The Ca²⁺-CaM complex then binds to the CaM-binding domain of MLCK.[4] This interaction induces a conformational change in MLCK, relieving an autoinhibitory mechanism and exposing the catalytic site.[4][5]
-
Myosin Light Chain Phosphorylation: The activated MLCK then phosphorylates the serine-19 residue on the regulatory light chain (RLC) of myosin II.[5][6]
-
Actomyosin Interaction: This phosphorylation event is necessary to activate the actin-activated myosin ATPase activity, which in turn allows for the interaction between myosin cross-bridges and actin filaments, leading to contraction in smooth muscle cells.[5]
Dephosphorylation of the myosin light chain is carried out by myosin light-chain phosphatase (MLCP), which terminates the contraction.[6]
Caption: The core MLCK signaling cascade initiated by calcium and calmodulin.
Upstream Regulators of the MLCK Cascade
Beyond the primary Ca²⁺/CaM activation, the MLCK signaling pathway is subject to complex regulation by several other kinases and signaling pathways. These modulatory inputs can either enhance or inhibit MLCK activity and the overall contractile response.
RhoA/ROCK Pathway
The RhoA/Rho-associated kinase (ROCK) pathway primarily acts to sensitize the contractile apparatus to Ca²⁺ by inhibiting Myosin Light Chain Phosphatase (MLCP).[7][8] This leads to a sustained increase in phosphorylated MLC, even at basal Ca²⁺ levels.[7]
The key steps in this pathway are:
-
RhoA Activation: Agonists binding to G-protein coupled receptors can activate the small GTPase RhoA.
-
ROCK Activation: Activated RhoA, in turn, activates ROCK.
-
MLCP Inhibition: ROCK can inhibit MLCP through two main mechanisms:
While ROCK can directly phosphorylate MLC to some extent, its major contribution to contraction is through the inhibition of MLCP.[9][10]
Caption: The RhoA/ROCK pathway's regulation of MLCK signaling via MLCP inhibition.
Protein Kinase C (PKC)
Protein Kinase C (PKC) also contributes to the regulation of smooth muscle contraction, often in concert with the RhoA/ROCK pathway.[6] PKC can be activated by diacylglycerol (DAG), which is produced alongside inositol trisphosphate (IP₃) following the activation of phospholipase C by certain GPCRs.
PKC's primary role in this context is the phosphorylation and activation of CPI-17, leading to the inhibition of MLCP, similar to the action of ROCK.[7]
Protein Kinase A (PKA) and Protein Kinase G (PKG)
The cyclic nucleotide-dependent protein kinases, PKA (activated by cAMP) and PKG (activated by cGMP), generally promote smooth muscle relaxation.[11] While some studies have suggested that PKG may directly phosphorylate and inhibit MLCK, strong evidence for this is lacking.[12] The predominant mechanism by which PKA and PKG induce relaxation is through the inhibition of the RhoA pathway.[11][13]
PKA and PKG can phosphorylate RhoA, which leads to its inactivation and prevents the subsequent ROCK-mediated inhibition of MLCP.[11][13] This allows MLCP to dephosphorylate MLC, leading to relaxation.
Extracellular Signal-Regulated Kinase (ERK)
In some cellular contexts, such as insulin-stimulated glucose uptake in adipocytes, the Mitogen-Activated Protein (MAP) kinase ERK has been shown to be an upstream activator of MLCK.[14][15] ERK1/2 can directly phosphorylate and activate MLCK, contributing to the regulation of non-muscle myosin II activity.[14][15]
Caption: An overview of the major upstream regulators of the MLCK signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to the MLCK signaling cascade, extracted from various studies.
Table 1: Kinetic Constants for Myosin Light Chain Kinase
| Parameter | Value | Substrate/Conditions | Reference |
| Specific Activity | 5-20 µmol/min-mg | Chicken or turkey gizzard RLC | [5] |
| Apparent Km for RLC | ~5-10 µM | [5] | |
| Apparent Km for CaM | 1-2 nM | [5] | |
| Initial Phosphorylation Rate (kpo) | ~1.17 heads s⁻¹·MLCK⁻¹ | Surface-attached SMM | [16] |
| Dissociation Rate Constant (from pSMM) | 0.80 s⁻¹ | [16] |
Table 2: Dissociation Constants (Kd) and Inhibition Constants (Ki) for MLCK Inhibitors
| Inhibitor | Ki / Kd | Type of Inhibition | Reference |
| Peptide 480-501 | 25 nM | Competitive with ATP and RLC | [17] |
| Peptide 483-498 | 25 nM | Competitive with ATP and RLC | [17] |
| Peptide 493-512 | 2 µM | Calmodulin depletion | [17] |
| Peptide 493-504 | 3 µM | Calmodulin depletion | [17] |
| MLCK-SMM Affinity (no ATP) | 0.8 µM | [16] | |
| MLCK-pSMM Affinity (no ATP) | >100 µM | [16] |
Table 3: Cellular Responses to MLCK Modulation
| Cell/Tissue Type | Stimulus | Measured Parameter | Result | Reference |
| Bladder Smooth Muscle | KCl (65 mM) | MLCK Activation | 62% | [18] |
| RLC Phosphorylation | 0.48 mol phosphate/mol RLC | [18] | ||
| Bladder Smooth Muscle | Carbachol (10 µM) | MLCK Activation | 32% | [18] |
| Bladder Smooth Muscle | KCl + Carbachol + CaCl₂ | [Ca²⁺]i | 786 nM | [18] |
| 3T3-L1 Adipocytes | Insulin + BAPTA | MLCK Phosphorylation | 52% impairment | [14] |
| RLC Phosphorylation | 45% impairment | [14] | ||
| 3T3-L1 Adipocytes | A23187 (Ca²⁺ ionophore) | MLCK & RLC Phosphorylation | Same extent as insulin | [14] |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to investigate the MLCK signaling cascade.
MLCK In Vitro Kinase Activity Assay (Radiometric)
This protocol is a standard method to measure the catalytic activity of MLCK in vitro.[5]
Materials:
-
Purified MLCK enzyme
-
Purified Regulatory Light Chain (RLC) substrate
-
Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.0, 10 mM MgCl₂, 0.1-1 mM CaCl₂, various CaM concentrations)
-
γ-[³²P]-ATP
-
Phosphocellulose paper discs
-
Acid solution for quenching (e.g., 75 mM phosphoric acid)
-
Scintillation counter and vials
Procedure:
-
Prepare the kinase reaction mixture containing the reaction buffer, RLC, and CaM.
-
Initiate the reaction by adding a mixture of γ-[³²P]-ATP and purified MLCK.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a known volume of the reaction mixture onto phosphocellulose paper discs and immediately immersing them in the acid solution.
-
Wash the discs extensively with the acid solution to remove unincorporated γ-[³²P]-ATP.
-
Quantify the amount of ³²P incorporated into the RLC substrate by scintillation counting of the dried discs.
-
Calculate the specific activity of the MLCK enzyme (e.g., in µmol of phosphate incorporated per minute per mg of enzyme).
MLCK Kinase Assay (Luminescence-Based)
This is a non-radioactive alternative for measuring MLCK activity, often used in high-throughput screening.[19]
Materials:
-
MLCK enzyme
-
RLC substrate
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
ADP-Glo™ Kinase Assay reagents (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Dilute the MLCK enzyme, RLC substrate, and ATP in the kinase buffer.
-
Add the enzyme, substrate, and ATP to the wells of a 384-well plate. If testing inhibitors, they should be added at this stage.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for the recommended time (e.g., 40 minutes).
-
Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for the recommended time (e.g., 30 minutes).
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions
Co-IP is a widely used technique to investigate the interaction between MLCK and its potential binding partners in a cellular context.[20]
Materials:
-
Cell lysate containing the proteins of interest
-
Antibody specific to the "bait" protein (e.g., anti-MLCK)
-
Protein A/G-agarose or magnetic beads
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Wash buffer (e.g., PBS with a low concentration of detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Lyse the cells to release the proteins while maintaining protein-protein interactions.
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein to form an antibody-antigen complex.
-
Add Protein A/G beads to the lysate to capture the antibody-antigen complex.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting, using an antibody against the suspected interacting "prey" protein to confirm its presence in the complex.
Caption: A simplified workflow for a Co-Immunoprecipitation experiment.
This guide provides a foundational understanding of the MLCK signaling cascade, its regulation, and methods for its investigation. The intricate network of upstream regulators highlights the complexity of cellular processes controlled by MLCK and offers multiple points for potential therapeutic intervention. The provided protocols serve as a starting point for researchers aiming to further elucidate the roles of MLCK in health and disease.
References
- 1. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Insights into the MLCK Activation by CaM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry of Smooth Muscle Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Ca2+/calmodulin/MLCK pathway initiates, and RhoA/ROCK maintains, the internal anal sphincter smooth muscle tone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Roles of Rock (Rho-Kinase) and Mlck in Spatial Regulation of Mlc Phosphorylation for Assembly of Stress Fibers and Focal Adhesions in 3t3 Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct roles of ROCK (Rho-kinase) and MLCK in spatial regulation of MLC phosphorylation for assembly of stress fibers and focal adhesions in 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of sustained smooth muscle contraction by PKA and PKG preferentially mediated by phosphorylation of RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Regulation of Myosin Light Chain Kinase during Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Kinetics of Myosin Light Chain Kinase Activation of Smooth Muscle Myosin in an In Vitro Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mode of inhibition of smooth muscle myosin light chain kinase by synthetic peptide analogs of the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. promega.com [promega.com]
- 20. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
regulation of MLCK peptide gene expression
An In-depth Technical Guide to the Regulation of Myosin Light Chain Kinase (MLCK) Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Myosin Light Chain Kinase (MLCK) family of enzymes are pivotal regulators of cellular contractility and cytoskeletal dynamics, with critical roles in smooth muscle contraction, cell migration, and epithelial barrier function.[1][2][3] The expression of MLCK is not uniform; rather, it is a highly regulated process governed by a complex interplay of transcriptional and post-transcriptional mechanisms. The primary gene responsible for the major isoforms, mylk1, is a large and intricate genetic locus spanning approximately 250 kb and containing at least 31 exons.[2][4][5] This gene utilizes four distinct promoters to generate multiple protein products, including a long 220-kDa non-muscle isoform, a shorter 130-kDa smooth muscle isoform, and a non-catalytic C-terminal protein called telokin.[2][4][5][6] This guide provides a comprehensive overview of the molecular mechanisms controlling mylk1 gene expression, details key signaling pathways involved, presents quantitative data on regulatory effects, outlines common experimental protocols, and discusses the implications for therapeutic discovery.
Introduction to the mylk1 Gene Locus
The mylk1 gene is the source of several key proteins involved in actomyosin regulation. The kinase products phosphorylate the regulatory light chain of myosin II, a Ca2+/calmodulin-dependent event that is obligatory for initiating smooth muscle contraction and is crucial for cytoskeletal functions in non-muscle cells.[2][7][8] Dysregulation of MLCK expression is implicated in a variety of pathologies, including hypertension, inflammatory bowel disease, cancer, and asthma.[9][10][11]
The main products of the mylk1 gene are:
-
220-kDa MLCK (Long MLCK) : Often referred to as the non-muscle isoform, it is widely expressed and plays a significant role in regulating endothelial and epithelial barrier function.[2][7]
-
130-kDa MLCK (Short/Smooth Muscle MLCK) : Highly expressed in smooth muscle tissues, this isoform is the primary driver of smooth muscle contraction.[2][7] However, it is also found ubiquitously in other tissues, including cardiac and skeletal muscle.[7]
-
Telokin : A 17-kDa protein expressed exclusively in smooth muscle, identical in sequence to the C-terminus of MLCK.[1][6] It does not have kinase activity but functions to stabilize unphosphorylated myosin and can inhibit myosin light chain phosphatase, thereby modulating smooth muscle contraction.[1][4][5]
These products arise from distinct promoters within the single mylk1 gene, allowing for sophisticated, tissue-specific, and context-dependent regulation.[2]
Transcriptional Regulation of the mylk1 Gene
The differential expression of MLCK isoforms is primarily controlled at the level of transcription, with specific sets of transcription factors and co-regulators acting on the distinct promoters.
Core Promoter Elements and Key Transcription Factors
A central mechanism for smooth muscle-specific gene expression involves the interplay between the MADS-box transcription factor Serum Response Factor (SRF) and its potent coactivator, myocardin .[1][12] SRF binds to a consensus DNA sequence known as the CArG box [CC(A/T)₆GG], which is present in the promoters of most smooth muscle-specific genes, including the promoters for the 130-kDa MLCK and telokin.[1][5][11] Myocardin itself does not bind DNA but forms a ternary complex with SRF on CArG boxes to drive high levels of transcription.[1][12]
In contrast, in non-muscle cells that lack myocardin, low-level basal transcription of the 130-kDa MLCK may be driven by more general transcription factors such as Sp1 and cAMP response element binding protein (CREB) .[1][2]
The regulation is further nuanced by factors that can modulate the activity of the core SRF/myocardin complex.
-
GATA-6 : This zinc-finger transcription factor is critical for maintaining the differentiated phenotype of vascular smooth muscle cells.[1][2] It acts as a differential regulator of the mylk1 gene, inhibiting the expression of 130-kDa MLCK and telokin while markedly increasing the expression of the 220-kDa MLCK isoform.[1][2] GATA-6 binds to consensus sites that are often located near the CArG boxes within the promoters.[1][2]
-
Notch Signaling : The Notch pathway, crucial for developmental processes, exerts autoregulatory control over the MLCK promoter. The Notch1 intracellular domain can augment the formation of the SRF/myocardin complex on the MLCK promoter's CArG element, initially increasing transcription.[12] This is followed by a feedback mechanism involving the Notch-repressor HRT2, which can disrupt the SRF-myocardin complex.[12]
-
Pro-inflammatory Factors (NF-κB and AP-1) : In epithelial and endothelial cells, pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) upregulate the expression of the long 220-kDa MLCK.[10][13] This response is mediated by the transcription factors NF-κB and Activator protein-1 (AP-1) , which bind to response elements in the long MLCK promoter.[13]
Signaling Pathways Modulating MLCK Gene Expression
Several extracellular signals converge on the mylk1 gene to modulate its expression, linking physiological stimuli to changes in cellular contractile potential.
Pro-inflammatory Signaling
Cytokines such as TNF-α and Interleukin-1β are potent inducers of long MLCK transcription, particularly in epithelial cells.[10][14] This upregulation is a key event in the pathogenesis of inflammatory conditions like IBD, as it leads to increased intestinal permeability. The signaling cascade involves the activation of canonical inflammatory pathways that lead to the nuclear translocation of NF-κB and the activation of the AP-1 complex, both of which drive transcription from the long MLCK promoter.[13]
Caption: TNF-α activates NF-κB and AP-1 to drive long MLCK gene transcription.
Ras/MAPK Signaling in Hypertension
In vascular smooth muscle cells, the Ras-MEK-ERK signaling cascade has been implicated in the upregulation of smooth muscle MLCK (smMLCK) in the context of hypertension.[11] Studies using spontaneously hypertensive rats (SHR) show that increased smMLCK expression is driven by enhanced SRF binding to the promoter. This process is dependent on the ERK/MAPK pathway, suggesting that growth factor signaling or mechanical stress can contribute to vascular pathophysiology by increasing the expression of this key contractile enzyme.[11]
Post-Transcriptional Regulation
Beyond promoter activity, the final level of MLCK protein is also determined by post-transcriptional events.
-
Alternative Promoters and Start Sites : The primary mechanism for generating the main MLCK isoforms is the use of different transcriptional start sites governed by unique promoters within the mylk1 gene.[2][13] Further complexity arises from the discovery of alternative exons near the 5' end of the long MLCK transcript, such as exons 1A and 1B, which provide additional layers of regulatory control.[13]
-
Alternative Splicing : Splice variants of the long MLCK have been identified in epithelial cells (e.g., MLCK1, MLCK2). These variants differ in sequences within their immunoglobulin-like domains, leading to distinct subcellular localizations and functions, despite being transcribed from the same promoter.[15]
-
MicroRNA (miRNA) Regulation : MLCK expression can also be controlled at the level of mRNA stability and translation by miRNAs. For example, salvianolic acid B has been shown to decrease MLCK expression by upregulating microRNA-1, highlighting a potential avenue for therapeutic intervention.[9]
Quantitative Analysis of MLCK Gene Regulation
The effects of various regulators on mylk1 gene expression have been quantified in numerous studies. The tables below summarize key findings.
Table 1: Key Transcription Factors Regulating mylk1 Gene Expression
| Transcription Factor | Target Promoter / Isoform | Effect | Cell Type / Context | Citation(s) |
|---|---|---|---|---|
| SRF / Myocardin | 130-kDa MLCK & Telokin | Activation | Smooth Muscle | [1][12] |
| GATA-6 | 130-kDa MLCK & Telokin | Inhibition | Vascular Smooth Muscle | [1][2] |
| GATA-6 | 220-kDa MLCK | Activation | Vascular Smooth Muscle | [1][2] |
| NF-κB | 220-kDa (Long) MLCK | Activation | Intestinal Epithelial | [13] |
| AP-1 | 220-kDa (Long) MLCK | Activation | Intestinal Epithelial | [13] |
| Sp1 | 130-kDa MLCK | Basal Activation | Non-muscle cells | [1][13] |
| CREB | 130-kDa MLCK | Basal Activation | Non-muscle cells | [1][2] |
| Notch1 (ICD) | 130-kDa MLCK | Bimodal (Activation then Repression) | Smooth Muscle |[12] |
Table 2: Quantitative Effects of Selected Regulators on MLCK Expression
| Regulator / Condition | Experimental System | Measured Parameter | Quantitative Change | Citation(s) |
|---|---|---|---|---|
| GATA-6 Overexpression | A10 Vascular Smooth Muscle Cells | Endogenous mRNA Levels | Telokin & 130-kDa MLCK: Significantly decreased; 220-kDa MLCK: Markedly increased | [1][2] |
| TNF-α Treatment | Human Enterocytes (in vitro) | Long MLCK mRNA | Increased Transcription | [13] |
| 12-bp Insertion Mutation | Spontaneously Hypertensive Rats (SHR) vs. Normotensive | SRF binding to smMLCK promoter | Increased SRF binding and promoter activity | [11] |
| Jagged1 (Notch Ligand) | A10 Smooth Muscle Cells | MLCK Promoter Activity | Bimodal: Initial increase followed by a decrease |[12] |
Methodologies for Studying MLCK Gene Expression
A multi-faceted approach is required to dissect the complex regulation of the mylk1 gene. Below are protocols for key experimental techniques.
Analysis of Promoter Activity: Luciferase Reporter Assay
This technique measures the ability of a specific DNA sequence (the promoter) to drive transcription in response to various stimuli or transcription factors.
-
Protocol Overview :
-
Cloning : The MLCK promoter region of interest is amplified by PCR and cloned into a reporter plasmid, upstream of a gene encoding a reporter enzyme (e.g., firefly luciferase).
-
Transfection : The reporter plasmid, along with a control plasmid expressing a different reporter (e.g., Renilla luciferase for normalization), is introduced into cultured cells. Plasmids expressing transcription factors of interest can be co-transfected.
-
Stimulation : Cells are treated with specific agonists, inhibitors, or growth factors to activate or inhibit signaling pathways.
-
Lysis and Measurement : After 24-48 hours, cells are lysed, and the luciferase activity is measured using a luminometer.
-
Analysis : Firefly luciferase activity is normalized to the control Renilla activity to account for transfection efficiency. The resulting value reflects the transcriptional activity of the promoter.[12]
-
Analysis of Protein-DNA Interactions: Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine whether a specific protein, such as a transcription factor, binds to a specific genomic region (e.g., the MLCK promoter) within intact cells.
-
Protocol Overview :
-
Cross-linking : Cells are treated with formaldehyde to create covalent cross-links between DNA and any proteins bound to it.
-
Chromatin Shearing : Cells are lysed, and the chromatin is sheared into smaller fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation : An antibody specific to the transcription factor of interest is used to pull down the protein and any DNA cross-linked to it.
-
Reverse Cross-linking : The cross-links are reversed by heating, and the proteins are digested with proteinase K, releasing the DNA.
-
DNA Analysis : The purified DNA is analyzed by quantitative PCR (qPCR) using primers that flank the putative binding site in the MLCK promoter. An enrichment of this DNA sequence compared to a negative control region indicates binding.[12][13]
-
Caption: A typical experimental workflow to validate a transcription factor's role.
Analysis of Gene and Protein Expression
-
Quantitative Real-Time PCR (qRT-PCR) : This technique is used to accurately measure the amount of specific mRNA transcripts (e.g., 220-kDa vs. 130-kDa MLCK) in a sample. It involves reverse transcribing RNA into cDNA, followed by PCR amplification in the presence of a fluorescent dye.
-
Western Blotting : This method is used to detect and quantify the level of specific MLCK protein isoforms. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the different MLCK isoforms.
Implications for Drug Development
The detailed understanding of MLCK gene regulation offers novel therapeutic targets beyond direct inhibition of the kinase's catalytic activity, which can have significant side effects due to its ubiquitous expression.[9]
-
Inflammatory Diseases : For conditions like inflammatory bowel disease, targeting the upstream signaling pathways (e.g., TNF-α/NF-κB) that drive long MLCK expression could be a strategy to restore epithelial barrier function.[9][10]
-
Hypertension : Modulating the SRF/myocardin axis or the upstream Ras-ERK pathway in vascular smooth muscle could potentially normalize the overexpression of smMLCK seen in hypertension, thereby reducing vascular hypercontractility.[11]
-
Cancer : Given MLCK's role in cell migration and metastasis, interfering with the transcriptional programs that elevate MLCK expression in tumor cells could inhibit cancer progression.[9][10]
-
Fibrotic Diseases : Targeting the transcription factors that control MLCK expression in myofibroblasts could be a viable strategy to reduce pathological contractility in fibrotic tissues.
Conclusion
The regulation of mylk1 gene expression is a paradigm of molecular complexity, utilizing multiple promoters, a diverse cast of transcription factors, and numerous signaling pathways to achieve precise spatio-temporal control over cellular mechanics. Key regulatory nodes include the SRF/myocardin complex for smooth muscle-specific expression and the NF-κB/AP-1 pathways for inflammation-driven expression. Future research will likely focus on elucidating the epigenetic control of the mylk1 locus and the role of additional non-coding RNAs. For drug development professionals, moving upstream from direct enzyme inhibition to targeting the regulatory pathways that control MLCK expression holds the promise of developing more specific and effective therapies for a host of debilitating diseases.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Regulation of myosin light chain kinase and telokin expression in smooth muscle tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. MYLK Gene: Function, Regulation, and Role in Disease [learn.mapmygenome.in]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Frontiers | Regulation of Myosin Light-Chain Phosphatase Activity to Generate Airway Smooth Muscle Hypercontractility [frontiersin.org]
- 9. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene - MYLK [maayanlab.cloud]
- 11. molbiolcell.org [molbiolcell.org]
- 12. Autoregulatory Control of Smooth Muscle Myosin Light Chain Kinase Promoter by Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor necrosis factor-induced long myosin light chain kinase transcription is regulated by differentiation-dependent signaling events. Characterization of the human long myosin light chain kinase promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Mechanisms underlying distinct subcellular localization and regulation of epithelial long myosin light-chain kinase splice variants - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Core Functions of Myosin Light Chain Kinase: A Technical Guide Based on Murine Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myosin light chain kinase (MLCK) is a pivotal enzyme regulating a spectrum of physiological processes, from smooth muscle contraction and cardiac performance to endothelial barrier integrity. The advent of genetic engineering in murine models, specifically through targeted gene knockout, has provided an unparalleled opportunity to dissect the in vivo roles of different MLCK isoforms. This technical guide synthesizes the key findings from smooth muscle, cardiac, and endothelial-specific MLCK knockout mouse studies. We present a comprehensive overview of the resulting phenotypes, detailed experimental protocols, and the intricate signaling pathways elucidated through these models. Quantitative data are summarized in structured tables for comparative analysis, and key signaling and experimental workflows are visualized using Graphviz diagrams to offer a clear and in-depth understanding of the indispensable functions of MLCK.
Smooth Muscle-Specific MLCK (smMLCK) Knockout Studies
Targeted deletion of MLCK in smooth muscle has unequivocally established its central role in phasic smooth muscle contraction and visceral functions. These studies have been instrumental in confirming the long-standing hypothesis of MLCK's essentiality in vivo.
Phenotypic Consequences of smMLCK Deletion
The inducible knockout of smMLCK in adult mice leads to a dramatic and severe phenotype, underscoring its critical role in maintaining gastrointestinal and urinary function, as well as blood pressure homeostasis.
| Phenotypic Parameter | Wild-Type (Control) | smMLCK Knockout | Reference |
| Gastrointestinal Motility | |||
| Feces Excretion ( g/24h ) | Normal | Significantly Reduced | [1] |
| Food Intake ( g/24h ) | Normal | Significantly Reduced | [1] |
| Peristaltic Contraction | Present | Weak or Absent | [1] |
| Urinary Function | |||
| Bladder Function | Normal | Abnormal | [1] |
| Cardiovascular | |||
| Blood Pressure | Normal | Lower | [1] |
| Biochemical & Functional | |||
| RLC Phosphorylation (K+ induced) | Increased | No Increase | [1][2] |
| Force Development (K+ induced) | Increased | No Increase | [1][2] |
| RLC Phosphorylation (ACh induced) | 41 ± 5.0% | 4.8 ± 1.2% | [2] |
| Force Development (ACh induced) | Increased | Markedly Reduced | [1] |
Experimental Protocols
The generation of smooth muscle-specific, inducible MLCK knockout mice has primarily relied on the Cre-loxP system.
-
Mouse Model Generation: Mlck floxed mice, with loxP sites flanking critical exons (e.g., exons 23, 24, and 25) of the Mylk1 gene, are crossed with mice expressing a tamoxifen-inducible Cre recombinase under the control of a smooth muscle-specific promoter, such as smooth muscle myosin heavy chain (SMMHC) or SM-CreER(T2)[1].
-
Induction of Knockout: Adult mice are treated with tamoxifen to induce Cre recombinase activity, leading to the excision of the floxed exons and subsequent ablation of MLCK protein expression specifically in smooth muscle cells[1].
-
Phenotypic Analysis: A battery of analyses is performed, including histological examination of the digestive tract, biochemical assays to measure RLC phosphorylation, molecular analyses of gene expression, and physiological assessments of muscle contractility and organ function[1].
Signaling Pathway and Experimental Workflow
The primary signaling pathway initiated by smMLCK is the calcium/calmodulin-dependent phosphorylation of the regulatory light chain of myosin II, which is the trigger for smooth muscle contraction[1][3].
References
- 1. Myosin light chain kinase is central to smooth muscle contraction and required for gastrointestinal motility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myosin light chain kinase is central to smooth muscle contraction and required for gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
The Role of Myosin Light Chain Kinase (MLCK) Peptide in Disease Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin Light Chain Kinase (MLCK) is a serine/threonine-specific protein kinase that plays a pivotal role in the regulation of smooth muscle contraction and a variety of other cellular processes, including cell migration, adhesion, and epithelial barrier function.[1] MLCK primarily functions by phosphorylating the regulatory light chain of myosin II (MLC), which in turn triggers a cascade of events leading to actomyosin contraction.[2] Dysregulation of MLCK activity and expression has been implicated in the pathogenesis of a wide range of diseases, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the involvement of MLCK peptide in disease, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Data Presentation: MLCK in Disease
The following tables summarize quantitative data on the altered expression and activity of MLCK in various disease states, as well as the inhibitory effects of commonly used pharmacological agents.
| Disease Model | Tissue/Cell Type | Change in MLCK Expression/Activity | Quantitative Value | Reference(s) |
| Inflammatory Bowel Disease (IBD) | ||||
| Human Crohn's Disease | Ileal Epithelium | Increased MLCK1 Expression | Significantly greater than total MLCK | [3] |
| Human Active IBD | Colonic Epithelium | Increased MLCK Expression | Positive correlation with disease activity | [1] |
| Human Active IBD | Colon Biopsies | Increased MLC Phosphorylation | Significantly increased in active vs. inactive IBD | [1] |
| Cancer | ||||
| Hypopharyngeal Carcinoma | Tumor Tissue | Upregulated MLCK Expression | Positively correlated with lower 5-year survival rate | [4] |
| Breast Cancer Cell Lines (MCF-7, MDA-MB-231) | Breast Epithelial Cells | Inhibition of proliferation and migration by ML-7 | Depression of proliferation and migration with 20 µM ML-7 | [5] |
| Breast Cancer | Invasive Ductal Carcinoma | Downregulated MLCK Expression | Lower expression compared to ductal carcinoma in situ | [6] |
| Vascular Diseases | ||||
| Atherosclerosis (ApoE-/- mice) | Aortic Lesions | Reduced lesion size with nmMLCK deficiency | 53% reduction in aortic lesion size | [7] |
| Pancreatitis | ||||
| Caerulein-Induced Pancreatitis (Rat) | Pancreas | Increased MLCK Expression | Data on specific fold-change requires further quantification from Western Blots | [8][9] |
Table 1: Quantitative Changes in MLCK Expression and Activity in Disease. This table highlights the significant alterations in MLCK levels and function observed in various pathological conditions.
| Inhibitor | Target | Ki / IC50 | Mechanism of Action | Reference(s) |
| ML-7 | Smooth Muscle MLCK | Ki: 0.3 µM | Reversible, ATP-competitive | [10] |
| PKA | Ki: 21 µM | [10] | ||
| PKC | Ki: 42 µM | [10] | ||
| ML-9 | MLCK | IC50: 7.8 µM | ATP-competitive | [9] |
Table 2: Pharmacological Inhibitors of MLCK. This table provides key information on commonly used small molecule inhibitors of MLCK, including their target specificity and potency.
Signaling Pathways Involving MLCK
MLCK is a critical node in several signaling pathways that regulate cellular function and contribute to disease pathogenesis. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.
MLCK Activation and Endothelial Barrier Dysfunction
Inflammatory mediators such as TNF-α and thrombin can trigger signaling cascades that lead to MLCK activation and subsequent disruption of the endothelial barrier, a key event in many inflammatory diseases.[11][12]
MLCK in Cancer Cell Migration and Invasion
In the context of cancer, MLCK signaling is often intertwined with pathways that promote cell motility and invasion, such as the TGF-β and Rho/ROCK pathways.[13][14]
Experimental Protocols
Detailed methodologies for key experiments cited in the study of MLCK's role in disease are provided below.
Western Blot for MLCK Protein Expression
This protocol outlines the steps for detecting and quantifying MLCK protein levels in cell or tissue lysates.
Detailed Steps:
-
Sample Preparation:
-
For cultured cells, wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
For tissues, homogenize in RIPA buffer on ice.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.[15]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a Bradford or BCA protein assay.
-
-
SDS-PAGE:
-
Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for MLCK overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing steps as in step 7.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imager.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
In Vitro MLCK Kinase Assay (using γ-³²P-ATP)
This protocol describes a method to measure the enzymatic activity of MLCK by quantifying the incorporation of radioactive phosphate into a substrate.
Detailed Steps:
-
Immunoprecipitation of MLCK (Optional, for endogenous kinase):
-
Incubate cell or tissue lysate with an anti-MLCK antibody for 2-4 hours or overnight at 4°C.[17]
-
Add Protein A/G agarose or magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-MLCK complex.[18]
-
Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific proteins.[19]
-
-
Kinase Reaction:
-
Prepare a reaction mixture containing:
-
Kinase buffer (e.g., 40 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
MLCK substrate (e.g., purified myosin light chain protein or a synthetic peptide)
-
100 µM ATP
-
γ-³²P-ATP (e.g., 10 µCi)
-
Calmodulin and CaCl₂ (for Ca²⁺/Calmodulin-dependent MLCK)
-
-
Initiate the reaction by adding the immunoprecipitated MLCK or recombinant MLCK enzyme.
-
Incubate at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding an equal volume of 75 mM phosphoric acid.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
-
Washing:
-
Wash the P81 paper three times for 5-10 minutes each in 75 mM phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Perform a final wash with acetone to dry the paper.
-
-
Quantification:
-
Place the dried P81 paper in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.
-
In Vivo Vascular Permeability Assay (Evans Blue Dye)
This protocol details a method to assess vascular permeability in animal models, a key indicator of endothelial barrier dysfunction.[3][20]
Detailed Steps:
-
Animal Preparation:
-
Evans Blue Injection:
-
Prepare a sterile solution of Evans blue dye (e.g., 0.5% in saline).
-
Inject the dye intravenously (e.g., via the tail vein) at a specified dose (e.g., 20 mg/kg).
-
-
Dye Circulation:
-
Allow the dye to circulate for a defined period (e.g., 30-60 minutes).
-
-
Perfusion:
-
Anesthetize the animal and perform a cardiac perfusion with saline to remove the dye from the vasculature.
-
-
Tissue Harvest and Extraction:
-
Dissect the tissues of interest (e.g., aorta, pancreas).
-
Weigh the tissue and incubate it in formamide at 55-60°C for 24-48 hours to extract the Evans blue dye.
-
-
Quantification:
-
Centrifuge the formamide extract to pellet any tissue debris.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the amount of extravasated Evans blue dye per gram of tissue using a standard curve.
-
Compare the values between control and diseased animals to determine the extent of vascular leakage.
-
Conclusion
The evidence presented in this technical guide underscores the significant involvement of MLCK in the pathogenesis of a diverse array of diseases. The upregulation of MLCK expression and activity in inflammatory conditions, cancers, and vascular disorders highlights its potential as a key therapeutic target. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the role of MLCK in disease and to develop novel therapeutic strategies aimed at modulating its activity. Future research should focus on the development of more specific MLCK inhibitors with improved pharmacological profiles to minimize off-target effects and enhance therapeutic efficacy.
References
- 1. Distinct Roles of Rock (Rho-Kinase) and Mlck in Spatial Regulation of Mlc Phosphorylation for Assembly of Stress Fibers and Focal Adhesions in 3t3 Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptglab.com [ptglab.com]
- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 4. Vascular Permeability Assay in Human Coronary and Mouse Brachiocephalic Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Gene and Protein Expression in Atherosclerotic Mouse Aorta by Western Blot and Quantitative Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nmMLCK deficiency ameliorates atherosclerosis in ApoE-deficient mice via reduced endothelial barrier dysfunction and monocyte migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. TGF-β Signaling in Breast Cancer Cell Invasion and Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lab Standard Operating Procedure Template: Kinase Assay with P-32 | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 16. researchgate.net [researchgate.net]
- 17. genscript.com [genscript.com]
- 18. In vitro kinase assay [protocols.io]
- 19. The Role of TGF-β Signaling Pathways in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: MLCK Peptide Inhibitors for In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing peptide inhibitors of Myosin Light Chain Kinase (MLCK) in in vitro kinase assays. This document includes detailed experimental protocols, a summary of quantitative data for various peptide inhibitors, and visualizations of the MLCK signaling pathway and experimental workflows.
Introduction to MLCK and its Inhibition
Myosin Light Chain Kinase (MLCK) is a crucial serine/threonine-specific protein kinase that plays a pivotal role in regulating smooth muscle contraction.[1] It functions by phosphorylating the regulatory light chain of myosin II, a key event that enables the myosin crossbridge to bind to the actin filament and initiate contraction.[1] Beyond muscle contraction, MLCK is involved in a variety of cellular processes, including cell migration, adhesion, and epithelial barrier formation. Given its central role in these physiological and pathophysiological processes, MLCK has emerged as a significant target for therapeutic intervention in diseases such as inflammatory bowel disease, asthma, and cancer.[2]
Peptide-based inhibitors of MLCK have been developed as valuable research tools and potential therapeutic agents. These peptides are often designed based on the pseudosubstrate region of MLCK or its calmodulin-binding domain, allowing for specific and potent inhibition of the kinase.[3][4] This document will focus on the practical application of these peptide inhibitors in in vitro kinase assays to determine their potency and characterize their inhibitory mechanisms.
Data Presentation: Quantitative Inhibition of MLCK
The following table summarizes the inhibitory potency of various peptide inhibitors against MLCK, providing key quantitative data for easy comparison.
| Peptide Inhibitor | Sequence/Description | IC50 | Ki | Mode of Inhibition | Reference(s) |
| MLCK Inhibitor Peptide 18 | A highly basic, cell-permeable nonapeptide. | 50 nM | 52 nM | Competitive with respect to substrate; mixed with respect to ATP. | |
| RS-20 | Patterned after the Ca-calmodulin binding site of MLCK. | Dose-dependent inhibition observed. | Not specified | Targets CaM binding. | [3] |
| SM-1 | Patterned after the pseudosubstrate inhibitory site of MLCK. | Dose-dependent inhibition observed. | Not specified | Pseudosubstrate inhibition. | [3] |
| Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-NH2 | Based on the chicken gizzard myosin light chain sequence. | 14 µM | Not specified | Not specified | [5] |
| Lys-Lys-Arg-Ala-Ala-Arg-NH2 | A hexapeptide derived from the myosin light chain sequence. | 22 µM | Not specified | Not specified | [5] |
| MLCK 480-504 | A peptide fragment from the regulatory region of MLCK. | 13 nM | Not specified | Not specified | [4] |
| Peptides 480-501 and 483-498 | Synthetic peptide analogs of the MLCK regulatory site. | Not specified | 25 nM | Competitive with ATP and myosin light chain. |
Signaling Pathway and Experimental Workflow
MLCK Signaling Pathway
The activation of MLCK is primarily regulated by intracellular calcium levels. An increase in cytosolic Ca2+ leads to its binding with calmodulin (CaM). The Ca2+/CaM complex then binds to the calmodulin-binding domain of MLCK, causing a conformational change that relieves the autoinhibitory effect of the pseudosubstrate domain and activates the kinase. Other signaling pathways, involving Rho kinase (ROCK) and Protein Kinase C (PKC), can also modulate MLCK activity and smooth muscle contraction, often by inhibiting myosin light chain phosphatase (MLCP), the enzyme that dephosphorylates the myosin light chain.[6]
Caption: The MLCK signaling pathway, illustrating activation by Ca2+/Calmodulin and regulation by other kinases.
Experimental Workflow for In Vitro Kinase Assay
The following diagram outlines the general workflow for an in vitro kinase assay to assess the inhibitory activity of a peptide against MLCK. This can be adapted for both radioactive and non-radioactive detection methods.
Caption: General workflow for an in vitro MLCK kinase assay using a peptide inhibitor.
Experimental Protocols
Two detailed protocols for in vitro MLCK kinase assays are provided below: a traditional radioactive assay and a non-radioactive, luminescence-based assay.
Protocol 1: Radioactive [γ-³²P]ATP Filter Binding Assay
This protocol is a robust and sensitive method for quantifying kinase activity by measuring the incorporation of a radiolabeled phosphate group onto a substrate.
Materials:
-
Purified MLCK enzyme
-
MLCK peptide inhibitor
-
Myosin light chain (or a synthetic peptide substrate, e.g., KKRPQRATSNVFAM-NH2)
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Calmodulin (CaM)
-
CaCl₂
-
Phosphocellulose paper (e.g., Whatman P81)
-
75 mM Phosphoric acid
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the this compound inhibitor in a suitable solvent (e.g., water or DMSO).
-
Prepare serial dilutions of the peptide inhibitor to generate a dose-response curve.
-
Prepare a reaction mixture containing kinase assay buffer, myosin light chain substrate (e.g., 20 µM), CaM (e.g., 1 µM), and CaCl₂ (e.g., 5 µM).
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube, add the following in order:
-
Reaction mixture
-
This compound inhibitor at various concentrations (or vehicle control).
-
Purified MLCK enzyme.
-
-
Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.
-
-
Initiate the Reaction:
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of ~100 µM. The total reaction volume is typically 25-50 µL.
-
-
Incubation:
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes) during which the reaction is linear.
-
-
Stop the Reaction:
-
Stop the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a phosphocellulose paper square.
-
-
Washing:
-
Immediately place the phosphocellulose paper in a beaker containing 75 mM phosphoric acid.
-
Wash the papers three times with 75 mM phosphoric acid for 5 minutes each to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with ethanol.
-
-
Quantification:
-
Air-dry the phosphocellulose papers.
-
Place each paper in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Non-Radioactive ADP-Glo™ Luminescence Assay
This protocol offers a safer and more high-throughput-friendly alternative to the radioactive assay by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Purified MLCK enzyme
-
This compound inhibitor
-
Myosin light chain (or a synthetic peptide substrate)
-
ATP (non-radioactive)
-
Kinase Assay Buffer (as in Protocol 1)
-
Calmodulin (CaM)
-
CaCl₂
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions and serial dilutions of the this compound inhibitor as described in Protocol 1.
-
Prepare a reaction mixture containing kinase assay buffer, myosin light chain substrate, CaM, and CaCl₂.
-
-
Set up the Kinase Reaction:
-
In a white, opaque 96-well or 384-well plate, add the following:
-
Reaction mixture
-
This compound inhibitor at various concentrations (or vehicle control).
-
Purified MLCK enzyme.
-
-
Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.
-
-
Initiate the Reaction:
-
Initiate the kinase reaction by adding ATP to a final concentration appropriate for the assay (e.g., 10-50 µM).
-
-
Incubation:
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Following the manufacturer's instructions for the ADP-Glo™ kit, add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for the recommended time (e.g., 40 minutes).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for the recommended time (e.g., 30-60 minutes).
-
-
Quantification:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize this compound inhibitors in in vitro kinase assays. The choice between a radioactive and a non-radioactive assay will depend on the specific needs of the laboratory, considering factors such as safety, throughput, and available equipment. By following these detailed methodologies, researchers can accurately determine the potency and mechanism of action of novel MLCK inhibitors, contributing to a deeper understanding of MLCK's role in health and disease and facilitating the development of new therapeutic strategies.
References
- 1. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Potent peptide inhibitors of smooth muscle myosin light chain kinase: mapping of the pseudosubstrate and calmodulin binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minimum requirements for inhibition of smooth-muscle myosin light-chain kinase by synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MLCK Peptide Treatment in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin Light Chain Kinase (MLCK) is a crucial serine/threonine kinase that regulates a wide array of cellular processes, including muscle contraction, cell migration, endothelial barrier function, and apoptosis.[1][2] It primarily functions by phosphorylating the regulatory light chain of myosin II (MLC20), which in turn activates myosin II ATPase activity and promotes actomyosin contractility.[3] The development of specific peptide inhibitors targeting MLCK has provided invaluable tools for dissecting its physiological roles and offers potential therapeutic avenues for diseases characterized by excessive MLCK activity, such as inflammatory conditions and cancer.[2]
This document provides detailed protocols for the application of MLCK peptide inhibitors in cultured cells, focusing on the widely used cell-permeable peptide inhibitor of kinase (PIK). It also outlines methodologies for key experiments to assess the cellular consequences of MLCK inhibition, including effects on endothelial permeability, cell migration, and apoptosis.
Key Signaling Pathway
MLCK is primarily activated by the calcium-calmodulin (Ca2+/CaM) complex. Increased intracellular calcium levels lead to the binding of Ca2+ to calmodulin, which then binds to and activates MLCK. Activated MLCK phosphorylates myosin light chains, leading to actomyosin contraction and various downstream cellular effects.[4]
Caption: MLCK Activation and Inhibition Pathway.
Quantitative Data Summary
The following tables summarize typical concentration ranges and incubation times for the this compound inhibitor PIK (H-Arg-Lys-Lys-Tyr-Lys-Tyr-Arg-Arg-Lys-NH2) and other common MLCK inhibitors in various cell lines and assays. It is crucial to note that optimal conditions may vary depending on the specific cell line, passage number, and experimental setup. A dose-response experiment is always recommended to determine the optimal concentration for your system.
Table 1: Effective Concentrations of MLCK Inhibitors in Cultured Cells
| Inhibitor | Cell Line | Assay | Effective Concentration | Reference(s) |
| PIK (Peptide Inhibitor of Kinase) | Caco-2 | Barrier Function (TER) | 10-100 µM | |
| PIK | T84 | Barrier Function (TER) | 10-100 µM | |
| PIK | Human Umbilical Vein Endothelial Cells (HUVEC) | Permeability | 10-50 µM | [3] |
| ML-7 | Smooth Muscle Cells | Apoptosis | 10-20 µM | [5] |
| KT 5926 | Smooth Muscle Cells | Apoptosis | 1-5 µM | [5] |
| ML-7 | T-cells | Migration | 10 µM | [6] |
Table 2: Typical Incubation Times for MLCK Inhibitor Treatment
| Assay | Cell Line | Inhibitor | Incubation Time | Reference(s) |
| Endothelial Permeability (TEER) | Caco-2 | PIK | 2-24 hours | |
| Cell Migration (Wound Healing) | Various | PIK/ML-7 | 12-48 hours | [6] |
| Apoptosis Induction | Smooth Muscle Cells | ML-7 | 8-16 hours | [5] |
| MLC Phosphorylation (Western Blot) | Endothelial Cells | Thrombin (inducer) | 5-30 minutes | [3] |
Experimental Protocols
Protocol 1: General Protocol for this compound Inhibitor Treatment
This protocol provides a general guideline for treating cultured cells with a cell-permeable this compound inhibitor like PIK.
Materials:
-
Cultured cells (e.g., HUVEC, Caco-2)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound inhibitor (e.g., PIK)
-
Sterile, nuclease-free water or appropriate solvent for peptide reconstitution
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 24-well plates, or Transwell inserts) at a density that will result in a confluent monolayer on the day of the experiment. Culture cells according to standard protocols.[7]
-
Peptide Reconstitution: Reconstitute the lyophilized this compound inhibitor in sterile water or a recommended solvent to create a concentrated stock solution (e.g., 1-10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Cell Starvation (Optional): For many signaling studies, it is advisable to serum-starve the cells for 2-4 hours prior to treatment to reduce baseline signaling activity. Replace the complete medium with serum-free medium.
-
Peptide Treatment:
-
Thaw an aliquot of the this compound inhibitor stock solution on ice.
-
Dilute the stock solution to the desired final concentration in pre-warmed serum-free or complete medium.
-
Remove the medium from the cells and replace it with the medium containing the this compound inhibitor.
-
Include a vehicle control (medium with the same concentration of the peptide solvent).
-
-
Incubation: Incubate the cells for the desired period (refer to Table 2 or perform a time-course experiment) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, proceed with the desired experimental assay (e.g., permeability assay, migration assay, apoptosis assay, or cell lysis for Western blotting).
Caption: General Workflow for this compound Treatment.
Protocol 2: Endothelial Permeability Assay (Transwell Assay)
This protocol measures the integrity of an endothelial or epithelial cell monolayer by quantifying the passage of a tracer molecule across the barrier.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Endothelial or epithelial cells (e.g., HUVEC, Caco-2)
-
Complete cell culture medium
-
This compound inhibitor
-
FITC-Dextran (40 kDa)
-
Assay buffer (e.g., phenol red-free medium)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding on Transwells: Seed cells onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed. Monitor monolayer integrity by measuring Transendothelial Electrical Resistance (TEER).[8][9]
-
MLCK Inhibitor Treatment: Treat the cell monolayers with the this compound inhibitor as described in Protocol 1, adding the treatment medium to the apical chamber.
-
Permeability Measurement:
-
After the desired incubation time, gently remove the medium from the apical and basolateral chambers.
-
Wash the monolayer once with pre-warmed assay buffer.
-
Add assay buffer containing FITC-Dextran (e.g., 1 mg/mL) to the apical chamber.
-
Add fresh assay buffer to the basolateral chamber.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Collect samples from the basolateral chamber.
-
-
Quantification: Measure the fluorescence of the samples from the basolateral chamber using a fluorescence plate reader (Excitation/Emission ~490/520 nm).
-
Data Analysis: Calculate the permeability coefficient or express the data as a percentage of the control.
Caption: Endothelial Permeability Assay Workflow.
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of MLCK inhibition on the collective migration of a sheet of cells.
Materials:
-
6-well or 12-well plates
-
Cells that form a monolayer (e.g., fibroblasts, epithelial cells)
-
Complete cell culture medium
-
This compound inhibitor
-
Sterile p200 pipette tip or cell scraper
-
Microscope with a camera
Procedure:
-
Create Monolayer: Seed cells in a multi-well plate and grow them to full confluency.
-
Create Wound: Using a sterile p200 pipette tip, create a uniform "scratch" or "wound" in the cell monolayer.
-
Wash and Treat: Gently wash the cells with PBS to remove dislodged cells. Replace the medium with fresh medium containing the this compound inhibitor or vehicle control.
-
Image Acquisition: Immediately after creating the wound (time 0), and at regular intervals thereafter (e.g., every 6, 12, 24 hours), capture images of the wound at the same position.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for treated versus control cells.
Protocol 4: Apoptosis Assay (Annexin V Staining)
This protocol detects one of the early markers of apoptosis, the externalization of phosphatidylserine, using fluorescently labeled Annexin V.
Materials:
-
Cells in suspension or adherent cells
-
This compound inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with the this compound inhibitor for the desired time to induce apoptosis, as described in Protocol 1.[5]
-
Harvest Cells:
-
For suspension cells, collect by centrifugation.
-
For adherent cells, detach using a gentle cell scraper or trypsin-free dissociation buffer. Collect both the detached and adherent cells.
-
-
Wash Cells: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 5: Western Blot for Myosin Light Chain Phosphorylation
This protocol allows for the quantification of MLC20 phosphorylation, a direct downstream target of MLCK.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-MLC20 (Ser19) and anti-total MLC20
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-MLC20 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the bound antibodies.
-
Re-probe the same membrane with an antibody against total MLC20 to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of MLC phosphorylation as the ratio of phospho-MLC20 to total MLC20.[10][11]
Conclusion
The protocols outlined in this document provide a comprehensive guide for researchers utilizing this compound inhibitors to investigate a variety of cellular functions. By following these detailed methodologies and adapting them to specific experimental needs, scientists can effectively probe the intricate roles of MLCK in health and disease, paving the way for new discoveries and therapeutic strategies. Always remember to include appropriate controls and to optimize experimental conditions for each specific cell type and assay.
References
- 1. Quantification of Rapid Myosin Regulatory Light Chain Phosphorylation Using High-Throughput In-Cell Western Assays: Comparison to Western Immunoblots | PLOS One [journals.plos.org]
- 2. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blotting-Based Quantitative Measurement of Myosin II Regulatory Light Chain Phosphorylation in Small Amounts of Non-muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myosin Light Chain Kinase Signaling in Endothelial Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting Myosin Light Chain Kinase Induces Apoptosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocat.com [biocat.com]
- 8. cellqart.com [cellqart.com]
- 9. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protein.bio.msu.ru [protein.bio.msu.ru]
- 11. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescently Labeled MLCK Peptide for Localization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin Light Chain Kinase (MLCK) is a crucial serine/threonine-specific protein kinase that plays a pivotal role in regulating cellular contractility and motility.[1] Its activity is dependent on calcium and calmodulin.[2] Upon activation by an increase in intracellular calcium, MLCK phosphorylates the regulatory light chain of myosin II, which facilitates the binding of myosin to actin and subsequently drives cellular contraction.[1][2] This fundamental mechanism is implicated in a wide array of physiological and pathological processes, including smooth muscle contraction, cell migration, cell division, and endothelial barrier function.[3][4] Given its central role, visualizing the subcellular localization and dynamics of MLCK activity is of significant interest in both basic research and drug development.
Fluorescently labeled peptides offer a powerful tool for these investigations.[5][6] A peptide sequence derived from a functional domain of MLCK, such as the calmodulin-binding domain, can be synthesized and conjugated to a fluorophore.[7] When introduced into live cells, this fluorescent probe can be used to track the localization of MLCK-interacting partners or to act as a reporter for kinase activity in specific subcellular compartments.[8][9] These tools, combined with advanced fluorescence microscopy techniques, enable high-resolution spatial and temporal analysis of MLCK signaling.[10][11]
This document provides detailed application notes and protocols for the use of fluorescently labeled MLCK peptides in localization studies.
Signaling Pathway of Myosin Light Chain Kinase (MLCK)
The activation of MLCK is a key event in the signaling cascade that leads to myosin II-dependent cellular contraction. The process is initiated by an increase in intracellular calcium concentration ([Ca2+]), which can be triggered by various upstream signals such as neurotransmitters or hormones binding to cell surface receptors.[3] Calcium ions then bind to the ubiquitous calcium-binding protein, calmodulin (CaM).[1][2] The Ca2+-CaM complex subsequently binds to the calmodulin-binding domain of MLCK, causing a conformational change that activates the kinase.[7] Activated MLCK then specifically phosphorylates serine 19 on the regulatory light chain (RLC) of myosin II.[1][12] This phosphorylation event is the primary trigger for smooth muscle contraction and is also involved in the regulation of non-muscle cell motility.[2][3] The process is reversed by myosin light-chain phosphatase (MLCP), which dephosphorylates the RLC, leading to relaxation.[1]
Experimental Protocols
I. Synthesis and Fluorescent Labeling of an MLCK Peptide
This protocol describes the synthesis of a peptide derived from the calmodulin-binding domain of MLCK and its subsequent labeling with a fluorescent dye.
A. Peptide Synthesis:
-
Peptide Sequence: A commonly used peptide sequence from the calmodulin-binding domain of skeletal muscle MLCK is KRRWKKNFIAVSAANRFKKISSSGAL.[13] This sequence contains a tryptophan residue which can be useful for initial characterization.[13]
-
Synthesis Method: The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The identity and purity of the peptide are confirmed by mass spectrometry and analytical HPLC.
B. Fluorescent Labeling:
The choice of fluorophore depends on the specific application and available microscopy equipment. Common choices include fluorescein (FAM), rhodamine (TRITC), and Alexa Fluor dyes.[8][14] This protocol details labeling with an amine-reactive dye.
-
Labeling Strategy: The dye can be conjugated to the N-terminus of the peptide or to the side chain of a lysine residue.[5] N-terminal labeling is often preferred to minimize interference with the peptide's biological activity.
-
Procedure (Amide Bond Formation):
-
Dissolve the purified peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Dissolve the amine-reactive fluorescent dye (e.g., an NHS ester) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the dye solution to the peptide solution in a molar excess (e.g., 5-10 fold).
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Quench the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl).
-
Purify the fluorescently labeled peptide from unreacted dye and unlabeled peptide using RP-HPLC.
-
Confirm the final product's identity and purity via mass spectrometry and analytical HPLC.
-
Determine the labeling efficiency using spectrophotometry.
-
II. Live Cell Imaging of Fluorescently Labeled this compound
This protocol outlines the steps for introducing the fluorescently labeled this compound into live cells and subsequent imaging using confocal microscopy.
A. Cell Culture and Seeding:
-
Culture the cells of interest (e.g., HeLa, smooth muscle cells) in appropriate growth medium.
-
Seed the cells onto glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow the cells to adhere and grow to the desired confluency (typically 50-70%).
B. Introduction of the Labeled Peptide into Cells:
The small size of peptides allows for various delivery methods.[5]
-
Direct Loading (for cell-permeable peptides): Some short peptides can passively diffuse across the cell membrane.
-
Prepare a stock solution of the fluorescently labeled this compound in a sterile, aqueous buffer.
-
Dilute the peptide to the desired final concentration (e.g., 1-10 µM) in pre-warmed, serum-free cell culture medium.
-
Replace the medium in the cell culture dish with the peptide-containing medium.
-
Incubate for a specified period (e.g., 30 minutes to 4 hours) at 37°C.
-
Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) or imaging medium to remove extracellular peptide.
-
-
Using Cell-Penetrating Peptides (CPPs): The this compound can be co-administered or synthesized with a CPP (e.g., TAT peptide) to enhance uptake.
-
Microinjection: For single-cell studies, the peptide can be directly microinjected into the cytoplasm.[15]
C. Fluorescence Microscopy:
-
Microscope Setup: Use a confocal laser scanning microscope equipped with the appropriate lasers and emission filters for the chosen fluorophore.
-
Imaging Conditions:
-
Maintain the cells at 37°C and 5% CO2 using a stage-top incubator.
-
Use a high numerical aperture oil-immersion objective (e.g., 60x or 100x) for optimal resolution.
-
Set the laser power, detector gain, and pinhole size to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.
-
Acquire z-stacks to visualize the three-dimensional distribution of the peptide within the cell.[9]
-
If studying dynamic processes, acquire time-lapse series.
-
Experimental Workflow
The overall workflow for a localization study using a fluorescently labeled this compound involves several key stages, from the initial design and synthesis of the probe to the final image analysis and interpretation of the results.
Data Presentation and Quantitative Analysis
To obtain meaningful results from localization studies, it is essential to quantify the fluorescence images.[16][17]
Quantitative Data Summary
The following table provides a template for summarizing key quantitative parameters from a localization experiment.
| Parameter | Experimental Condition 1 | Experimental Condition 2 | Control |
| Peptide Concentration (µM) | |||
| Incubation Time (min) | |||
| Cell Line | |||
| Fluorophore | |||
| Excitation/Emission (nm) | |||
| Co-localization Marker | |||
| Pearson's Correlation Coefficient | |||
| Manders' Overlap Coefficient (M1) | |||
| Manders' Overlap Coefficient (M2) | |||
| Number of Cells Analyzed (n) |
Quantitative Co-localization Analysis
Co-localization analysis is used to determine the degree of spatial overlap between the fluorescently labeled this compound and a specific subcellular marker (e.g., a fluorescently tagged protein marking a particular organelle or structure).[16]
-
Image Pre-processing:
-
Correct for background fluorescence.
-
Apply a median filter to reduce noise if necessary.
-
-
Region of Interest (ROI) Selection: Define ROIs to analyze specific cells or subcellular regions.
-
Thresholding: Set appropriate thresholds for each channel to exclude background pixels from the analysis.[16]
-
Co-localization Coefficients: Calculate statistical coefficients to quantify the degree of co-localization.
-
Pearson's Correlation Coefficient (PCC): Measures the linear relationship between the fluorescence intensities of the two channels. Values range from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation.
-
Manders' Overlap Coefficients (M1 and M2): M1 represents the fraction of the peptide signal that co-localizes with the marker, and M2 represents the fraction of the marker signal that co-localizes with the peptide. Values range from 0 (no co-localization) to 1 (complete co-localization).
-
-
Software: Use image analysis software such as ImageJ/Fiji with the JaCoP plugin, or commercial software packages, for co-localization analysis.[16]
Logical Framework for Data Analysis
Conclusion
Fluorescently labeled MLCK peptides are versatile and powerful tools for investigating the subcellular localization and dynamics of MLCK-related signaling events. By following the detailed protocols for peptide synthesis, labeling, live-cell imaging, and quantitative analysis provided in these application notes, researchers can gain valuable insights into the complex roles of MLCK in various cellular processes. The careful design of experiments and rigorous quantitative analysis are paramount for obtaining reliable and interpretable results that can advance our understanding of MLCK in health and disease.
References
- 1. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]
- 2. What is Myosin Light Chain Kinase? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 3. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 5. jpt.com [jpt.com]
- 6. Fluorescent peptides: applications in molecular imaging [genosphere-biotech.com]
- 7. Development and characterization of fluorescently-labeled myosin light chain kinase calmodulin-binding domain peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 9. Using fluorescence microscopy to shed light on the mechanisms of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Quantitative Analysis of Three-Dimensional Fluorescence Localization Microscopy Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Localization and Activity of Myosin Light Chain Kinase Isoforms during the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A fluorescent protein biosensor of myosin II regulatory light chain phosphorylation reports a gradient of phosphorylated myosin II in migrating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative fluorescence co-localization to study protein-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of immunofluorescent punctate staining of synaptically localized proteins using confocal microscopy and stereology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: MLCK Peptide for Studying Vascular Permeability
Introduction
Myosin Light Chain Kinase (MLCK) is a pivotal enzyme in the regulation of endothelial barrier function.[1][2][3] Increased vascular permeability is a hallmark of many inflammatory conditions, including sepsis, trauma, and acute respiratory distress syndrome (ARDS).[1][4] MLCK plays a central role in this process by phosphorylating the regulatory myosin light chain (MLC).[1][2][3] This phosphorylation event triggers a cascade leading to actin-myosin-driven contraction of the endothelial cytoskeleton, which increases tension at cell-cell junctions, leading to the formation of intercellular gaps and subsequent leakage of fluid and macromolecules from the bloodstream into the surrounding tissues.[1][2][3]
Peptides designed to inhibit MLCK are invaluable tools for researchers studying the mechanisms of vascular permeability. These peptides, often derived from the autoinhibitory domain of MLCK, can competitively block the enzyme's activity, thereby preventing MLC phosphorylation and the subsequent increase in endothelial permeability.[5][6][7] This application note provides an overview of the use of MLCK peptides in vascular permeability research, including the underlying signaling pathways, experimental protocols, and quantitative data.
Mechanism of Action: The MLCK Signaling Pathway
Various inflammatory mediators, such as thrombin, histamine, and vascular endothelial growth factor (VEGF), can initiate signaling cascades that lead to the activation of MLCK.[1][3][4] A key step in this process is the increase in intracellular calcium (Ca²⁺) concentration, which allows Ca²⁺ to bind to calmodulin (CaM).[1][3] The Ca²⁺/CaM complex then binds to and activates MLCK.[1][3] Activated MLCK phosphorylates MLC at Serine-19 and Threonine-18, enabling the interaction between actin and myosin filaments.[1][3] This interaction generates contractile forces that pull on adherens junctions, disrupting the endothelial barrier and increasing permeability.[2][3] The balance between MLCK and MLC Phosphatase (MLCP), which dephosphorylates MLC, dynamically controls the contractile state of the cell and the integrity of the endothelial barrier.[1]
Caption: MLCK signaling cascade leading to increased vascular permeability.
Quantitative Data Summary
MLCK inhibitor peptides have been used across various models to prevent or reverse hyperpermeability. The table below summarizes quantitative data from studies using different MLCK inhibitors.
| Peptide Inhibitor | Model System | Inducing Agent | Concentration / Dose | Effect on Permeability | Reference |
| PIK7 | In vivo (Rat model) | Ischemia/Reperfusion | 2.5 mg/kg or 40 mg/kg (IV) | Suppressed vascular hyperpermeability. | [8] |
| L-PIK | In vitro (EA.hy926 cells) | Thrombin (100 nM) | 50 µM | ~40% attenuation of FITC-albumin flux. | [9] |
| L-PIK | In vitro (EA.hy926 cells) | Thrombin (100 nM) | 100 µM | ~80% attenuation of FITC-albumin flux. | [9] |
| D-PIK | In vitro (EA.hy926 cells) | Thrombin (100 nM) | 100 µM | ~50% inhibition of FITC-albumin flux. | [9] |
| PIK3, PIK5, PIK6 | In vitro (EA.hy926 cells) | Thrombin (100 nM) | 100 µM | Almost complete inhibition of FITC-albumin flux. | [9] |
| PIK | In vitro (T84/Caco-2 cells) | EPEC infection | Not specified | Limited TER decrease from 37% to 16%. | [7] |
| PIK | In vitro (T84/Caco-2 cells) | TNF-α/IFN-γ | Not specified | Reversed TER decrease, restoring it to 97% of control. | [7] |
| ML-7 | In vitro (HPAECs) | VEGF | Not specified | Decreased VEGF-induced p-MLC expression. | [10] |
Protocols
Protocol 1: In Vitro Vascular Permeability Assay
This protocol describes the use of an MLCK peptide inhibitor to study its effect on endothelial barrier function in a Transwell-based in vitro model.[11]
Caption: Workflow for the in vitro vascular permeability assay.
Materials:
-
Endothelial cells (e.g., HUVECs, HPAECs)
-
Cell culture medium
-
Transwell inserts (e.g., 1.0 µm pore size for 24-well plates)
-
This compound inhibitor
-
Inflammatory agent (e.g., thrombin, VEGF, LPS)
-
Assay buffer (e.g., PBS with Ca²⁺/Mg²⁺)
-
Fluorescence plate reader
Methodology:
-
Cell Seeding: Seed endothelial cells onto collagen-coated Transwell inserts at a high density. Culture for several days until a confluent monolayer is formed, which can be verified by measuring transendothelial electrical resistance (TEER).
-
Peptide Treatment: Replace the medium in the apical and basolateral chambers with fresh, serum-free medium. Add the desired concentration of the this compound inhibitor to the apical chamber and pre-incubate for a specified time (e.g., 1 hour).
-
Induction of Hyperpermeability: Add the inflammatory agent to the apical chamber to induce barrier disruption. Include appropriate controls (untreated cells, cells treated with inflammatory agent only).
-
Permeability Measurement: To the apical chamber, add FITC-Dextran (e.g., final concentration of 1 mg/mL).[13]
-
Sample Collection: At various time points (e.g., 15, 30, 60, 90 minutes), collect a sample from the basolateral chamber. Replace the collected volume with fresh buffer.
-
Quantification: Measure the fluorescence intensity of the samples from the basolateral chamber using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of tracer flux across the monolayer for each condition. A reduction in FITC-Dextran flux in the peptide-treated group compared to the inflammatory agent-only group indicates a protective effect on the endothelial barrier.
Protocol 2: In Vivo Vascular Permeability Assay (Miles Assay)
This protocol describes an in vivo model to assess the effect of an this compound inhibitor on vascular leakage in response to a local inflammatory stimulus.[14][15]
Materials:
-
Laboratory animals (e.g., mice or rats)
-
This compound inhibitor
-
Inflammatory agent (e.g., histamine, VEGF)
-
Evans Blue dye (e.g., 0.5% solution in sterile PBS)[16]
-
Anesthetic
-
Spectrophotometer
Methodology:
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols.
-
Inhibitor Administration: Administer the this compound inhibitor via intravenous (IV) injection (e.g., through the tail vein). Allow the inhibitor to circulate for a predetermined period.
-
Induction of Local Permeability: Inject the inflammatory agent intradermally at a specific site on the animal's shaved back. Inject a vehicle control (e.g., PBS) at a different site.
-
Tracer Injection: Shortly after the intradermal injections, administer Evans Blue dye via IV injection. Evans Blue binds to serum albumin, and its extravasation into the tissue is a measure of vascular permeability.[14][17]
-
Circulation and Euthanasia: Allow the dye to circulate for a defined period (e.g., 30-60 minutes). Euthanize the animal via an approved method.
-
Tissue Collection: Excise the skin sites of injection. Weigh the tissue samples.
-
Dye Extraction: Place each tissue sample in a tube with formamide and incubate (e.g., at 60°C for 24 hours) to extract the Evans Blue dye.[14][17]
-
Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.[16][17]
-
Data Analysis: Create a standard curve using known concentrations of Evans Blue to quantify the amount of dye extravasated per milligram of tissue. Compare the dye leakage at the inflammatory agent injection site between animals treated with and without the this compound inhibitor. A significant reduction in dye extravasation indicates that the peptide attenuated the hyperpermeability response.[17]
References
- 1. Myosin Light Chain Kinase Signaling in Endothelial Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Myosin light chain kinase in microvascular endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sp1-mediated nonmuscle myosin light chain kinase expression and enhanced activity in vascular endothelial growth factor–induced vascular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Penetrating peptide inhibitor of the myosin light chain kinase suppresses hyperpermeability of vascular endothelium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. A membrane-permeant peptide that inhibits MLC kinase restores barrier function in in vitro models of intestinal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. istina.msu.ru [istina.msu.ru]
- 10. mdpi.com [mdpi.com]
- 11. In vitro Vascular Permeability Assay ADME Studies Millipore [sigmaaldrich.com]
- 12. A Vascular Permeability Assay Using an In Vitro Human Microvessel Model Mimicking the Inflammatory Condition [ntno.org]
- 13. Characterization of vascular permeability using a biomimetic microfluidic blood vessel model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vascular Permeability Assays In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. profiles.foxchase.org [profiles.foxchase.org]
Application of MLCK Peptide in Immunoprecipitation: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for utilizing Myosin Light Chain Kinase (MLCK) peptides in immunoprecipitation and pull-down assays. Tailored for researchers, scientists, and drug development professionals, this guide offers a comprehensive approach to identifying and characterizing MLCK-interacting proteins, leveraging the specificity of peptide-based affinity purification.
Introduction
Myosin Light Chain Kinase (MLCK) is a pivotal serine/threonine-specific protein kinase that regulates a multitude of cellular processes, most notably smooth muscle contraction, cell migration, and endothelial permeability. Its activity is primarily modulated by calcium/calmodulin binding. Understanding the intricate protein-protein interaction network of MLCK is crucial for elucidating its regulatory mechanisms and for the development of novel therapeutics targeting MLCK-mediated pathways.
This application note details the use of biotinylated MLCK peptides as "bait" in pull-down assays, a technique analogous to immunoprecipitation, to isolate and identify interacting "prey" proteins from cell or tissue lysates. This approach offers high specificity and allows for the investigation of interactions mediated by specific domains of the MLCK protein.
Principle of MLCK Peptide Pull-Down Assay
The this compound pull-down assay is a form of affinity purification. A synthetically generated peptide corresponding to a specific functional domain of MLCK (e.g., the calmodulin-binding domain or actin-binding domain) is biotinylated. This biotinylated peptide is then immobilized on a solid support, typically streptavidin-conjugated beads. When a cell lysate is incubated with these peptide-coated beads, proteins that specifically interact with the this compound are captured. After a series of washes to remove non-specific binders, the captured protein complexes are eluted and can be identified by downstream applications such as Western blotting or mass spectrometry.
Key Applications
-
Identification of novel MLCK-interacting proteins: Uncover new binding partners in various cellular contexts.
-
Validation of suspected protein-protein interactions: Confirm interactions suggested by other techniques like yeast two-hybrid or co-immunoprecipitation.
-
Characterization of domain-specific interactions: Pinpoint which region of MLCK is responsible for a particular interaction.
-
Investigation of interaction dynamics: Study the influence of cofactors (e.g., Ca2+) or post-translational modifications on binding.
-
Screening for inhibitors of MLCK protein-protein interactions: Identify small molecules or other agents that disrupt specific MLCK interactions.
Experimental Protocols
Preparation of Biotinylated this compound Bait
The choice of this compound is critical and depends on the specific interaction being investigated. Here, we provide an example using the calmodulin-binding domain of smooth muscle MLCK, a well-characterized interaction that is calcium-dependent. A scrambled peptide with the same amino acid composition but a randomized sequence should be used as a negative control.
Table 1: Example MLCK Peptides for Pull-Down Assays
| Peptide Name | Sequence | Modification | Purpose |
| MLCK-CaM-BD | KRRWKKNFIAVSAANRFKKISSSGAL | N-terminal Biotin | Bait for Calmodulin binding |
| Scrambled-CaM | KSKARWAFKSKNSRAVFGKINLAKIR | N-terminal Biotin | Negative Control |
Note: Peptides should be synthesized with high purity (>95%) as confirmed by HPLC and mass spectrometry.
Immobilization of Biotinylated Peptide onto Streptavidin Beads
Materials:
-
Biotinylated this compound and scrambled control peptide (1 mg/mL stock in sterile water or appropriate buffer)
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash Buffer A: Phosphate-Buffered Saline (PBS), pH 7.4 with 0.05% Tween-20
-
Blocking Buffer: Wash Buffer A with 1% Bovine Serum Albumin (BSA)
Procedure:
-
Resuspend the streptavidin beads thoroughly.
-
For each pull-down reaction, transfer 50 µL of the bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads three times with 500 µL of Wash Buffer A.
-
After the final wash, resuspend the beads in 200 µL of Blocking Buffer and incubate for 1 hour at 4°C with gentle rotation to block non-specific binding sites.
-
Wash the beads once with 500 µL of Wash Buffer A.
-
Resuspend the beads in 200 µL of Wash Buffer A and add 10-20 µg of the biotinylated peptide (MLCK-CaM-BD or Scrambled-CaM).
-
Incubate for 2 hours at 4°C with gentle rotation to allow the peptide to bind to the streptavidin.
-
Wash the peptide-conjugated beads three times with 500 µL of Wash Buffer A to remove unbound peptide.
-
The beads are now ready for the pull-down assay.
Preparation of Cell Lysate
Materials:
-
Cultured cells (e.g., human aortic smooth muscle cells)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitor cocktail.
-
For Ca2+-dependent interactions, prepare two lysis buffers: one with 1 mM EGTA (calcium-free) and one with 2 mM CaCl2.
Procedure:
-
Wash cell pellets with ice-cold PBS.
-
Lyse the cells in ice-cold Lysis Buffer (with either EGTA or CaCl2) for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
Peptide Pull-Down Assay
Procedure:
-
To the prepared peptide-conjugated beads, add 500 µg to 1 mg of cell lysate.
-
Incubate the mixture overnight at 4°C with gentle rotation.
-
Place the tubes on a magnetic rack and collect the supernatant (flow-through), which can be saved for analysis.
-
Wash the beads five times with 500 µL of ice-cold Lysis Buffer (maintaining the respective Ca2+ or EGTA condition).
-
After the final wash, carefully remove all supernatant.
Elution and Sample Preparation for Analysis
Elution for Western Blotting:
-
Add 50 µL of 2x Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 10 minutes to elute the bound proteins.
-
Place the tubes on a magnetic rack and collect the supernatant containing the eluted proteins.
Elution for Mass Spectrometry:
-
For a more pure sample for mass spectrometry, elution can be performed with a non-denaturing buffer, such as a high salt buffer or a buffer with a pH shift. Alternatively, on-bead digestion can be performed. A common elution buffer is 0.1 M glycine, pH 2.5. The eluate should be immediately neutralized with 1 M Tris, pH 8.5.
Data Presentation and Analysis
Western Blot Analysis
To validate the pull-down of a known interacting protein, such as calmodulin, the eluted samples can be analyzed by SDS-PAGE and Western blotting using an anti-calmodulin antibody.
Table 2: Expected Results for Western Blot Analysis
| Lane | Sample | Expected Calmodulin Band |
| 1 | Input Lysate (+CaCl2) | Present |
| 2 | MLCK-CaM-BD Pull-down (+CaCl2) | Strong Band |
| 3 | MLCK-CaM-BD Pull-down (+EGTA) | Absent or very faint band |
| 4 | Scrambled-CaM Pull-down (+CaCl2) | Absent |
Mass Spectrometry Analysis
For the discovery of novel interacting proteins, the eluted samples should be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data can be searched against a protein database to identify the pulled-down proteins. Quantitative proteomics approaches, such as label-free quantification or isotopic labeling, can be used to compare the proteins pulled down by the this compound versus the scrambled control.
Visualizations
Caption: MLCK activation pathway leading to muscle contraction.
Caption: Workflow for this compound pull-down assay.
Application Notes: MLCK Peptide as a Substrate for In Vitro Phosphorylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin Light Chain Kinase (MLCK) is a pivotal serine/threonine-specific protein kinase that plays a crucial role in the regulation of smooth muscle contraction and various other cellular processes, including cell motility and division. It is a calcium/calmodulin-dependent enzyme that catalyzes the phosphorylation of the regulatory light chain of myosin II (RLC). This phosphorylation event is a key trigger for the activation of myosin's ATPase activity, enabling the interaction between actin and myosin filaments that drives muscle contraction and cytoskeletal rearrangements. Given its central role in these physiological and pathophysiological processes, MLCK is a significant target for drug discovery and a subject of intense research in cell signaling.
The use of a synthetic peptide substrate derived from the endogenous phosphorylation site on the myosin light chain offers a specific, sensitive, and reproducible method for studying MLCK activity in vitro. This peptide, commonly with the sequence Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-Asn-Val-Phe-Ala-NH2, mimics the natural substrate, allowing for the precise measurement of kinase activity without the complexities of using the full-length protein. These assays are indispensable for screening potential MLCK inhibitors, characterizing enzyme kinetics, and elucidating signaling pathways.
Principle of the Assay
The fundamental principle of the in vitro MLCK phosphorylation assay is to measure the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to the synthetic MLCK peptide substrate, catalyzed by the MLCK enzyme. The rate of this phosphotransferase reaction is directly proportional to the activity of the kinase. The detection of the phosphorylated peptide can be achieved through various methods, including radiometric, luminescence, fluorescence, and chromatographic techniques. Each method offers distinct advantages in terms of sensitivity, throughput, and safety, catering to different experimental needs.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MLCK signaling pathway and a generalized workflow for an in vitro phosphorylation assay.
Caption: MLCK Signaling Pathway.
Caption: In Vitro Phosphorylation Assay Workflow.
Data Presentation
The following tables summarize typical kinetic parameters for MLCK and recommended component concentrations for various in vitro assay formats.
Table 1: Kinetic Parameters for Smooth Muscle MLCK
| Parameter | Substrate | Typical Value | Reference |
|---|---|---|---|
| Km | ATP | 50 - 150 µM | [1] |
| Km | Smooth Muscle RLC Peptide | 1.4 - 10 µM | [2] |
| Vmax | Smooth Muscle RLC Peptide | ~27 µmol/min/mg | [2] |
| Specific Activity | RLC Protein | ~3.3 - 3.8 µmol/min/mg |[3] |
Table 2: Comparison of In Vitro Assay Formats & Typical Concentrations
| Parameter | Radiometric ([³²P]ATP) | Luminescence (ADP-Glo™) | Fluorescence (Sox-peptide) | HPLC-Based |
|---|---|---|---|---|
| Principle | Measures ³²P incorporation | Measures ADP production | Measures fluorescence change | Separates phosphorylated product |
| MLCK Enzyme | 1 - 10 nM | ~6.2 ng/reaction (~2-5 nM) | 2 - 20 nM | Variable (enzyme dependent) |
| Peptide Substrate | 10 - 100 µM | 0.2 µg/µL (~100 µM) | 10 - 200 µM | 50 - 200 µM |
| ATP | 100 - 200 µM (spiked with [γ-³²P]ATP) | 50 µM | 1 mM | 100 - 500 µM |
| Calmodulin | 100 - 500 nM | Included in buffer | 100 - 500 nM | 100 - 500 nM |
| CaCl₂ | 0.1 - 1 mM | Included in buffer | 0.1 - 1 mM | 0.1 - 1 mM |
| MgCl₂ | 5 - 10 mM | Included in buffer | 10 mM | 5 - 10 mM |
| Incubation Time | 10 - 30 min | 60 min | 5 - 60 min (continuous) | 10 - 60 min |
| Incubation Temp. | 30°C | Room Temperature | 30°C | 30°C |
| Pros | Gold standard, direct, sensitive | High-throughput, non-radioactive | Continuous, real-time data | Non-radioactive, direct quantification |
| Cons | Radioactive hazards, discontinuous | Indirect, reagent cost | Requires labeled peptide | Lower throughput, requires HPLC |
Experimental Protocols
Protocol 1: Radiometric [γ-³²P]ATP Filter Binding Assay
This protocol is considered the gold standard for its direct measurement and high sensitivity.[4]
Materials:
-
MLCK Enzyme
-
This compound Substrate
-
Calmodulin
-
5x Kinase Reaction Buffer (e.g., 250 mM HEPES pH 7.4, 50 mM MgCl₂, 5 mM EGTA, 2.5 mM CaCl₂)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
ATP solution (10 mM)
-
[γ-³²P]ATP (3000 Ci/mmol)
-
75 mM Phosphoric Acid
-
P81 Phosphocellulose Paper
-
Scintillation Counter and Scintillation Fluid
Procedure:
-
Prepare Master Mix: On ice, prepare a master mix for the desired number of reactions. For a single 25 µL reaction, combine:
-
5 µL of 5x Kinase Reaction Buffer
-
2.5 µL of 100 µM this compound Substrate (final: 10 µM)
-
1 µL of 10 µM Calmodulin (final: 400 nM)
-
Reagent-grade water to a volume of 20 µL.
-
Add MLCK enzyme to a final concentration of 5-10 nM.
-
-
Initiate Reaction: Prepare the ATP mix by diluting [γ-³²P]ATP with non-radioactive ATP to achieve a final concentration of 100 µM with a specific activity of ~500 cpm/pmol. Add 5 µL of the ATP mix to each reaction tube to initiate the kinase reaction.
-
Incubation: Incubate the reactions at 30°C for 20 minutes. Ensure the reaction is within the linear range by performing a time-course experiment during assay development.
-
Terminate Reaction: Stop the reaction by adding 10 µL of 75 mM phosphoric acid.
-
Spotting: Spot 25 µL of the terminated reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers three times for 5 minutes each in a beaker containing 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone.
-
Quantification: Allow the papers to dry completely. Place each paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the kinase activity, typically expressed as pmol of phosphate transferred per minute per mg of enzyme.
Protocol 2: Luminescence-Based ADP-Glo™ Assay
This protocol offers a non-radioactive, high-throughput alternative by quantifying the amount of ADP produced during the kinase reaction.[1]
Materials:
-
MLCK Enzyme
-
MRCL3 Peptide (or similar this compound)
-
Calmodulin
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT, CaCl₂, Calmodulin)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 384-well plates
Procedure:
-
Reaction Setup: In a 384-well plate, add reagents in the following order for a 5 µL final reaction volume:
-
1 µL of test compound (or vehicle control).
-
2 µL of MLCK enzyme in kinase buffer (to a final amount of ~6.2 ng).
-
2 µL of a substrate/ATP mix containing this compound (final: 0.2 µg/µL) and ATP (final: 50 µM) in kinase buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a light signal.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.
-
Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the MLCK activity.
Protocol 3: HPLC-Based Assay
This method provides direct, non-radioactive quantification by separating the phosphorylated peptide from the unphosphorylated substrate.[5]
Materials:
-
MLCK Enzyme
-
This compound Substrate
-
Calmodulin
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
ATP
-
Termination Solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:
-
MLCK enzyme
-
This compound substrate (e.g., 100 µM)
-
Calmodulin (e.g., 400 nM)
-
ATP (e.g., 200 µM)
-
Kinase Reaction Buffer
-
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Termination: Stop the reaction by adding an equal volume of Termination Solution (e.g., 50 µL of 10% TFA).
-
Sample Preparation: Centrifuge the sample to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Separate the phosphorylated and unphosphorylated peptides using a gradient of Mobile Phase B (e.g., 5% to 50% acetonitrile over 15 minutes). The more polar phosphorylated peptide will typically elute earlier.
-
Monitor the elution profile at 214 nm or 220 nm.
-
-
Quantification and Analysis: Integrate the peak areas of both the substrate and product peaks. Calculate the percentage of conversion or the reaction rate based on the ratio of the product peak area to the total peak area (substrate + product).
References
- 1. promega.com [promega.com]
- 2. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Kinetics of Myosin Light Chain Kinase Activation of Smooth Muscle Myosin in an In Vitro Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of myosin light chain kinase activity by high-performance liquid chromatography using a synthetic peptide as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Delivery of Myosin Light Chain Kinase (MLCK) Peptides into Primary Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin Light Chain Kinase (MLCK) is a pivotal enzyme in the regulation of cellular contractility and motility. Its activity, primarily through the phosphorylation of the regulatory light chain of myosin II (MLC2), governs a wide array of physiological and pathological processes, including smooth muscle contraction, cell migration, and endothelial barrier function.[1][2] The targeted modulation of MLCK activity using specific peptides offers a powerful tool for investigating these cellular processes and for the development of novel therapeutics. However, the efficient delivery of these often-impermeable peptides into primary cells, which are more physiologically relevant than cell lines, presents a significant challenge.
These application notes provide a comprehensive overview and detailed protocols for the successful delivery of MLCK peptides into various primary cell types. We will explore different delivery methodologies, present quantitative data for comparison, and outline protocols for assessing the functional consequences of MLCK peptide delivery.
Signaling Pathway of Myosin Light Chain Kinase
MLCK is a calcium/calmodulin-dependent serine/threonine kinase.[2] An increase in intracellular calcium ([Ca2+]) leads to the binding of Ca2+ to calmodulin (CaM). The Ca2+/CaM complex then binds to and activates MLCK. Activated MLCK phosphorylates the regulatory light chain of myosin II, which in turn triggers a conformational change in the myosin heavy chain, allowing it to interact with actin filaments and generate contractile force. This signaling cascade is fundamental to processes such as smooth muscle contraction and cell migration.[1][3]
Figure 1: Simplified MLCK Signaling Pathway.
Peptide Delivery Methodologies
Several methods can be employed to deliver MLCK peptides into primary cells. The choice of method depends on the primary cell type, the specific peptide, and the desired experimental outcome. The most common and effective methods are:
-
Cell-Penetrating Peptides (CPPs): These are short peptides that can traverse the cell membrane and carry a molecular cargo, such as an this compound, into the cytoplasm.[4] Common CPPs include the TAT peptide from the HIV-1 trans-activator of transcription.[5] The this compound is typically conjugated to the CPP through a chemical linker.
-
Lipofection: This method involves the use of cationic lipid-based reagents, such as Lipofectamine™, to form complexes with the peptide. These lipid-peptide complexes, or lipoplexes, can then fuse with the cell membrane, releasing the peptide into the cytoplasm. While widely used for nucleic acid transfection, lipofection can be optimized for peptide delivery.[6][7][8]
-
Electroporation: This physical method uses an electrical pulse to create transient pores in the cell membrane, allowing the direct entry of the this compound from the surrounding medium into the cytoplasm. Electroporation can be highly efficient for a wide range of primary cells, including those that are difficult to transfect by other means.[9][10]
Data Presentation: Comparison of Delivery Methods
The efficiency of peptide delivery can vary significantly between methods and cell types. The following table summarizes representative quantitative data for the delivery of peptides into various primary cells using different techniques. It is important to note that efficiencies are highly dependent on the specific experimental conditions.
| Delivery Method | Primary Cell Type | Cargo | Reported Efficiency | Viability | Reference |
| Cell-Penetrating Peptide (TAT) | Primary Human Fibroblasts | eGFP protein | ~80% positive cells | High | [5] |
| Lipofection (Lipofectamine™ 2000) | Primary Human Myoblasts | pEGFP-N1 plasmid | ~32% | Moderate | [9] |
| Lipofection (Lipofectamine™ 3000) | Primary Chondrocytes | SOX-trio plasmid | ~54% | Good | [7] |
| Electroporation (Amaxa™ Nucleofector™) | Primary Human T-cells | pmaxGFP™ plasmid | ~60% | ~60% | [1] |
| Electroporation | Primary Human Myoblasts | pEGFP-N1 plasmid | ~32.5% | Moderate | [9] |
Note: The data presented are for plasmid DNA or protein delivery as direct quantitative comparisons for this compound delivery are limited in the literature. These values serve as a general guide for expected efficiencies with optimization.
Experimental Protocols
Cell-Penetrating Peptide (CPP)-Mediated Delivery
This protocol describes the delivery of a TAT-conjugated MLCK inhibitory peptide into primary human umbilical vein endothelial cells (HUVECs).
Workflow:
Figure 2: Workflow for CPP-Mediated Peptide Delivery.
Materials:
-
Primary HUVECs
-
Endothelial Cell Growth Medium
-
TAT-conjugated this compound (e.g., TAT-PIK)
-
Serum-free culture medium (e.g., Opti-MEM™)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Preparation: Culture primary HUVECs in endothelial cell growth medium in a suitable culture vessel (e.g., 24-well plate) until they reach 70-80% confluency.
-
Peptide Preparation: Prepare a stock solution of the TAT-MLCK peptide in sterile, nuclease-free water or a suitable buffer. On the day of the experiment, dilute the peptide stock solution to the desired final concentration (e.g., 1-10 µM) in serum-free culture medium.
-
Incubation: Aspirate the culture medium from the cells and wash once with PBS. Add the peptide-containing serum-free medium to the cells.
-
Delivery: Incubate the cells with the peptide solution for 1-4 hours at 37°C in a CO2 incubator.
-
Washing: After incubation, aspirate the peptide solution and wash the cells three times with PBS to remove any extracellular peptide.
-
Functional Analysis: Add fresh, complete culture medium to the cells and proceed with the desired functional assay (e.g., endothelial barrier function assay).
Lipofection-Mediated Peptide Delivery
This protocol is a general guideline for delivering an this compound into primary chondrocytes using a cationic lipid reagent. Optimization of the lipid-to-peptide ratio is crucial for success.[7][8]
Workflow:
Figure 3: Workflow for Lipofection-Mediated Peptide Delivery.
Materials:
-
Primary chondrocytes
-
Chondrocyte growth medium
-
This compound
-
Cationic lipid transfection reagent (e.g., Lipofectamine™ 3000)
-
Serum-free culture medium (e.g., Opti-MEM™)
Protocol:
-
Cell Preparation: Plate primary chondrocytes in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Lipoplex Formation:
-
For each well to be transfected, dilute the this compound (e.g., 1-5 µg) into 50 µL of serum-free medium.
-
In a separate tube, dilute the lipofection reagent (e.g., 1-3 µL of Lipofectamine™ 3000) into 50 µL of serum-free medium.
-
Combine the diluted peptide and the diluted lipofection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow for the formation of lipid-peptide complexes.
-
-
Transfection: Add the 100 µL of the lipoplex solution dropwise to each well containing the cells and complete culture medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Analysis: After incubation, proceed with the desired functional assay.
Optimization is Key: The optimal ratio of lipid reagent to peptide and the final concentration will vary depending on the primary cell type and the specific peptide. It is highly recommended to perform a titration experiment to determine the optimal conditions for your system.
Electroporation-Mediated Peptide Delivery
This protocol provides a general framework for delivering an this compound into primary human T-cells using a nucleofection system. Specific electroporation parameters will need to be optimized for each cell type and instrument.
Workflow:
Figure 4: Workflow for Electroporation-Mediated Peptide Delivery.
Materials:
-
Primary human T-cells
-
T-cell culture medium
-
This compound
-
Electroporation system (e.g., Amaxa™ Nucleofector™)
-
Cell-specific electroporation buffer/kit
Protocol:
-
Cell Preparation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs). Resuspend the cells at the recommended concentration in the appropriate electroporation buffer provided with your kit.
-
Peptide Addition: Add the this compound to the cell suspension at the desired final concentration.
-
Electroporation: Transfer the cell/peptide suspension to an electroporation cuvette. Place the cuvette in the electroporation device and apply the pre-programmed or optimized electrical pulse.
-
Recovery: Immediately after electroporation, transfer the cells to a culture plate containing pre-warmed, complete culture medium.
-
Incubation and Analysis: Incubate the cells for the desired period (typically 24-72 hours) to allow for recovery and for the peptide to exert its effect. Proceed with the functional assay.
Functional Assays to Assess this compound Delivery
The successful delivery of a functional this compound should result in a measurable change in a relevant cellular process. Below are protocols for two common functional assays.
Endothelial Barrier Function Assay (Transendothelial Electrical Resistance - TEER)
This assay measures the integrity of the endothelial cell monolayer, which is regulated by MLCK-dependent cell-cell junctions. An increase in permeability (decrease in TEER) is expected with an activating this compound, while an inhibitory peptide should prevent or reverse a decrease in barrier function induced by an inflammatory agent.[11]
Protocol:
-
Cell Seeding: Seed primary endothelial cells (e.g., HUVECs) onto a porous transwell insert in a multi-well plate and culture until a confluent monolayer is formed.
-
Peptide Delivery: Deliver the this compound to the endothelial monolayer using one of the protocols described above.
-
TEER Measurement:
-
Before and after peptide delivery, and at various time points following treatment with a barrier-disrupting agent (e.g., thrombin or LPS), measure the electrical resistance across the cell monolayer using a TEER meter.
-
A decrease in resistance indicates increased permeability of the endothelial barrier.
-
-
Data Analysis: Normalize the TEER values to the baseline reading before treatment. Compare the changes in TEER between control and peptide-treated cells.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer. Cell migration is a process that is highly dependent on MLCK activity.[10][12]
Protocol:
-
Monolayer Formation: Grow primary cells (e.g., fibroblasts or smooth muscle cells) to full confluency in a multi-well plate.
-
Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Peptide Delivery: Immediately after creating the wound, deliver the this compound to the cells using one of the described methods.
-
Image Acquisition: At time zero and at regular intervals thereafter (e.g., every 4-6 hours), capture images of the wound area using a microscope.
-
Data Analysis: Measure the width of the wound at each time point. Calculate the rate of wound closure (cell migration) for control and peptide-treated cells. An inhibitory this compound is expected to decrease the rate of cell migration.
Conclusion
The delivery of MLCK peptides into primary cells is a valuable technique for dissecting the roles of this important kinase in various cellular functions and for screening potential therapeutic agents. While challenging, the use of cell-penetrating peptides, optimized lipofection protocols, or electroporation can achieve efficient intracellular delivery. The choice of method should be carefully considered based on the specific primary cell type and experimental goals. The successful delivery of a functional this compound, confirmed by appropriate functional assays, will provide crucial insights into the complex world of cellular mechanics and signaling.
References
- 1. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 2. Peptide modulators of myosin light chain kinase affect smooth muscle cell contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MLCK-Independent Phosphorylation of MLC20 and Its Regulation by MAP Kinase Pathway in Human Bladder Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Fusion of Transacting Activator of Transcription Peptide to Cyclized Green Fluorescence Protein Improves Stability, Intracellular Delivery, and Tumor Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. OPTIMIZATION OF SOX-TRIO GENE TRANSFECTION IN PRIMARY CHONDROCYTES CULTURE USING LIPOFECTAMINEâ„¢ 3000 | International Journal of Allied Health Sciences [journals.iium.edu.my]
- 8. An effective and efficient method of transfecting primary human chondrocytes in suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrotransfection and lipofection show comparable efficiency for in vitro gene delivery of primary human myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell penetrating peptides coupled to an endothelial nitric oxide synthase sequence alter endothelial permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Primary Human Fibroblasts in Culture Switch to a Myofibroblast-Like Phenotype Independently of TGF Beta - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cytoskeletal Dynamics Using MLCK Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myosin Light Chain Kinase (MLCK) is a crucial serine/threonine-specific protein kinase that regulates the contractile activity of the actomyosin cytoskeleton.[1] It achieves this by phosphorylating the regulatory light chain of myosin II (MLC), which in turn facilitates myosin's interaction with actin filaments to generate force.[1] This fundamental process is integral to a wide array of cellular functions, including cell migration, adhesion, cytokinesis, and the maintenance of cell shape.[2] The use of specific peptide inhibitors of MLCK provides a powerful tool to dissect the intricate roles of this kinase in cytoskeletal dynamics and to explore its potential as a therapeutic target in various diseases, including cancer and inflammatory conditions.[3]
These application notes provide an overview of the role of MLCK in cytoskeletal regulation, protocols for using MLCK peptide inhibitors, and expected outcomes based on published research.
The Role of MLCK in Cytoskeletal Dynamics
MLCK activity is primarily regulated by intracellular calcium levels through the binding of the calcium-sensor protein calmodulin (CaM).[1][2] The Ca2+/CaM complex binds to a specific domain on MLCK, leading to a conformational change that activates its kinase domain.[1] Activated MLCK then phosphorylates MLC, promoting the assembly of myosin into bipolar filaments and increasing its actin-activated ATPase activity. This results in enhanced contractility of the actin cytoskeleton.
Recent studies have revealed a more nuanced role for MLCK, often acting in concert with or in opposition to other signaling pathways, such as the Rho-associated kinase (ROCK) pathway. While both MLCK and ROCK can lead to MLC phosphorylation, they appear to regulate distinct pools of actomyosin structures.[4] MLCK is often associated with the regulation of peripheral stress fibers and focal adhesions, which are critical for cell spreading and migration, whereas ROCK predominantly controls central stress fibers.[4][5][6]
Interestingly, some research suggests that MLCK can influence cytoskeletal dynamics and cell migration through mechanisms independent of its kinase activity.[7][8][9] The N-terminal domain of MLCK contains actin-binding motifs (DFRXXL repeats) that can stabilize the membrane-associated actin cytoskeleton, thereby regulating cell membrane tension and protrusion formation.[2][8]
Key Applications of MLCK Peptides
This compound inhibitors are valuable tools for:
-
Investigating the role of MLCK in cell migration and invasion: By inhibiting MLCK, researchers can assess its contribution to cancer cell motility and metastasis.[3][7]
-
Dissecting the mechanisms of focal adhesion and stress fiber dynamics: These peptides allow for the specific inhibition of MLCK to study its role in the formation, maintenance, and turnover of these adhesive and contractile structures.[10][11]
-
Studying epithelial and endothelial barrier function: MLCK plays a key role in regulating the permeability of cell layers, and its inhibitors can be used to explore mechanisms of barrier dysfunction in inflammatory diseases.[3]
-
Elucidating the signaling pathways governing cytokinesis: As MLCK is involved in the formation of the contractile ring during cell division, its inhibition can help to clarify the molecular events of this process.[2]
-
Screening for potential therapeutic agents: MLCK is a target in various diseases, and these peptides can be used in assays to identify novel small molecule inhibitors.[3]
Quantitative Data on this compound Inhibitors
The following table summarizes key quantitative data for commonly used this compound inhibitors.
| Peptide Inhibitor | Target | IC50 / Ki | Selectivity | Key Findings |
| MLCK Inhibitor Peptide 18 | Myosin Light Chain Kinase (MLCK) | IC50 = 50 nM[12][13] | >4,000-fold selective for MLCK over CaM Kinase II and PKA.[12] | Cell-permeable. Prevents defects in transepithelial barrier resistance.[12] Decreases phagocytosis in microglia.[12] |
| SM-1 | Myosin Light Chain Kinase (MLCK) | - | Specific inhibitor patterned after a pseudosubstrate inhibitory site.[14] | Dose-dependently inhibits Ca2+-induced shortening of skinned single smooth muscle cells.[14] |
| RS-20 | Myosin Light Chain Kinase (MLCK) | - | Specific inhibitor patterned after the Ca2+/calmodulin binding site.[14] | Dose-dependently inhibits Ca2+-induced shortening of skinned single smooth muscle cells.[14] |
| Peptide (480-501) | Ca2+/calmodulin-independent MLCK | Ki = 25 nM[15] | Competitive with respect to ATP and the 20,000 dalton light chain.[15] | Strongly inhibits the 61 kDa Ca2+/calmodulin-independent fragment of MLCK.[15] |
Experimental Protocols
Protocol 1: Inhibition of MLCK in Cultured Cells to Study Stress Fiber and Focal Adhesion Dynamics
Objective: To investigate the effect of MLCK inhibition on the organization of actin stress fibers and the distribution of focal adhesions in adherent cells.
Materials:
-
Cultured cells (e.g., human foreskin fibroblasts, HeLa cells)
-
Cell culture medium
-
MLCK Inhibitor Peptide 18 (or other cell-permeable MLCK inhibitor)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against a focal adhesion protein (e.g., vinculin, paxillin)
-
Fluorescently labeled secondary antibody
-
Fluorescently labeled phalloidin (for F-actin staining)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and culture until they are well-spread and sub-confluent.
-
Prepare a stock solution of the MLCK inhibitor peptide in an appropriate solvent (e.g., sterile water or DMSO).
-
Dilute the MLCK inhibitor to the desired final concentration in pre-warmed cell culture medium. A typical starting concentration for Peptide 18 is 10-50 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell type.
-
Remove the existing medium from the cells and replace it with the medium containing the MLCK inhibitor. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate the cells for a predetermined time (e.g., 1-3 hours). The incubation time may need to be optimized.
-
After incubation, wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30 minutes.
-
Incubate the cells with the primary antibody against the focal adhesion protein (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope.
Expected Results: Inhibition of MLCK is expected to cause a disruption and/or shortening of peripheral stress fibers, while central stress fibers may remain relatively intact.[5] This can lead to a change in cell morphology, with cells becoming less spread.[5] Focal adhesions associated with the peripheral stress fibers are also expected to be reduced or disassembled.[10]
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay) with MLCK Inhibition
Objective: To assess the role of MLCK in cell migration.
Materials:
-
Cultured cells that form a confluent monolayer (e.g., fibroblasts, epithelial cells)
-
Cell culture medium
-
MLCK Inhibitor Peptide 18 (or other cell-permeable MLCK inhibitor)
-
Sterile pipette tips (p200) or a cell scraper
-
Microscope with a stage-top incubator and time-lapse imaging capabilities
Procedure:
-
Seed cells in a multi-well plate and culture them until they form a confluent monolayer.
-
Using a sterile p200 pipette tip, create a uniform "scratch" or wound in the cell monolayer.
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the PBS with fresh, pre-warmed cell culture medium containing the desired concentration of the MLCK inhibitor or vehicle control.
-
Place the plate on the microscope stage within the incubator.
-
Acquire images of the wound area at regular intervals (e.g., every 1-2 hours) for 24-48 hours, or until the wound in the control condition is closed.
-
Analyze the images to quantify the rate of wound closure. This can be done by measuring the area of the wound at each time point using image analysis software (e.g., ImageJ).
Expected Results: Inhibition of MLCK has been shown to have varying effects on cell migration depending on the cell type and the specific role of MLCK. In some cases, MLCK inhibition leads to a decrease in cell migration due to its role in generating the contractile forces necessary for cell movement.[10] However, other studies have reported that the deletion of MLCK can result in faster cell migration, potentially due to reduced membrane tension and enhanced protrusion formation.[7][8] Therefore, the outcome of this experiment will provide insight into the specific function of MLCK in the migratory behavior of the chosen cell line.
Signaling Pathways and Experimental Workflows
MLCK Signaling Pathway
The following diagram illustrates the canonical signaling pathway leading to MLCK activation and its downstream effects on the actomyosin cytoskeleton.
Caption: MLCK Activation and Inhibition Pathway.
Experimental Workflow for Studying MLCK Inhibition
This diagram outlines the general workflow for an experiment investigating the effects of an this compound inhibitor on cellular processes.
Caption: General Experimental Workflow.
Conclusion
The use of this compound inhibitors is an invaluable approach for elucidating the multifaceted roles of MLCK in cytoskeletal dynamics. These reagents, when used with the appropriate experimental design and controls, can provide detailed insights into the molecular mechanisms that govern cell shape, movement, and division. The protocols and information provided here serve as a starting point for researchers to explore the intricate functions of MLCK in their specific systems of interest. As our understanding of the complex interplay between different signaling pathways that regulate the cytoskeleton continues to grow, this compound inhibitors will remain essential tools for dissecting these networks.
References
- 1. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]
- 2. What is Myosin Light Chain Kinase? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 3. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of ROCK and MLCK tunes regional stress fiber formation and mechanics via preferential myosin light chain phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stress fiber organization regulated by MLCK and Rho-kinase in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Myosin light chain kinase (MLCK) regulates cell migration in a myosin regulatory light chain phosphorylation-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myosin Light Chain Kinase (MLCK) Regulates Cell Migration in a Myosin Regulatory Light Chain Phosphorylation-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Distinct roles of MLCK and ROCK in the regulation of membrane protrusions and focal adhesion dynamics during cell migration of fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contractility Modulates Cell Adhesion Strengthening Through Focal Adhesion Kinase and Assembly of Vinculin-Containing Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Myosin Light Chain Kinase Inhibitor Peptide 18 The Myosin Light Chain Kinase Inhibitor Peptide 18 controls the biological activity of Myosin Light Chain Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 14. Peptide modulators of myosin light chain kinase affect smooth muscle cell contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mode of inhibition of smooth muscle myosin light chain kinase by synthetic peptide analogs of the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of MLCK Peptide Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin Light Chain Kinase (MLCK) is a pivotal serine/threonine-specific protein kinase that plays a crucial role in the regulation of smooth muscle contraction and is implicated in a variety of cellular processes, including cell migration, proliferation, and endothelial barrier function. Its involvement in pathological conditions such as cancer and inflammatory diseases has made it an attractive target for drug discovery.[1][2] High-throughput screening (HTS) assays utilizing synthetic peptide substrates derived from the myosin light chain, the natural substrate of MLCK, offer a robust and efficient platform for the identification of novel MLCK inhibitors.
These application notes provide a comprehensive overview of the methodologies and key considerations for developing and implementing HTS assays for MLCK inhibitors using peptide substrates. Detailed protocols for commonly employed assay formats, including luminescence-based kinase assays and fluorescence polarization assays, are provided, along with data presentation guidelines and visualizations of the relevant signaling pathway and experimental workflows.
Signaling Pathway
MLCK is a downstream effector in various signaling cascades. Its activation is primarily dependent on intracellular calcium levels. An increase in intracellular Ca2+ leads to the formation of a Ca2+/Calmodulin complex, which then binds to and activates MLCK. Activated MLCK phosphorylates the regulatory light chain of myosin II (MLC2), leading to smooth muscle contraction and other cellular responses. The activity of MLCK is also modulated by other kinases, such as Protein Kinase C (PKC) and Rho-associated kinase (ROCK), which can influence MLCK activity and myosin light chain phosphorylation status. Upstream signals, including those from G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), can initiate the signaling cascades that lead to MLCK activation. Downstream of MLCK, the phosphorylation of MLC2 drives a range of cellular processes, including stress fiber formation, cell migration, and regulation of endothelial permeability.
Caption: MLCK Signaling Pathway.
Data Presentation: MLCK Inhibitors
The following table summarizes the inhibitory activities of various compounds against MLCK, as determined by HTS-compatible assays utilizing peptide substrates. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of inhibitors.
| Compound Name/Type | Peptide Substrate Used | Assay Type | IC50/Ki | Reference |
| Small Molecules | ||||
| ML-7 | Myosin Light Chain Peptide | Kinase Activity Assay | ~300 nM | [1] |
| ML-9 | Myosin Light Chain Peptide | Kinase Activity Assay | ~3.8 µM | |
| Wortmannin | Myosin Light Chain Peptide | Kinase Activity Assay | ~5 µM | |
| Peptide-Based Inhibitors | ||||
| MLCK Inhibitor Peptide 18 | Synthetic Peptide | Kinase Activity Assay | 50 nM (IC50), 52 nM (Ki) | [3] |
| Peptide 480-501 | Synthetic Peptide | Kinase Activity Assay | 25 nM (Ki) | [4] |
| Peptide 483-498 | Synthetic Peptide | Kinase Activity Assay | 25 nM (Ki) | [4] |
| Pentapeptide (Ser-Asn-Val-Phe-Ala-OBzl) | Myosin Light Chain Peptide | Kinase Activity Assay | Varies | [5] |
Experimental Protocols
High-Throughput Screening (HTS) Assay Workflow
The general workflow for an HTS campaign to identify MLCK inhibitors using a peptide-based assay involves several key steps, from assay development and validation to primary screening, hit confirmation, and dose-response analysis.
Caption: General HTS Workflow.
Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol is adapted for a 384-well plate format and measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.
Materials:
-
MLCK enzyme
-
MLCK peptide substrate (e.g., KKRPQRATSNVFAM-NH2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds and controls (e.g., staurosporine)
-
384-well white assay plates
Procedure:
-
Compound Plating: Add 1 µL of test compound or control (in DMSO) to the wells of a 384-well plate.
-
Enzyme Preparation: Dilute MLCK enzyme to the desired concentration in kinase buffer. Add 2 µL of the diluted enzyme to each well.
-
Substrate/ATP Mix: Prepare a mixture of the this compound substrate and ATP in kinase buffer. The final concentrations will need to be optimized, but a starting point could be 25-100 µM for both.
-
Initiate Reaction: Add 2 µL of the substrate/ATP mix to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Read Luminescence: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP generated and thus to the MLCK activity.
Protocol 2: Fluorescence Polarization (FP) Assay
This protocol describes a competitive binding assay where the displacement of a fluorescently labeled this compound from the kinase by an inhibitor is measured.
Materials:
-
MLCK enzyme
-
Fluorescently labeled this compound substrate (e.g., Fluorescein-KKRPQRATSNVFAM-NH2)
-
FP assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
Test compounds and controls
-
384-well black, low-volume, non-binding surface plates
Procedure:
-
Assay Development - Peptide Titration: To determine the optimal concentration of the fluorescent peptide, perform a serial dilution of the peptide and measure the fluorescence polarization in the absence of the enzyme. Select the lowest concentration that gives a stable and robust signal.
-
Assay Development - Enzyme Titration: Using the optimal fluorescent peptide concentration, perform a serial dilution of the MLCK enzyme and measure the change in fluorescence polarization. Determine the enzyme concentration that results in a significant and saturable increase in polarization (assay window).
-
Inhibitor Screening: a. To each well of a 384-well plate, add 5 µL of the fluorescently labeled this compound at the pre-determined optimal concentration. b. Add 5 µL of the test compound or control at various concentrations. c. Add 10 µL of the MLCK enzyme at the pre-determined optimal concentration to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Read Fluorescence Polarization: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore. A decrease in polarization indicates displacement of the fluorescent peptide by the inhibitor.
Caption: Principle of FP Assay.
References
- 1. Myosin light-chain kinase contributes to the proliferation and migration of breast cancer cells through cross-talk with activated ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 3. Myosin Light Chain Kinase Inhibitor Peptide 18 The Myosin Light Chain Kinase Inhibitor Peptide 18 controls the biological activity of Myosin Light Chain Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Mode of inhibition of smooth muscle myosin light chain kinase by synthetic peptide analogs of the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small peptide inhibitors of smooth muscle myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MLCK peptide inhibitor off-target effects on other kinases
Welcome to the Technical Support Center for researchers utilizing Myosin Light Chain Kinase (MLCK) peptide inhibitors. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My MLCK peptide inhibitor shows weaker than expected potency in my cell-based assay compared to the reported IC50. What are the potential causes?
A1: Several factors can contribute to this discrepancy:
-
Cell Permeability: While many this compound inhibitors are designed to be cell-permeable, their efficiency can vary between cell types and experimental conditions. Ensure the peptide has a cell-penetrating sequence or tag if necessary.
-
Peptide Stability: Peptidases in your cell culture medium or within the cells can degrade the peptide inhibitor over time. Consider using peptide analogs with modified peptide bonds to increase resistance to proteolysis.
-
High Intracellular ATP Concentration: Most in vitro kinase assays are performed at ATP concentrations near the Km of the kinase. However, intracellular ATP levels are typically in the millimolar range, which can lead to competitive displacement of ATP-competitive inhibitors, reducing their apparent potency.
-
Off-Target Engagement: The inhibitor might be binding to other intracellular components, reducing its effective concentration at the target MLCK.
Q2: I am observing unexpected cellular phenotypes that don't seem to be related to MLCK inhibition. Could this be due to off-target effects?
A2: Yes, this is a critical consideration. While some this compound inhibitors are highly selective, they may still interact with other kinases or cellular proteins, especially at higher concentrations. For example, while MLCK inhibitor peptide 18 is highly selective against PKA and CaMKII, its effects on a broader range of kinases are not extensively published.[1][2][3][4] Unexpected phenotypes warrant a thorough investigation into potential off-target effects. We recommend performing a kinase panel screen to assess the selectivity of your specific peptide inhibitor.
Q3: How can I confirm that the observed effects in my experiment are due to on-target MLCK inhibition?
A3: To validate on-target activity, consider the following approaches:
-
Use a structurally different MLCK inhibitor: If a second, structurally unrelated MLCK inhibitor produces the same phenotype, it strengthens the evidence for on-target activity.
-
Rescue experiments: If possible, overexpress a constitutively active or inhibitor-resistant mutant of MLCK. If this rescues the phenotype, it indicates the effect was due to MLCK inhibition.
-
Direct measurement of MLC phosphorylation: Assess the phosphorylation status of the myosin light chain (MLC), a direct substrate of MLCK. A decrease in MLC phosphorylation upon treatment with your inhibitor provides strong evidence of on-target activity.
-
RNAi/CRISPR knockdown: Compare the phenotype induced by your inhibitor with that of MLCK knockdown or knockout. Similar phenotypes support on-target activity.
Troubleshooting Guides
Problem: High background signal in my in vitro kinase assay.
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | Use fresh, high-purity ATP, kinase, and substrate. Filter buffers to remove particulates. |
| Non-specific Binding | Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer. Include a blocking agent like Bovine Serum Albumin (BSA) at 0.1 mg/mL. |
| Autophosphorylation of Kinase | If using a radiometric assay, run a control reaction without the substrate to quantify kinase autophosphorylation and subtract this from your experimental values. |
| ATP Hydrolysis by Contaminating ATPases | Ensure your recombinant kinase preparation is of high purity. |
Problem: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Peptide Inhibitor Instability | Prepare fresh stock solutions of the peptide inhibitor for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in small aliquots at -80°C. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially for small volumes. Prepare master mixes for reagents to minimize variability. |
| Assay Conditions Fluctuation | Ensure consistent incubation times and temperatures for all samples. Monitor and control pH of the assay buffer. |
| Edge Effects in Plate-Based Assays | Avoid using the outer wells of the plate, or fill them with buffer/media to create a more uniform environment. Ensure proper sealing of the plate to prevent evaporation. |
Data Presentation: Kinase Selectivity Profiles
Understanding the selectivity of your this compound inhibitor is crucial for interpreting experimental results. Ideally, inhibitors should be profiled against a broad panel of kinases.
Table 1: Known Selectivity of MLCK Inhibitor Peptide 18
This table summarizes the publicly available inhibition data for the commonly used MLCK inhibitor peptide 18.
| Kinase | IC50 / Ki | Selectivity vs. MLCK | Reference |
| Myosin Light Chain Kinase (MLCK) | 50 nM (IC50) | - | [1][2][3][4] |
| Protein Kinase A (PKA) | Not inhibited | >4000-fold | [1][2][3][4] |
| Ca2+/calmodulin-dependent protein kinase II (CaMKII) | Not significantly inhibited | >4000-fold | [1][2][3][4] |
| p21-activated kinase (PAK) | Phosphorylates and inhibits MLCK | Indirect interaction |
Table 2: Illustrative Example of a Kinase Selectivity Profile for a Hypothetical Peptide Inhibitor (Peptide-X)
This table provides a hypothetical example of what to look for in a broad kinase panel screen. The data is for illustrative purposes only.
| Kinase Family | Kinase | % Inhibition @ 1 µM | IC50 (nM) |
| CMGC | MLCK (Target) | 98% | 45 |
| AGC | PKA | 5% | >10,000 |
| AGC | ROCK1 | 45% | 850 |
| AGC | ROCK2 | 40% | 920 |
| CAMK | CaMKII | 2% | >10,000 |
| CAMK | DAPK1 | 35% | 1,200 |
| TK | SRC | 8% | >10,000 |
| TK | ABL1 | 12% | >10,000 |
This illustrative data suggests that Peptide-X has good selectivity for MLCK over PKA, CaMKII, SRC, and ABL1, but shows some off-target activity against ROCK1, ROCK2, and DAPK1 at higher concentrations.
Experimental Protocols
Protocol: In Vitro MLCK Inhibition Assay (Radiometric)
This protocol is a general guideline for determining the IC50 of an this compound inhibitor using a radiometric assay with a peptide substrate.
Materials:
-
Purified, active MLCK enzyme
-
This compound substrate (e.g., KKLNRTLSFAEPG)
-
[γ-33P]ATP or [γ-32P]ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1 mM CaCl2, 1 µM Calmodulin, 2 mM DTT)
-
This compound inhibitor stock solution
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of your this compound inhibitor in the kinase assay buffer.
-
In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, a fixed concentration of the MLCK enzyme, and the desired concentration of the peptide inhibitor.
-
Add the this compound substrate to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-33P]ATP (final concentration should be at or near the Km for ATP).
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-33P]ATP.
-
Allow the paper to dry completely.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol: Kinase Selectivity Profiling
For comprehensive selectivity profiling, it is recommended to use a commercial service that offers screening against a large panel of kinases (e.g., Eurofins Discovery, Reaction Biology, Promega). These services typically perform radiometric or binding assays to determine the percent inhibition at a fixed concentration of the inhibitor (e.g., 1 µM or 10 µM) against hundreds of kinases. Hits from the initial screen can then be followed up with full IC50 determinations.
Visualizations
Caption: Workflow for in vitro radiometric kinase inhibition assay.
Caption: MLCK signaling pathway in intestinal barrier dysfunction.
References
- 1. Intestinal permeability defects: Is it time to treat? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel classes of protein kinase inhibitors using combinatorial peptide chemistry based on functional genomics knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A membrane-permeant peptide that inhibits MLC kinase restores barrier function in in vitro models of intestinal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
improving MLCK peptide solubility for stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using MLCK peptides in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when trying to dissolve a new MLCK peptide?
A1: Always begin by testing the solubility of a small aliquot of the peptide before attempting to dissolve the entire sample.[1] This prevents the potential loss of valuable material if the chosen solvent is inappropriate. As a general rule, peptides with fewer than five residues can often be dissolved in sterile, distilled water.[2] For longer peptides, the amino acid sequence will determine the optimal solvent.
Q2: How do I determine the best solvent based on the peptide sequence?
A2: The polarity of the peptide, determined by its amino acid composition, is the primary factor.[1]
-
Basic Peptides: If the number of basic residues (Arg, Lys, His) and the N-terminal amino group exceeds the number of acidic residues (Asp, Glu) and the C-terminal carboxyl group, the peptide is basic. Try dissolving it in an acidic solvent like 10% acetic acid and then dilute with your buffer.[1]
-
Acidic Peptides: If the number of acidic residues is greater, the peptide is acidic. Attempt to dissolve it in a basic solvent such as 0.1% aqueous ammonia, followed by dilution.[1] Note that peptides containing cysteine (Cys) should not be dissolved in basic solutions to avoid oxidation.[1]
-
Neutral/Hydrophobic Peptides: Peptides with a high percentage of non-polar (hydrophobic) amino acids are best dissolved in organic solvents like DMSO, DMF, or methanol.[1] You can create a high-concentration stock solution in one of these solvents and then dilute it into your aqueous assay buffer. Most biological assays can tolerate a final concentration of 1-2% DMSO.[2]
Q3: My this compound won't dissolve. What can I do?
A3: If your initial solvent choice is unsuccessful, several techniques can aid dissolution:
-
Sonication: Brief periods of sonication can help break up aggregates and improve solubility.
-
pH Adjustment: As peptide solubility is often pH-dependent, adjusting the pH of your solution can significantly improve solubility.[2] For basic peptides, a slightly acidic pH may be beneficial, while acidic peptides may dissolve better in a slightly basic pH.
-
Heating: Gently warming the solution can sometimes help dissolve stubborn peptides. However, be cautious as excessive heat can lead to degradation.
Q4: How should I store my this compound stock solutions?
A4: To ensure the stability and activity of your this compound, proper storage is crucial.
-
Aliquoting: It is highly recommended to aliquot your stock solution into smaller, single-use volumes. This will prevent degradation from repeated freeze-thaw cycles.
-
Temperature: Store the aliquots at -20°C or, for long-term storage, at -80°C.
-
Light Protection: Protect the peptide solutions from light.
-
Oxygen-Free Environment: For peptides containing oxidation-sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), storing them in an oxygen-free atmosphere is recommended to prevent oxidation.[3]
Troubleshooting Guides
Issue 1: Peptide Precipitation in Cell Culture Media
Symptoms:
-
You observe a cloudy precipitate in your cell culture media after adding the this compound stock solution.
-
This precipitation is more pronounced in the presence of serum.
Possible Causes:
-
Interaction with Serum Proteins: Positively charged peptides can bind to negatively charged proteins in the serum, such as albumin, leading to precipitation.
-
Salt Concentration: The salts present in the cell culture media can affect the solubility of the peptide.
-
pH of the Media: The pH of the cell culture media may not be optimal for keeping the peptide in solution.
Solutions:
-
Serum-Free Incubation: Treat your cells with the peptide in a serum-free medium for a short period before adding the complete growth medium.
-
Test Individual Components: If precipitation occurs even in serum-free media with supplements, add each component individually to the peptide solution to identify the ingredient causing the precipitation.
-
Optimize Stock Solution Solvent: If your stock is in an organic solvent like DMSO, ensure the final concentration in the media is low (typically <1%) to avoid precipitation upon dilution.
-
pH Adjustment of Stock: Before adding to the media, you can try to adjust the pH of your peptide stock solution to be closer to the physiological pH of the cell culture media.
Issue 2: Inconsistent Results in Kinase Assays
Symptoms:
-
High variability in the measured kinase activity between experiments.
-
Lower than expected inhibitory or substrate activity.
Possible Causes:
-
Inaccurate Peptide Concentration: The actual peptide concentration in your stock solution may be different from the calculated value due to residual water or counter-ions (like TFA) from the synthesis process.
-
Peptide Degradation: Improper storage or multiple freeze-thaw cycles can lead to peptide degradation.
-
Peptide Aggregation: The peptide may be forming aggregates in the assay buffer, reducing the effective concentration of active peptide.
Solutions:
-
Accurate Concentration Determination: Whenever possible, determine the peptide concentration experimentally using methods like UV absorbance if the peptide contains Trp or Tyr residues.
-
Fresh Aliquots: Always use a fresh aliquot of your peptide stock solution for each experiment to avoid issues from repeated freeze-thaw cycles.
-
Solubility in Assay Buffer: Before starting the assay, confirm that your peptide is soluble in the final kinase assay buffer at the desired concentration. You can do this by preparing a small test solution and visually inspecting for any precipitation.
-
Include Controls: Always include appropriate positive and negative controls in your kinase assays to help identify issues with the peptide or other assay components.
Quantitative Data
Table 1: Solubility of MLCK Inhibitor Peptide 18
| Solvent | Solubility |
| Water | 100 mg/mL (with sonication)[4][5] |
| DMSO | 5 mg/mL[6] |
| DMF | 12 mg/mL[6] |
| Ethanol | 12 mg/mL[6] |
| PBS (pH 7.2) | 5 mg/mL[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of an this compound.
Materials:
-
Lyophilized this compound
-
Sterile, distilled water
-
Appropriate solvent (e.g., 10% acetic acid, 0.1% ammonium hydroxide, DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Pre-weigh a small amount: Weigh out a small amount of the lyophilized peptide (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Initial Solvent: Based on the peptide's charge (see FAQs), add a small amount of the appropriate initial solvent.
-
Basic peptide: Add a few microliters of 10% acetic acid.
-
Acidic peptide: Add a few microliters of 0.1% ammonium hydroxide.
-
Neutral/Hydrophobic peptide: Add a small volume of DMSO.
-
-
Vortex/Sonicate: Gently vortex or sonicate the tube to aid dissolution.
-
Dilution: Once the peptide is dissolved, dilute it to the desired final concentration with sterile water or your experimental buffer.
-
Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: In Vitro MLCK Kinase Assay
This protocol outlines a typical in vitro kinase assay using an this compound substrate.
Materials:
-
MLCK enzyme
-
This compound substrate stock solution
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Phosphocellulose filter paper
-
75 mM phosphoric acid
-
95% ethanol
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture containing the kinase assay buffer, MLCK enzyme, and any inhibitors being tested.
-
Initiate Reaction: Start the reaction by adding the this compound substrate and [γ-³²P]ATP. The final volume for each reaction is typically 50 µL.[4]
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 25°C) for a specific time (e.g., 20 minutes).[4]
-
Stop Reaction: Spot an aliquot of each reaction onto a phosphocellulose filter paper to stop the reaction.
-
Washing: Wash the filter papers multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a wash with 95% ethanol.[4]
-
Counting: Place the dried filter papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity corresponds to the level of peptide phosphorylation and thus the activity of the MLCK enzyme.
Visualizations
References
Technical Support Center: MLCK Peptide Stability in Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information for assessing and troubleshooting the stability of Myosin Light Chain Kinase (MLCK) peptides in cell culture media.
Frequently Asked Questions (FAQs)
???+ question "Why is my MLCK peptide inhibitor showing reduced or no activity in my cell-based assay?"
???+ question "What are the primary causes of this compound instability in cell culture media?"
???+ question "How does Fetal Bovine Serum (FBS) affect peptide stability?"
???+ question "Are there specific amino acid sequences that are more prone to degradation?"
Troubleshooting Guide
Problem: Inconsistent or non-reproducible results with this compound.
This issue often points to variable peptide stability between experiments.
| Possible Cause | Recommended Solution |
| Peptide Degradation | Quantify peptide concentration over time using methods like HPLC or LC-MS to determine its half-life in your specific culture conditions. Consider implementing strategies to enhance stability (see below). |
| Improper Storage/Handling | Store lyophilized peptides at -20°C or -80°C. Allow vials to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles. |
| Solvent Issues | Ensure the solvent used to dissolve the peptide is compatible with your cell culture. For hydrophobic peptides requiring organic solvents like DMSO, the final concentration in the media should typically be ≤0.1% to avoid cytotoxicity. |
| Batch-to-Batch Variability of Serum | Test different lots of FBS for their impact on your assay or consider using a single, large batch for a series of experiments to maintain consistency. Using serum-free media is another option. |
Problem: How to improve the stability of my this compound?
Several chemical modification strategies can be employed to make peptides more resistant to degradation.
| Modification Strategy | Description | Reference |
| Terminal Modifications | Acetylating the N-terminus or amidating the C-terminus blocks the action of exopeptidases, which are a major cause of degradation. This is a very common and effective strategy. | |
| D-Amino Acid Substitution | Replacing one or more L-amino acids with their D-isomers makes the peptide bonds resistant to cleavage by natural proteases. This can significantly increase the peptide's half-life. | |
| Use of Non-natural Amino Acids | Incorporating non-canonical amino acids, such as β-amino acids, can prevent recognition by proteases. | |
| Cyclization | Creating a cyclic peptide (head-to-tail or side-chain cyclization) can improve stability by restricting the peptide's conformation and making it a poorer substrate for proteases. |
Quantitative Data Summary
The stability of MLCK inhibitor peptides can be significantly enhanced through strategic modifications. The table below summarizes the half-life of different versions of a PIK (Peptide Inhibitor of Kinase), an MLCK inhibitor peptide, in enzyme-containing preparations.
| Peptide Name | Sequence/Modification | Half-Life (hours) |
| PIK | R-K-K-Y-K-Y-R-R-K | < 0.5 |
| Acetylated PIK | Ac-R-K-K-Y-K-Y-R-R-K-NH₂ | < 0.5 |
| D-PIK | All D-amino acids | 3.6 |
| D-reverse PIK | All D-amino acids, reversed sequence | 13.4 |
| Data synthesized from a study on stable membrane-permeant peptide inhibitors of MLCK. |
Visual Diagrams & Workflows
Caption: Key pathways of peptide degradation in cell culture.
Caption: A logical workflow for troubleshooting peptide activity.
Caption: Common strategies to improve peptide stability.
Experimental Protocols
Protocol: Assessing Peptide Stability via LC-MS
This protocol provides a streamlined method for quantifying the degradation of an this compound in your specific cell culture conditions.
Objective: To determine the rate of peptide degradation by measuring its concentration at various time points after addition to cell culture media.
Materials:
-
Lyophilized this compound
-
Appropriate sterile solvent for peptide (e.g., sterile water, DMSO)
-
Complete cell culture medium (with serum and/or other supplements, as used in your assay)
-
Cell culture plates and the cells used in your experiment
-
Incubator (37°C, 5% CO₂)
-
LC-MS grade water and acetonitrile
-
Formic acid
-
Autosampler vials
-
LC-MS system
Methodology:
-
Preparation of Peptide Stock Solution:
-
Carefully prepare a concentrated stock solution of the this compound in an appropriate solvent. For cell-based assays, if using DMSO, ensure the stock concentration is high enough that the final DMSO concentration in the culture is non-toxic (e.g., <0.5%).
-
Determine the exact concentration of the stock solution.
-
-
Experimental Setup:
-
Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Prepare a set of wells with complete medium but no cells to serve as a control for non-cell-mediated degradation.
-
Prepare a set of wells with both cells and complete medium.
-
-
Time-Course Experiment:
-
Spike the this compound from the stock solution into the wells (with and without cells) to achieve the final working concentration used in your functional assays.
-
Immediately collect a sample from the "no-cell" control wells. This is your T=0 time point.
-
Place the plate back in the incubator.
-
Collect media samples from both cell-containing and no-cell wells at subsequent time points (e.g., 2, 4, 8, 24, 48 hours).
-
-
Sample Preparation for LC-MS:
-
For each sample, transfer a small aliquot (e.g., 50 µL) of the culture medium to a new microcentrifuge tube.
-
To stop enzymatic activity and precipitate proteins, add an equal volume of cold acetonitrile containing an internal standard (a stable, non-degradable peptide is ideal).
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Develop an LC-MS method to separate the this compound from other media components and quantify its peak area. A C18 column is commonly used for peptide separations.
-
Run all samples, including a standard curve of the peptide in fresh medium to allow for absolute quantification.
-
-
Data Analysis:
-
Integrate the peak area for the this compound in each sample and normalize it to the internal standard.
-
Plot the percentage of remaining peptide against time for both the "cell" and "no-cell" conditions.
-
Calculate the half-life (t₁/₂) of the peptide in each condition. This will reveal the rate of degradation and distinguish between degradation caused by media components versus that caused by the cells.
-
Technical Support Center: Optimizing MLCK Peptide Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Myosin Light Chain Kinase (MLCK) peptide inhibitors. Find answers to frequently asked questions and troubleshoot common experimental issues to achieve optimal and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for MLCK peptide inhibitors?
This compound inhibitors typically act as competitive antagonists to the natural substrate of MLCK, the myosin light chain. Many are designed as "pseudosubstrates," mimicking the phosphorylation site on the myosin light chain but lacking the phosphorylatable serine residue. This allows them to bind to the active site of MLCK, preventing the phosphorylation of the actual substrate. Some peptide inhibitors may also interfere with the binding of ATP or the calmodulin-MLCK complex formation. The mode of inhibition for some peptides is competitive with respect to the substrate and displays a mixed mode of inhibition with respect to ATP.
Q2: How do I choose the right this compound inhibitor for my experiment?
The choice of inhibitor depends on several factors:
-
Specificity: Consider the inhibitor's selectivity for MLCK over other kinases like CaM Kinase II and Protein Kinase A (PKA). For example, MLCK Inhibitor Peptide 18 exhibits high selectivity for MLCK.
-
Cell Permeability: For cell-based assays, a cell-permeable peptide is essential. Many commercially available peptide inhibitors are modified to allow them to cross the cell membrane.
-
Potency (IC50): The IC50 value indicates the concentration of inhibitor required to reduce MLCK activity by 50%. Lower IC50 values signify higher potency.
-
Stability: Peptide inhibitors can be susceptible to degradation by proteases in biological samples. For longer-term experiments, consider more stable analogs, such as those synthesized with D-amino acids.
Q3: What is a typical starting concentration for an this compound inhibitor?
A common starting point is to use a concentration 2-10 times the reported IC50 value. However, the optimal concentration will vary depending on the specific peptide, the experimental system (in vitro vs. cell-based), and the concentration of MLCK and its substrate. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific conditions.
Q4: How should I prepare and store this compound inhibitors?
Most peptide inhibitors are supplied as a lyophilized powder. Reconstitute the peptide in a suitable solvent, such as sterile water, DMSO, or a buffer recommended by the manufacturer. It is crucial to aliquot the reconstituted solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Store the aliquots at -20°C or -80°C for long-term stability. Following reconstitution, stock solutions of some peptides are stable for up to 6 months at -20°C.
Quantitative Data Summary
The potency of various MLCK inhibitors can be compared using their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The table below summarizes these values for some commonly used MLCK inhibitors.
| Inhibitor | Target | IC50 / Ki | Notes |
| MLCK Inhibitor Peptide 18 | MLCK | IC50 = 50 nM[1][2] | Highly selective over CaM Kinase II and PKA.[2] |
| Synthetic Peptide (480-501) | Ca2+/calmodulin-independent MLCK | Ki = 25 nM[3] | Competitive with ATP and myosin light chain.[3] |
| Synthetic Peptide (483-498) | Ca2+/calmodulin-independent MLCK | Ki = 25 nM[3] | Competitive with ATP and myosin light chain.[3] |
| MLCK 480-504 | MLCK | IC50 = 13 nM | A larger fragment combining multiple inhibitory regions. |
| ML-9 | MLCK | Ki ≈ 4 µM | Naphthalene sulfonamide derivative, competes with ATP. Also inhibits PKA and PKC at higher concentrations. |
| ML-7 | MLCK | - | Higher affinity inhibitor than ML-9. Discriminates against PKA and PKC. |
Experimental Protocols
Protocol 1: In Vitro MLCK Kinase Activity Assay (ADP-Glo™ Assay)
This protocol outlines the steps to measure the effect of a peptide inhibitor on MLCK activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Purified MLCK enzyme
-
MLCK substrate (e.g., purified myosin light chains or a synthetic peptide substrate)
-
This compound inhibitor
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white plates
Procedure:
-
Prepare Reagents: Dilute the MLCK enzyme, substrate, ATP, and peptide inhibitor to the desired concentrations in Kinase Buffer.
-
Set up the Kinase Reaction:
-
Add 1 µl of the peptide inhibitor solution or vehicle control (e.g., 5% DMSO) to the wells of a 384-well plate.
-
Add 2 µl of the diluted MLCK enzyme.
-
Add 2 µl of the substrate/ATP mixture to initiate the reaction.
-
-
Incubate: Incubate the plate at room temperature for 60 minutes.
-
Stop the Reaction and Deplete ATP: Add 5 µl of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.
-
Incubate: Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal using luciferase.
-
Incubate: Incubate at room temperature for 30 minutes.
-
Measure Luminescence: Record the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus reflects the MLCK activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Troubleshooting Guides
Issue 1: No or low inhibition observed even at high peptide concentrations.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Ensure proper storage and handling of the peptide. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. Consider using protease inhibitors in your assay buffer if using cell lysates. For longer-term stability, consider using peptide analogs with modified amino acids (e.g., D-amino acids) that are more resistant to peptidases.[1] |
| Incorrect Assay Conditions | Verify the concentrations of ATP, substrate, and enzyme. High ATP concentrations can compete with ATP-competitive inhibitors. Optimize the reaction time and temperature. |
| Inactive Peptide | Confirm the identity and purity of the peptide using methods like mass spectrometry or HPLC. Purchase peptides from a reputable supplier. |
| Inappropriate Solvent | Ensure the solvent used to dissolve the peptide is compatible with your assay and does not inhibit the enzyme. Perform a solvent-only control. |
Issue 2: High background signal in the kinase assay.
| Possible Cause | Troubleshooting Step |
| Non-specific Binding | Include a non-specific binding control (e.g., wells without enzyme) to determine the background signal. Increase the concentration of BSA or use a different blocking agent in your assay buffer. |
| Contaminated Reagents | Use fresh, high-quality reagents. Ensure all buffers are filtered and sterile. |
| Autophosphorylation of MLCK | Some kinases can autophosphorylate. Run a control reaction without the substrate to measure the extent of autophosphorylation. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. |
| Reagent Instability | Prepare fresh dilutions of ATP and peptide inhibitors for each experiment. Ensure the enzyme has not lost activity due to improper storage. |
| Cell-based Assay Variability | Ensure consistent cell density, passage number, and growth conditions. Serum starvation can help to synchronize cells and reduce variability in signaling pathways. |
| Off-target Effects | Some small molecule inhibitors like ML-9 can have off-target effects on other kinases (e.g., PKA, PKC) or ion channels, which can lead to complex and variable cellular responses.[4] Use a highly selective peptide inhibitor or a secondary inhibitor with a different mechanism of action to confirm that the observed effect is due to MLCK inhibition. |
Visualizations
Caption: MLCK signaling pathway and point of peptide inhibition.
Caption: Workflow for determining this compound inhibitor IC50.
References
- 1. Design of peptidase-resistant peptide inhibitors of myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of myosin light chain kinase activity by high-performance liquid chromatography using a synthetic peptide as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of inhibition of smooth muscle myosin light chain kinase by synthetic peptide analogs of the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Variability in Myosin Light Chain Kinase (MLCK) Kinase Assay Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in their MLCK kinase assay results.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of an in vitro MLCK kinase assay?
An in vitro MLCK kinase assay typically includes the MLCK enzyme, a substrate (such as the myosin regulatory light chain (RLC) or a synthetic peptide), ATP as a phosphate donor, and a buffer system containing MgCl2, CaCl2, and calmodulin (CaM).[1] The assay measures the transfer of the gamma-phosphate from ATP to the substrate by MLCK.
Q2: How is MLCK activated in an in vitro assay?
MLCK is a Ca2+/calmodulin-dependent protein kinase.[2] Its activation is initiated by an influx of calcium ions (Ca2+), which bind to calmodulin. This Ca2+/CaM complex then binds to the calmodulin-binding domain of MLCK, causing a conformational change that relieves autoinhibition and activates the kinase.[3][4]
Q3: What are common methods for detecting MLCK activity?
Several methods are used to detect MLCK activity:
-
Radiometric Assays: These traditional assays use [γ-32P]ATP and measure the incorporation of the radioactive phosphate into the substrate.[1][5]
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced in the kinase reaction, which correlates with kinase activity.[2]
-
Fluorescence-Based Assays: Techniques like LanthaScreen™ Eu Kinase Binding Assays use fluorescence resonance energy transfer (FRET) to detect the binding of inhibitors to the kinase.[6]
-
HPLC-Based Assays: These methods use a synthetic peptide substrate and non-radiolabeled ATP. The phosphorylated and unphosphorylated peptides are separated by HPLC and quantified.[5]
Q4: Why is it important to include positive and negative controls?
Positive and negative controls are crucial for validating the experimental setup and ensuring that the observed results are accurate and reliable.[7]
-
A positive control (e.g., a known activator or optimal reaction conditions) confirms that the assay components are working correctly.[7]
-
A negative control (e.g., a reaction without enzyme or with a known inhibitor) helps to determine the background signal and ensure that the detected signal is due to specific MLCK activity.[7]
Troubleshooting Guide
Issue 1: High Background Signal or No Signal
High background or a complete lack of signal can arise from various factors related to the assay components and experimental setup.
| Potential Cause | Troubleshooting Steps |
| Reagent Instability or Degradation | - Ensure all reagents, especially ATP and the MLCK enzyme, are stored correctly and have not undergone multiple freeze-thaw cycles. - Prepare fresh reagents and buffers. |
| Contaminating Kinase or Phosphatase Activity | - Use highly purified MLCK enzyme. Contaminating kinases can lead to non-specific phosphorylation, while phosphatases can remove the phosphate group, reducing the signal.[8] - Include phosphatase inhibitors in the reaction buffer if necessary. |
| Incorrect Buffer Composition | - Verify the pH and ionic strength of the assay buffer. MLCK activity is sensitive to these parameters.[1] - Ensure optimal concentrations of MgCl2 (typically 5-10 mM), CaCl2 (0.1-1 mM), and calmodulin.[1] |
| Assay Interference from Test Compounds | - Test compounds may be fluorescent or colored, interfering with detection methods.[9] - Run a control with the test compound in the absence of the enzyme to check for interference. |
Issue 2: High Variability Between Replicates (Low Z' Factor)
Poor reproducibility between replicates can compromise the reliability of your results. A low Z' factor is often indicative of high variability.[9]
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques. - Automate liquid handling for high-throughput screening to minimize human error.[9] |
| Inconsistent Incubation Times | - Ensure all wells of a plate are incubated for the same amount of time. - Use a multi-channel pipette or automated liquid handling system to start and stop reactions simultaneously.[9] |
| Enzyme and Substrate Concentrations Not Optimized | - Titrate the enzyme and substrate concentrations to find the optimal range that provides a robust signal-to-background ratio.[2][9] |
| Edge Effects on Microplates | - Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. - Ensure proper sealing of the plate during incubation. |
Issue 3: Inconsistent IC50 Values for Inhibitors
Variability in the half-maximal inhibitory concentration (IC50) for test compounds can make it difficult to assess their potency accurately.
| Potential Cause | Troubleshooting Steps |
| ATP Concentration Affecting ATP-Competitive Inhibitors | - The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration in the assay.[10] - For biochemical assays, ATP concentrations are often kept near the Km value for ATP to allow for sensitive detection of inhibitors.[10] Be aware that this may not reflect physiological ATP concentrations. |
| Substrate Choice and Concentration | - MLCK can have different affinities for different substrates (e.g., smooth muscle RLC vs. non-muscle RLC).[11][12] - Ensure the substrate concentration is appropriate and consistent across assays. |
| Inhibitor Solubility and Stability | - Confirm that the inhibitor is fully dissolved in the assay buffer. - Check the stability of the inhibitor under the assay conditions. |
| Incorrect Curve Fitting | - Use appropriate software and a suitable model for fitting the dose-response curve. - Ensure you have a sufficient number of data points covering a wide range of inhibitor concentrations. |
Signaling Pathways and Experimental Workflows
MLCK Signaling Pathway
The activation of MLCK is a key step in the regulation of smooth muscle contraction and other cellular processes. The following diagram illustrates the core signaling pathway.
Caption: The MLCK activation and signaling pathway.
General Kinase Assay Workflow
The following diagram outlines a typical workflow for performing an MLCK kinase assay.
References
- 1. Biochemistry of Smooth Muscle Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]
- 4. Molecular Insights into the MLCK Activation by CaM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of myosin light chain kinase activity by high-performance liquid chromatography using a synthetic peptide as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Positive and Negative Controls | Rockland [rockland.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. shop.carnabio.com [shop.carnabio.com]
- 11. Myosin light chain kinase steady-state kinetics: comparison of smooth muscle myosin II and nonmuscle myosin IIB as substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substrate specificity of myosin light chain kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Proteolytic Degradation of MLCK Peptide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common issues encountered during experiments involving Myosin Light Chain Kinase (MLCK) peptide.
Frequently Asked Questions (FAQs)
Q1: My MLCK peptide appears degraded on my Western blot. What are the common causes?
A1: Proteolytic degradation is a common issue when working with this compound. The primary causes include:
-
Endogenous Proteases: Cell lysates and tissue extracts contain various proteases that can rapidly degrade MLCK. Calpain, a calcium-activated neutral protease, has been specifically shown to degrade MLCK.[1][2]
-
Improper Storage and Handling: Repeated freeze-thaw cycles, storage at inappropriate temperatures, and non-optimal pH can lead to peptide degradation.
-
Contamination: Microbial contamination of buffers or peptide stocks can introduce exogenous proteases.
Q2: What are the best practices for storing my lyophilized and reconstituted this compound to minimize degradation?
A2: Proper storage is critical for maintaining the integrity of your this compound.
| Condition | Lyophilized Peptide | Reconstituted Peptide |
| Temperature | Store at -20°C for short-term storage and -80°C for long-term storage. | Aliquot and store at -80°C to avoid freeze-thaw cycles. |
| pH | Not applicable. | Reconstitute and store in a slightly acidic buffer (pH 6.0-7.0). MLCK catalytic activity is optimal between pH 6.5 and 9.0, suggesting structural stability within this range.[3] |
| Light | Store in the dark. | Store in amber vials or protected from light. |
| Moisture | Keep in a desiccator. | Not applicable. |
Q3: Should I use protease inhibitors? If so, which ones are effective against proteases that degrade MLCK?
A3: Yes, using a protease inhibitor cocktail is highly recommended, especially during cell lysis and protein extraction. Since MLCK is known to be degraded by calpain, ensure your cocktail includes a calpain inhibitor.[1][2] Commercial cocktails are available that inhibit a broad spectrum of proteases including serine, cysteine, and calpain proteases.[4] Alternatively, you can prepare a custom cocktail.
Recommended Protease Inhibitor Cocktail Formulation (100X Stock):
| Inhibitor | Target Protease | Final Concentration (1X) |
| Calpeptin | Calpain | 10-50 µM |
| AEBSF | Serine Proteases | 1 mM |
| Aprotinin | Serine Proteases | 0.8 µM |
| Bestatin | Aminopeptidases | 50 µM |
| E-64 | Cysteine Proteases | 15 µM |
| Leupeptin | Serine/Cysteine Proteases | 20 µM |
| Pepstatin A | Aspartic Proteases | 10 µM |
Note: The optimal concentration of each inhibitor may need to be determined empirically for your specific application.
Troubleshooting Guides
Problem 1: Weak or no MLCK band and multiple lower molecular weight bands on Western blot.
This is a classic sign of proteolytic degradation.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Inadequate Protease Inhibition | Add a broad-spectrum protease inhibitor cocktail containing a calpain inhibitor (e.g., calpeptin) to your lysis buffer immediately before use.[5] Keep samples on ice at all times. |
| Sample Handling | Avoid repeated freeze-thaw cycles of your samples by preparing single-use aliquots. |
| Suboptimal Lysis Buffer | Ensure your lysis buffer pH is between 6.5 and 7.5. |
| Old or Degraded Samples | Use fresh lysates for your experiments whenever possible.[6] |
Quantitative Data: Effect of Calpain Inhibitor on MLCK Degradation
The following table summarizes the effect of the calpain inhibitor calpeptin on preventing the degradation of recombinant human MLCK (rhMLCK) by recombinant human calpain in vitro, as determined by Western blot analysis.[1]
| Treatment | rhMLCK Remaining (Normalized Intensity) | Degraded MLCK Fragment (Normalized Intensity) |
| rhMLCK alone | 1.00 | 0.05 |
| rhMLCK + Calpain (120 min) | 0.25 | 0.85 |
| rhMLCK + Calpain + Calpeptin (10 µM) | 0.85 | 0.15 |
Data are representative and based on densitometric analysis of Western blots.
Problem 2: Inconsistent results between experiments.
Inconsistent results can arise from variable degradation of your this compound.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Inconsistent Sample Preparation | Standardize your sample preparation protocol, including incubation times and temperatures. Always add fresh protease inhibitors to your lysis buffer. |
| Variable Storage Conditions | Ensure all aliquots of your this compound are stored under the same conditions (-80°C) and that you are using a fresh aliquot for each experiment to avoid freeze-thaw cycles. |
| Buffer Contamination | Use sterile, filtered buffers to prevent microbial growth, which can introduce proteases. |
Experimental Protocols
Protocol 1: Western Blotting for Detection of MLCK Degradation
This protocol provides a general guideline for detecting MLCK and its degradation products.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail (including a calpain inhibitor) on ice.
-
Determine protein concentration using a BCA assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 150V for 1.5-2 hours.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MLCK overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Incubate the membrane with an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: LC-MS/MS for Absolute Quantification of this compound
This protocol outlines a general workflow for the absolute quantification of a target this compound.
-
Sample Preparation:
-
Spike a known amount of a stable isotope-labeled internal standard (SIL-IS) peptide corresponding to the target this compound into the sample.
-
Perform in-solution tryptic digestion of the protein sample.
-
-
LC Separation:
-
Inject the digested sample onto a C18 reverse-phase column.
-
Elute peptides using a gradient of acetonitrile in 0.1% formic acid.
-
-
MS/MS Analysis:
-
Perform mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for both the native and the SIL-IS peptide.
-
-
Quantification:
-
Calculate the peak area ratio of the native peptide to the SIL-IS peptide.
-
Determine the absolute concentration of the native peptide by comparing this ratio to a standard curve generated with known concentrations of the native peptide and a fixed concentration of the SIL-IS peptide.
-
Visual Guides
Caption: Calpain-mediated proteolytic degradation pathway of this compound.
Caption: Experimental workflow for Western blot analysis of this compound.
Caption: Workflow for LC-MS/MS-based quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. β-adrenergic activation may promote myosin light chain kinase degradation through calpain in pressure overload-induced cardiac hypertrophy: β-adrenergic activation results in MLCK degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of pH, ionic strength, and temperature on activation by calmodulin an catalytic activity of myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Myosin Light Chain Kinase (MLCK) Peptide Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving MLCK peptides, with a focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background and non-specific binding in MLCK peptide-based assays?
High background and non-specific binding in this compound assays can stem from several factors:
-
Hydrophobic and Electrostatic Interactions: Peptides, including MLCK substrates, can non-specifically adhere to plastic surfaces (like ELISA plates and microfuge tubes), membranes, and beads through hydrophobic or ionic interactions.
-
Inadequate Blocking: Incomplete or ineffective blocking of unbound sites on the solid phase can lead to the binding of detection reagents or other proteins.
-
Sub-optimal Reagent Concentrations: Using excessively high concentrations of primary antibodies, secondary antibodies, or the peptide itself can increase the likelihood of low-affinity, non-specific interactions.
-
Insufficient Washing: Inadequate washing steps may fail to remove unbound or weakly bound reagents, contributing to high background.[1]
-
Cross-Reactivity of Reagents: Antibodies may cross-react with other proteins in the sample, or the this compound itself might be a substrate for other kinases present in a complex lysate.
-
Detergent Choice and Concentration: The type and concentration of detergent used in buffers can significantly impact non-specific binding. While detergents are necessary to reduce background, sub-optimal concentrations can be ineffective or even denature proteins, exposing hydrophobic regions that promote non-specific interactions.
Q2: Which blocking agent is most effective for reducing non-specific binding of peptides?
The choice of blocking agent is critical for minimizing background signal. While Bovine Serum Albumin (BSA) is widely used, studies have shown that casein (often in the form of non-fat dry milk) can be a more effective blocking agent in many ELISA applications.[1][2][3] Casein contains a wider variety of proteins of different sizes, which may be more effective at blocking a broader range of non-specific binding sites.[2] However, the optimal blocking agent should be determined empirically for each specific assay.
Q3: Can this compound substrates be phosphorylated by other kinases?
Yes, while this compound substrates are designed for specificity, cross-reactivity with other kinases can occur, especially with kinases that share a similar consensus sequence. For example, Protein Kinase C (PKC) has been shown to phosphorylate myosin light chain, the natural substrate of MLCK, at different sites.[4] The catalytic fragment of PKC can even phosphorylate sites recognized by MLCK. Therefore, when working with cell lysates, it is important to consider the possibility of off-target phosphorylation by other kinases.
Troubleshooting Guides
High Background in this compound ELISA
Problem: You are observing a high signal in your negative control wells, leading to a poor signal-to-noise ratio.
Troubleshooting Workflow:
References
Technical Support Center: Determining Potential Cytotoxicity of MLCK Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myosin Light Chain Kinase (MLCK) peptides. Our goal is to help you navigate common challenges and ensure the accuracy and reproducibility of your cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms by which MLCK inhibitor peptides can induce cytotoxicity?
A1: MLCK inhibitor peptides can induce cytotoxicity through several mechanisms. Primarily, by inhibiting MLCK, they can disrupt the regulation of smooth muscle contraction and cytoskeletal dynamics, which are crucial for processes like cell division, migration, and adhesion.[1] Prolonged dephosphorylation of the myosin light chain (MLC) due to MLCK inhibition can trigger apoptosis (programmed cell death).[2][3] This apoptotic process is often mediated by the activation of caspases, a family of proteases that execute cell death.[4][5]
Q2: How do I choose the appropriate concentration range for my MLCK peptide in a cytotoxicity assay?
A2: Selecting the right concentration range is critical. A good starting point is to consider the peptide's inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) for MLCK. You should test a broad range of concentrations both above and below the reported IC50 value. For instance, if the IC50 is 50 nM for a specific peptide, you might test concentrations ranging from 1 nM to 100 µM to capture the full dose-response curve.[6][7] It is also advisable to perform a preliminary dose-ranging experiment to narrow down the cytotoxic concentrations for your specific cell line.
Q3: What are the recommended positive and negative controls for a cytotoxicity experiment with an this compound?
A3: For a robust experiment, you should include the following controls:
-
Vehicle Control (Negative Control): Cells treated with the same solvent used to dissolve the this compound (e.g., DMSO, PBS) at the highest concentration used in the experiment. This control accounts for any potential cytotoxicity of the solvent itself.
-
Untreated Control (Negative Control): Cells cultured in media alone to represent baseline cell viability.
-
Known Cytotoxic Agent (Positive Control): A well-characterized cytotoxic compound (e.g., doxorubicin, staurosporine) to ensure that the assay is working correctly and that your cells are responsive to cytotoxic stimuli.[8]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, improper mixing of reagents, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Gently swirl the cell suspension before and during seeding to ensure a uniform cell density in each well.
-
Proper Pipetting Technique: Use calibrated pipettes and ensure proper mixing of the peptide solution and assay reagents in each well. Avoid introducing bubbles.[3]
-
Minimize Edge Effects: To avoid evaporation and temperature fluctuations at the edges of the plate, consider not using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media.[9]
-
Problem 2: My this compound shows no cytotoxic effect, even at high concentrations.
-
Possible Cause: Peptide instability, aggregation, poor cell permeability, or the chosen cell line may be resistant.
-
Troubleshooting Steps:
-
Verify Peptide Integrity: Ensure the peptide has been stored correctly (typically at -20°C or -80°C, protected from light and moisture) to prevent degradation.[10]
-
Address Solubility and Aggregation: Visually inspect the peptide solution for precipitates. If solubility is an issue, try dissolving the peptide in a small amount of an appropriate solvent like DMSO before diluting it in culture medium.[7] Some peptides are prone to aggregation, which can reduce their effective concentration.[5] Consider using peptide solubility prediction tools or consulting the supplier for optimal handling.
-
Assess Cell Permeability: Not all peptides readily cross the cell membrane. If you suspect poor permeability, consider using a cell-penetrating version of the peptide if available.
-
Cell Line Sensitivity: The expression and importance of MLCK can vary between cell lines.[1] Consider testing your peptide on a different cell line known to be sensitive to cytoskeletal disruptions or apoptosis.
-
Problem 3: The positive control works, but the this compound still shows inconsistent results.
-
Possible Cause: Off-target effects or interaction with media components.
-
Troubleshooting Steps:
-
Investigate Off-Target Effects: MLCK inhibitor peptides can sometimes inhibit other kinases, especially at higher concentrations.[7][11] This can lead to complex and sometimes contradictory cellular responses. If possible, test the peptide's effect on closely related kinases to assess its specificity.
-
Check for Media Interactions: Components in the cell culture media, such as serum proteins, can sometimes bind to the peptide and reduce its effective concentration. Consider performing experiments in serum-free or reduced-serum media for a short duration, if your cells can tolerate it.
-
Quantitative Data Summary
The following table summarizes the inhibitory and cytotoxic concentrations of various MLCK peptides based on available literature. Note that direct comparisons of cytotoxicity should be made with caution due to variations in experimental conditions and cell lines used.
| Peptide/Inhibitor | Target | IC50 / Ki | Cell Line | Reported Cytotoxic Effects |
| MLCK inhibitor peptide 18 | MLCK | IC50: 50 nM | - | Not explicitly reported in the provided search results. |
| ML-7 | MLCK | IC50: 300 nM | HL-60 | Induces apoptosis in a dose-dependent manner. |
| PIK (Peptide Inhibitor of Kinase) | MLCK | - | Endothelial Cells | Protects endothelial barrier function.[4] |
| PIK7 | MLCK | - | EA.hy926 | Low toxicity reported.[6] |
| Peptides 480-501 | MLCK | Ki: 25 nM | - | Not explicitly reported in the provided search results. |
| Peptides 483-498 | MLCK | Ki: 25 nM | - | Not explicitly reported in the provided search results. |
| Peptides 493-512 | MLCK | Ki app: 2 µM | - | Not explicitly reported in the provided search results. |
| Peptides 493-504 | MLCK | Ki app: 3 µM | - | Not explicitly reported in the provided search results. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Treat cells with various concentrations of the this compound. Include vehicle and positive controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the assay kit (usually around 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of key executioner caspases in apoptosis.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with the this compound as described previously.
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate reagent to each well.
-
Incubation: Incubate at room temperature for the time specified by the manufacturer.
-
Luminescence Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Visualizations
Signaling Pathway
Caption: MLCK signaling pathway and the point of intervention by inhibitor peptides.
Experimental Workflow
Caption: General workflow for assessing this compound cytotoxicity.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues in cytotoxicity assays.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of inhibition of smooth muscle myosin light chain kinase by synthetic peptide analogs of the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of peptidase-resistant peptide inhibitors of myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiedemic Effect of the Myosin Light Chain Kinase Inhibitor PIK7 in the Rat Model of Myocardial Ischemia Reperfusion Injury [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges with MLCK Peptide Cell Permeability
Welcome to the technical support center for researchers utilizing Myosin Light Chain Kinase (MLCK) peptide inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to MLCK peptide cell permeability and experimental setup.
Frequently Asked Questions (FAQs)
Q1: My MLCK inhibitor peptide shows low efficacy in my cell-based assay. What are the common causes?
A1: Low efficacy of an MLCK inhibitor peptide in a cellular context can stem from several factors:
-
Poor Cell Permeability: The peptide may not be efficiently crossing the cell membrane to reach its intracellular target, MLCK. This is a common challenge for many peptides due to their size and charge.
-
Peptide Degradation: Peptides, especially those composed of L-amino acids, can be susceptible to degradation by proteases present in the cell culture medium or within the cell.[1]
-
Incorrect Peptide Concentration: The effective intracellular concentration might not be reached. It's crucial to perform dose-response experiments to determine the optimal concentration for your specific cell type and experimental conditions.
-
Suboptimal Assay Conditions: Factors such as incubation time, cell density, and the specific assay used to measure MLCK inhibition can all influence the observed efficacy.
-
Peptide Quality: Issues with peptide synthesis, purity, or storage can lead to reduced activity.
Q2: How can I improve the cell permeability of my this compound?
A2: Several strategies can be employed to enhance the cellular uptake of MLCK peptides:
-
Conjugation to Cell-Penetrating Peptides (CPPs): Attaching your MLCK inhibitor peptide to a CPP, such as TAT or Penetratin, is a widely used method to facilitate entry into cells.[2][3][4]
-
Peptide Cyclization: Cyclizing the peptide can improve its metabolic stability and in some cases, its cell permeability by adopting a more favorable conformation for membrane transit.
-
Amino Acid Modifications:
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers can increase resistance to proteolytic degradation.[1]
-
N-methylation: Methylating the amide backbone can reduce the number of hydrogen bond donors and improve passive diffusion across the cell membrane.
-
-
Lipidation: Adding a lipid moiety to the peptide can enhance its interaction with the cell membrane.
Q3: What are the recommended storage conditions for MLCK inhibitor peptides?
A3: Proper storage is critical to maintain peptide integrity and activity. Generally, peptides should be stored lyophilized at -20°C or -80°C. For short-term storage of reconstituted peptides in solution, it is advisable to aliquot the peptide to avoid multiple freeze-thaw cycles and store at -20°C or -80°C. Stock solutions are typically stable for up to 6 months at -20°C.[4][5] Always refer to the manufacturer's specific recommendations.
Q4: Are there potential off-target effects I should be aware of when using MLCK inhibitors?
A4: Yes, off-target effects are a consideration, particularly with small molecule inhibitors of MLCK like ML-7 and ML-9, which can inhibit other kinases at higher concentrations.[6] Peptide inhibitors are generally more specific; however, it is still good practice to include appropriate controls to assess for off-target effects. This can include using a scrambled version of your peptide inhibitor as a negative control. Kinase inhibitor profiling services can also be used to assess the specificity of your inhibitor.[7][8]
Troubleshooting Guides
Problem: Inconsistent or non-reproducible results in MLCK inhibition assays.
This guide will help you troubleshoot variability in your experiments.
Problem: No detectable inhibition of Myosin Light Chain (MLC) phosphorylation.
If you are not observing the expected decrease in MLC phosphorylation after treating your cells with an MLCK inhibitor peptide, follow these steps:
-
Confirm Peptide Uptake:
-
Method: Use a fluorescently labeled version of your peptide to visualize cellular uptake via fluorescence microscopy or quantify it using a plate reader-based assay.
-
Troubleshooting: If uptake is low, consider the strategies outlined in FAQ Q2 to enhance permeability.
-
-
Verify Assay Sensitivity:
-
Method: Include a positive control for MLCK inhibition, such as a well-characterized small molecule inhibitor (e.g., ML-7), to ensure your assay can detect a decrease in MLC phosphorylation.
-
Troubleshooting: If the positive control also fails, there may be an issue with your Western blot protocol or antibodies.
-
-
Assess Peptide Activity:
-
Method: If possible, perform an in vitro kinase assay with purified MLCK and your peptide inhibitor to confirm its inhibitory activity in a cell-free system.
-
Troubleshooting: If the peptide is inactive in vitro, there may be an issue with the peptide itself (synthesis, purity, etc.).
-
-
Optimize Treatment Conditions:
-
Method: Perform a time-course and dose-response experiment to determine the optimal incubation time and peptide concentration.
-
Troubleshooting: It's possible that the initial conditions were not sufficient to achieve the necessary intracellular concentration for inhibition.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data for common MLCK inhibitors and the impact of modifications on peptide permeability.
Table 1: Potency of Various MLCK Inhibitors
| Inhibitor | Type | Target | IC50 | Ki | Reference |
| Peptide 18 | Peptide | MLCK | 50 nM | 52 nM | [4][5] |
| PIK | Peptide | MLCK | - | - | [9] |
| D-PIK | Modified Peptide | MLCK | Potent | - | [10] |
| Dreverse-PIK | Modified Peptide | MLCK | Potent | - | [10] |
| ML-7 | Small Molecule | MLCK | - | - | [11][12][13] |
| ML-9 | Small Molecule | MLCK | 3.8 µM | ~4 µM | [11][12][13] |
| RS-20 | Peptide | MLCK | - | - | [14] |
| SM-1 | Peptide | MLCK | - | - | [14] |
Table 2: Half-life of PIK and its Analogs
| Peptide | Modification | Half-life in Caco-2 Homogenate (hours) | Half-life in Rat Intestinal Secretions (hours) | Reference |
| PIK | L-amino acids | < 0.5 | < 0.5 | [10] |
| Ac-PIK | Acetylated L-amino acids | < 0.5 | < 0.5 | [10] |
| D-PIK | D-amino acids | 3.6 | 2.5 | [10] |
| Dreverse-PIK | Reverse D-amino acids | 13.4 | > 24 | [10] |
Key Experimental Protocols
Protocol 1: Assessing Cell Permeability of a Fluorescently Labeled this compound
This protocol provides a method to qualitatively and quantitatively assess the uptake of a fluorescently labeled MLCK inhibitor peptide into cultured cells.
Detailed Steps:
-
Cell Seeding: Seed your cells of interest onto glass-bottom dishes (for microscopy) or a clear-bottom 96-well plate (for quantitative analysis) and allow them to adhere overnight.
-
Peptide Addition: Prepare a stock solution of your fluorescently labeled MLCK inhibitor peptide. Dilute the peptide in complete culture medium to the desired final concentration. Remove the old medium from the cells and replace it with the peptide-containing medium.
-
Incubation: Incubate the cells at 37°C for your desired time points.
-
Washing: After incubation, aspirate the medium and wash the cells 2-3 times with ice-cold phosphate-buffered saline (PBS) to remove any peptide that is not internalized.
-
Analysis:
-
For Microscopy: Add fresh PBS or a suitable imaging buffer to the cells and visualize them using a fluorescence microscope with the appropriate filter sets for your fluorophore.
-
For Quantitative Analysis: Lyse the cells in a suitable lysis buffer. Transfer the lysate to a new plate and measure the fluorescence intensity using a plate reader. Determine the total protein concentration of the lysate (e.g., using a BCA assay) to normalize the fluorescence signal.
-
Protocol 2: Measuring MLC Phosphorylation by Western Blot
This protocol details the steps to assess the efficacy of an MLCK inhibitor peptide by measuring the phosphorylation of its direct substrate, the myosin regulatory light chain (MLC).
References
- 1. Design of peptidase-resistant peptide inhibitors of myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Overcoming the cellular barriers and beyond: Recent progress on cell penetrating peptide modified nanomedicine in combating physiological and pathological barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Myosin Light Chain Kinase Block Synaptic Vesicle Pool Mobilization during Action Potential Firing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 9. A membrane-permeant peptide that inhibits MLC kinase restores barrier function in in vitro models of intestinal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Peptide modulators of myosin light chain kinase affect smooth muscle cell contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of a New MLCK Peptide Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents targeting Myosin Light Chain Kinase (MLCK) necessitates a rigorous evaluation of their specificity to minimize off-target effects and ensure clinical efficacy. This guide provides a framework for validating a new MLCK peptide inhibitor, which we will refer to as Hypothetical Peptide X (HPX), by comparing its performance against established MLCK inhibitors. We present supporting experimental data from existing literature and detailed protocols for key validation experiments.
Comparative Analysis of MLCK Inhibitor Specificity
The specificity of a kinase inhibitor is paramount. An ideal inhibitor will potently target MLCK while exhibiting minimal activity against other kinases, particularly those with related structures or functions. Below is a summary of the specificity profiles for our hypothetical new peptide inhibitor, HPX, and other known MLCK inhibitors. The data for established inhibitors is compiled from publicly available sources, while the data for HPX is illustrative of a highly specific inhibitor.
| Inhibitor | Type | MLCK Inhibition | Off-Target Kinase Inhibition | Selectivity Profile |
| Hypothetical Peptide X (HPX) | Peptide | IC₅₀ = 10 nM | >1000-fold selective against a panel of 400 kinases | Highly selective. No significant inhibition of closely related kinases such as CaMKII or PKA observed in broad kinase screening panels. |
| MLCK Inhibitor Peptide 18 | Peptide | IC₅₀ = 50 nM[1][2][3][4] | 4000-fold selective over CaM Kinase II; does not inhibit PKA[1][2][3][4]. | Highly selective against CaMKII and PKA. Comprehensive kinome scan data is not readily available in the public domain. |
| PIK (Peptide Inhibitor of Kinase) Analogues | Peptide | Potent MLCK inhibition | No appreciable inhibition of PKA or CaMKII[5]. | Reported to be selective against PKA and CaMKII. Wider kinase profiling data is limited in public sources. |
| ML-7 | Small Molecule | Kᵢ = 300 nM[6] | PKA (Kᵢ = 21 µM), PKC (Kᵢ = 42 µM)[6]. | Demonstrates selectivity for MLCK over PKA and PKC, but off-target effects are possible at higher concentrations. |
| ML-9 | Small Molecule | Kᵢ = 4 µM | PKA (Kᵢ = 32 µM), PKC (Kᵢ = 54 µM). | Lower potency and selectivity compared to ML-7 and peptide-based inhibitors. |
Note: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) are measures of inhibitor potency. A lower value indicates higher potency. The selectivity is determined by comparing the potency against the primary target (MLCK) to that against other kinases.
Signaling Pathway and Experimental Workflow
To visually represent the context and process of validating our new inhibitor, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments to determine the specificity of a new this compound inhibitor.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of MLCK by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide. It is considered a gold standard for kinase activity measurement[7][8].
Materials:
-
Recombinant human MLCK
-
MLCK-specific substrate peptide (e.g., KKRPQRATSNVFAM-NH₂)[3][4]
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Hypothetical Peptide X (HPX) and control inhibitors at various concentrations
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant MLCK, and the specific substrate peptide.
-
Add varying concentrations of HPX or control inhibitors to the reaction mixture and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Kinome-Wide Selectivity Profiling
To broadly assess the specificity of HPX, it should be screened against a large panel of kinases. Several commercial services, such as KINOMEscan™ and Reaction Biology's Kinase HotSpot™, offer profiling against hundreds of kinases[6][9][10]. These platforms typically utilize high-throughput binding or activity assays.
General Workflow (Binding Assay Example):
-
HPX is tested at a fixed concentration (e.g., 1 µM) against a panel of human kinases.
-
The assay measures the ability of HPX to displace a proprietary, immobilized, broad-spectrum kinase inhibitor from each kinase in the panel.
-
The amount of kinase bound to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to each kinase.
-
The results are reported as the percentage of the control, where a lower percentage indicates stronger binding of HPX to the kinase.
-
Hits (kinases that bind to HPX) are typically defined as those showing a significant reduction in binding to the immobilized ligand (e.g., >90% inhibition).
-
For significant off-target hits, follow-up dose-response experiments are performed to determine the dissociation constant (Kd) or IC₅₀.
Cell-Based Assay: Inhibition of Myosin Light Chain Phosphorylation
This assay validates the inhibitor's activity in a more physiologically relevant context by measuring the phosphorylation of the endogenous MLC substrate within cells.
Materials:
-
Human endothelial cells (e.g., HUVECs)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., thrombin or TNF-α)
-
HPX and control inhibitors
-
Lysis buffer
-
Antibodies: anti-phospho-MLC (pMLC) and anti-total MLC
-
Western blotting reagents and equipment
Procedure:
-
Culture endothelial cells to near confluence in appropriate multi-well plates.
-
Pre-treat the cells with various concentrations of HPX or control inhibitors for a specified time (e.g., 1 hour).
-
Stimulate the cells with an agonist like thrombin to induce MLC phosphorylation.
-
After a short stimulation period (e.g., 5-10 minutes), lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against pMLC and total MLC, followed by appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the pMLC signal to the total MLC signal to determine the extent of inhibition of MLC phosphorylation.
By following this comprehensive guide, researchers can rigorously validate the specificity of a new this compound inhibitor, providing a solid foundation for its further development as a research tool or therapeutic agent.
References
- 1. MLCK inhibitor peptide 18 | Myosin Light Chain Kinases | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to the Efficacy of ML-7 and Other Myosin Light Chain Kinase (MLCK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of ML-7 and other prominent Myosin Light Chain Kinase (MLCK) inhibitors. The information presented is supported by experimental data to aid in the selection of the most appropriate inhibitor for your research needs.
Introduction to MLCK Inhibition
Myosin Light Chain Kinase (MLCK) is a pivotal enzyme in the regulation of smooth muscle contraction and endothelial barrier function. It catalyzes the phosphorylation of the regulatory light chain of myosin II (MLC20), a key event initiating cellular contraction and increasing paracellular permeability. Dysregulation of MLCK activity is implicated in various pathological conditions, including vascular diseases, inflammatory disorders, and cancer. Consequently, MLCK has emerged as a significant therapeutic target, leading to the development of various small molecule inhibitors.
This guide focuses on a comparative analysis of ML-7, a widely used naphthalenesulfonamide-based MLCK inhibitor, with other commonly employed inhibitors such as ML-9 and Wortmannin. We will delve into their potency, selectivity, and mechanism of action, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of MLCK Inhibitors
The efficacy of MLCK inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki). These values provide a quantitative measure of the concentration of the inhibitor required to reduce MLCK activity by 50% and its binding affinity to the enzyme, respectively. A lower IC50 or Ki value indicates a more potent inhibitor.
| Inhibitor | Target | IC50 | Ki | Notes |
| ML-7 | Smooth Muscle MLCK | ~0.3 - 0.4 µM[1] | 0.3 µM | ATP-competitive inhibitor.[1] Also inhibits Protein Kinase A (PKA) and Protein Kinase C (PKC) at higher concentrations. |
| ML-9 | Smooth Muscle MLCK | 3.8 µM | - | A less potent analog of ML-7. |
| Wortmannin | Smooth Muscle MLCK | ~0.2 µM | - | An irreversible inhibitor that acts at or near the catalytic site of the enzyme.[2] It is also a potent inhibitor of phosphoinositide 3-kinases (PI3Ks). |
| Staurosporine | MLCK | - | - | A broad-spectrum kinase inhibitor, not selective for MLCK. |
Selectivity Profile
An ideal inhibitor should exhibit high selectivity for its target enzyme to minimize off-target effects. While ML-7 is considered relatively selective for MLCK, it can inhibit other kinases at higher concentrations.
| Inhibitor | Off-Target Kinases | Notes |
| ML-7 | PKA, PKC, CaM-KI[1] | The IC50 for CaM-KI is approximately 15-20 fold higher than for MLCK, indicating a degree of selectivity.[1] |
| ML-9 | PKA, PKC | Generally less potent and selective than ML-7. |
| Wortmannin | PI3Ks, DNA-PK, ATM, PLK1 | Exhibits potent inhibition of the PI3K family, which should be considered when interpreting experimental results. |
Signaling Pathways and Experimental Workflows
Understanding the cellular signaling pathways involving MLCK is crucial for designing and interpreting experiments with its inhibitors.
MLCK Signaling Pathway
The canonical activation of MLCK is initiated by an increase in intracellular calcium levels. Calcium binds to calmodulin (CaM), and the Ca2+/CaM complex then activates MLCK. Activated MLCK phosphorylates the myosin light chain, leading to actomyosin contraction and increased cellular tension.
Caption: Simplified MLCK signaling pathway showing upstream activation, MLCK regulation, and downstream effects.
Experimental Workflow for Evaluating MLCK Inhibitors
A typical workflow for assessing the efficacy of a novel MLCK inhibitor involves a series of in vitro and in vivo experiments.
References
A Comparative Guide: MLCK Peptide Inhibitors Versus siRNA Knockdown for Modulating Myosin Light Chain Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
Myosin Light Chain Kinase (MLCK) is a critical enzyme regulating a myriad of cellular processes, including muscle contraction, cell migration, and endothelial barrier function.[1] Its central role in these pathways makes it a compelling target for therapeutic intervention and basic research. Two predominant techniques for modulating MLCK activity are the use of peptide inhibitors and siRNA-mediated knockdown. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
At a Glance: Peptide Inhibitors vs. siRNA Knockdown
| Feature | MLCK Peptide Inhibitor | siRNA Knockdown of MLCK |
| Mechanism of Action | Directly binds to and inhibits the catalytic activity of the MLCK protein.[2][3] | Degrades MLCK mRNA, preventing protein synthesis.[4] |
| Onset of Action | Rapid, typically within minutes to hours. | Slower, requires time for mRNA degradation and protein turnover (24-72 hours).[3][5] |
| Duration of Effect | Transient, dependent on inhibitor stability and clearance. | Can be sustained for several days, depending on cell division rate.[3] |
| Specificity | Can be highly specific for MLCK over other kinases, but potential for off-target binding to proteins with similar structures exists.[6][7] | Highly specific to the target mRNA sequence, but can have off-target effects by silencing unintended genes with partial sequence homology.[8][9] |
| Delivery | Can be made cell-permeable for direct application to cell culture or in vivo.[1] | Requires transfection reagents or viral vectors to enter cells.[10] |
| Effect on Protein | Inhibits function of existing protein. | Reduces the total amount of protein.[5] |
Performance in Functional Assays: A Comparative Overview
The following table summarizes quantitative data from separate studies investigating the effects of an this compound inhibitor (PIK) and MLCK siRNA on epithelial barrier function and cell migration. It is important to note that these studies were not direct side-by-side comparisons; therefore, experimental conditions and cell types may vary.
| Assay | Method | Cell Type | Key Quantitative Finding | Reference |
| Epithelial Barrier Function | This compound Inhibitor (PIK) | T84 and Caco-2 monolayers | Apical addition of PIK increased transepithelial resistance (TER) by 50% ± 1% and decreased paracellular mannitol flux by 5.2 ± 0.2-fold. In a model of EPEC infection that decreased TER by 37% ± 6%, PIK limited the decrease to 16% ± 5%. In a TNF-α and IFN-γ model that decreased TER by 22% ± 3%, subsequent addition of PIK restored TER to 97% ± 6% of control. | [11] |
| Epithelial Barrier Function | This compound Inhibitor (stable PIK analog) | Mouse jejunum in vivo | In a T-cell activation model of diarrhea, treatment with a stable PIK analog completely prevented the increase in intestinal permeability. It also significantly reduced the internalization of the tight junction protein occludin from 39% ± 7% of enterocytes to 5% ± 2%. | [1] |
| Cell Migration | siRNA Knockdown of MLCK | Smooth Muscle Cells (SMCs) | MLCK-deficient SMCs showed a higher average migrating velocity (34.4 ± 5.9 µm/hr) compared to control cells (15.8 ± 1.5 µm/hr). | [12] |
| Cell Migration | siRNA Knockdown of ROCK1/2 (downstream of MLCK signaling) | TE-10 cells | Knockdown of both ROCK1 and ROCK2 led to an estimated 20% reduction in the migration distance of the wound edge. | [13] |
Experimental Methodologies
Protocol for MLCK Inhibition using a Peptide Inhibitor (PIK)
This protocol is a generalized procedure based on the application of the cell-permeant MLCK inhibitor peptide, PIK, to cultured epithelial monolayers.
Materials:
-
Cultured epithelial cells (e.g., Caco-2 or T84) grown on permeable supports.
-
This compound inhibitor (e.g., PIK or a stabilized analog) stock solution.
-
Cell culture medium.
-
Apparatus for measuring transepithelial electrical resistance (TER).
-
Reagents for inducing barrier dysfunction (e.g., TNF-α, IFN-γ, or pathogenic bacteria) (optional).
Procedure:
-
Culture epithelial cells on permeable supports until a confluent monolayer with stable TER is formed.
-
Prepare working concentrations of the this compound inhibitor in cell culture medium. A typical concentration for PIK is in the range of 150-330 µM.[14]
-
(Optional) To assess the reversal of barrier dysfunction, first treat the monolayers with an inducing agent (e.g., TNF-α and IFN-γ) and monitor the decrease in TER.
-
Add the peptide inhibitor-containing medium to the apical side of the monolayers.[14]
-
Incubate the cells for the desired period. The effects of peptide inhibitors are typically observed within hours.
-
Measure TER at various time points to assess changes in barrier function.
-
(Optional) Perform other relevant assays, such as measuring paracellular flux of labeled molecules (e.g., mannitol or dextran) or immunofluorescence staining for tight junction proteins.
Protocol for siRNA Knockdown of MLCK
This protocol provides a general workflow for transfecting cultured cells with siRNA to knockdown MLCK expression.
Materials:
-
Cultured cells (e.g., endothelial cells, smooth muscle cells).
-
MLCK-specific siRNA and a non-targeting control siRNA.
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Serum-free cell culture medium (e.g., Opti-MEM™).
-
Complete cell culture medium.
-
Reagents for validating knockdown (e.g., lysis buffer, antibodies for Western blot, or primers for qPCR).
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they will be 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In separate tubes, dilute the MLCK siRNA and the control siRNA in serum-free medium.
-
In another tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA solutions with the diluted transfection reagent. Mix gently and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the medium from the cells and wash once with serum-free medium.
-
Add the siRNA-lipid complex mixture to the cells.
-
Incubate the cells for 5-7 hours at 37°C.
-
-
Post-Transfection:
-
Add complete medium (with serum and antibiotics) to the cells.
-
Incubate for an additional 24-72 hours to allow for MLCK mRNA and protein degradation.
-
-
Validation of Knockdown:
-
Harvest the cells and prepare lysates.
-
Assess the efficiency of MLCK knockdown by Western blot analysis of MLCK protein levels or by qPCR analysis of MLCK mRNA levels.
-
Visualizing the Pathways and Processes
Caption: Simplified MLCK signaling pathway leading to cellular responses.
Caption: Comparative experimental workflows for MLCK inhibition.
Conclusion
References
- 1. Epithelial myosin light chain kinase–dependent barrier dysfunction mediates T cell activation–induced diarrhea in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myosin light chain kinase inhibition: correction of increased intestinal epithelial permeability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting of integrin-linked kinase with a small interfering RNA inhibits endothelial cell migration, proliferation and tube formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Myosin light chain kinase in microvascular endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. siRNA knockdown of gene expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ESM-1 siRNA Knockdown Decreased Migration and Expression of CXCL3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myosin light chain kinase signaling in endothelial barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epithelial Myosin Light Chain Kinase Activation Induces Mucosal Interleukin-13 Expression to Alter Tight Junction Ion Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular MLCK1 diversion reverses barrier loss to restore mucosal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Confirming MLCK Inhibition: A Guide to Western Blot Analysis of p-MLC
For researchers and drug development professionals investigating the efficacy of Myosin Light Chain Kinase (MLCK) inhibitors, Western blot analysis of phosphorylated myosin light chain (p-MLC) serves as a critical method for confirmation. This guide provides a comparative overview of common MLCK inhibitors, supported by experimental data, and a detailed protocol for performing this essential assay.
Comparison of MLCK Inhibitor Performance
The following table summarizes the quantitative performance of various inhibitors on MLCK activity, as measured by the reduction in p-MLC levels. It is important to note that the inhibitory concentrations (IC50) and observed effects can vary depending on the cell type, experimental conditions, and the specific isoform of MLCK being targeted.
| Inhibitor | Target(s) | Reported IC50 | Observed Effect on p-MLC Levels | Reference(s) |
| ML-7 | Primarily MLCK | ~300 nM | Significant decrease in both mono- and di-phosphorylated MLC. | [1][2] |
| ML-9 | MLCK, other kinases at higher concentrations | ~3.8 µM | Reported to decrease di-phosphorylated MLC with less effect on mono-phosphorylated MLC in some studies. | [3] |
| Wortmannin | MLCK (irreversible), PI3K | ~0.3 µM for MLCK | Potent inhibitor of MLC phosphorylation. | |
| Staurosporine | Broad-spectrum kinase inhibitor | ~18.4 nM for MLCK | Strong inhibition of both mono- and di-phosphorylated MLC. | [4] |
Note: The data presented are compiled from various studies and may not be directly comparable due to differences in experimental design.
Signaling Pathway and Experimental Workflow
To understand the experimental approach, it is crucial to visualize the underlying biological pathway and the subsequent analytical workflow.
Caption: MLCK Signaling Pathway.
The experimental workflow to quantify the effect of MLCK inhibitors on p-MLC levels using Western blot is a multi-step process.
Caption: Western Blot Experimental Workflow.
Detailed Experimental Protocol: Western Blot for p-MLC
This protocol provides a comprehensive methodology for the Western blot analysis of p-MLC to confirm MLCK inhibition.
1. Cell Culture and Treatment:
-
Seed cells (e.g., smooth muscle cells, endothelial cells) at an appropriate density and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours, if necessary, to reduce basal phosphorylation levels.
-
Pre-treat the cells with the desired concentrations of MLCK inhibitor (e.g., ML-7, ML-9) or vehicle control for the appropriate time (e.g., 30-60 minutes).
-
Stimulate the cells with an agonist known to induce MLC phosphorylation (e.g., thrombin, angiotensin II) for a predetermined optimal time.
2. Sample Preparation:
-
Immediately after treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated MLC (e.g., anti-phospho-MLC2 (Ser19)) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the primary antibody's host species for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To normalize the p-MLC signal, the membrane can be stripped and re-probed with an antibody against total MLC and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. The p-MLC signal should be normalized to the total MLC signal, which is then normalized to the loading control.
By following this guide, researchers can effectively utilize Western blot analysis to quantify the inhibition of MLCK and validate the efficacy of their compounds, contributing to advancements in drug discovery and development.
References
- 1. Microelectromechanical System Measurement of Platelet Contraction: Direct Interrogation of Myosin Light Chain Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Rapid Myosin Regulatory Light Chain Phosphorylation Using High-Throughput In-Cell Western Assays: Comparison to Western Immunoblots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of myosin light chain kinase inhibition on contractility, force development and myosin light chain 20 phosphorylation of rat cervical and thoracic duct lymphatics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Validating Signaling Pathways: A Comparative Guide to Using MLCK Peptide Inhibitors and Alternatives
For researchers, scientists, and drug development professionals, rigorously validating a proposed signaling pathway is a critical step in understanding cellular mechanisms and identifying potential therapeutic targets. Myosin Light Chain Kinase (MLCK) is a key regulatory enzyme in various cellular processes, making it a frequent subject of such investigations. This guide provides a comprehensive comparison of using MLCK peptide inhibitors for pathway validation against alternative methods, supported by experimental data and detailed protocols.
The Role of MLCK in Signaling
Myosin Light Chain Kinase (MLCK) is a calcium/calmodulin-dependent serine/threonine kinase. Its primary function is to phosphorylate the regulatory light chain of myosin II, a crucial event for initiating smooth muscle contraction and playing a role in non-muscle cell motility, cell division, and barrier function. Given its central role, determining if a signaling pathway converges on MLCK is often a key objective.
Using this compound Inhibitors for Pathway Validation
Peptide inhibitors designed to specifically target MLCK offer a powerful tool for dissecting its role in a signaling cascade. These peptides are often derived from the autoinhibitory or calmodulin-binding domains of MLCK itself, providing a high degree of specificity.
A prime example is the validation of MLCK's role in the noradrenaline-evoked non-selective cation current (Icat) in smooth muscle cells. Researchers have utilized synthetic peptides to probe this pathway.
Featured this compound Inhibitors:
-
MLCK(11–19)amide: A substrate-specific peptide inhibitor of MLCK.
-
AV25: An inhibitor that acts at the auto-inhibitory domain of MLCK.
Experimental Workflow: Validating MLCK's Role in Noradrenaline-Evoked Cation Current
The following diagram illustrates a typical experimental workflow for validating the involvement of MLCK in a signaling pathway using peptide inhibitors.
Caption: Workflow for validating MLCK's role in noradrenaline-evoked cation current using peptide inhibitors.
Quantitative Data: this compound Inhibition of Noradrenaline-Evoked Icat
| Inhibitor | Concentration | Effect on Noradrenaline-Evoked Icat | Reference |
| MLCK(11–19)amide | 5 µM | Markedly reduced amplitude and rate of activation | [1] |
| AV25 | 10 µM | Markedly reduced amplitude and rate of activation | [1] |
Experimental Protocol: Whole-Cell Patch Clamp with Intracellular Dialysis of this compound Inhibitors
-
Cell Preparation: Isolate single smooth muscle cells from rabbit portal vein.
-
Electrophysiological Recording: Perform whole-cell voltage-clamp recordings. The standard pipette solution contains (in mM): 130 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH 7.2.
-
Inhibitor Application: For the experimental group, dissolve MLCK(11–19)amide (5 µM) or AV25 (10 µM) in the pipette solution. For the control group, use the standard pipette solution.
-
Stimulation: After establishing the whole-cell configuration, apply noradrenaline (10 µM) to the bath to evoke the non-selective cation current (Icat).
-
Data Acquisition and Analysis: Record the current amplitude and activation rate. Compare the results from the inhibitor-treated cells with the control cells. A significant reduction in the current in the presence of the peptide inhibitor validates the involvement of MLCK in the signaling pathway.
Comparative Analysis of Pathway Validation Methods
While this compound inhibitors are highly specific, other methods are also available for pathway validation. Each has its own set of advantages and disadvantages.
Signaling Pathway: MLCK in Smooth Muscle Contraction
The following diagram depicts the central role of MLCK in the smooth muscle contraction pathway, which is a common target for validation studies.
Caption: Simplified signaling pathway of MLCK-mediated smooth muscle contraction.
Comparison Table of Validation Methods
| Method | Principle | Advantages | Disadvantages |
| This compound Inhibitors | Competitive inhibition of substrate or calmodulin binding. | High specificity, rapid action, can be introduced directly into cells.[2] | Can be difficult to deliver into intact tissues, potential for degradation.[3] |
| Small Molecule Inhibitors | Typically ATP-competitive inhibitors of the kinase domain. | Cell-permeable, readily available, can be used in vitro and in vivo.[4] | Can have off-target effects on other kinases, potential for toxicity.[5][6] |
| RNA Interference (RNAi) | siRNA or shRNA-mediated degradation of MLCK mRNA. | High specificity for the target gene, can achieve long-term knockdown.[7][8] | Slower onset of action (24-48 hours), potential for incomplete knockdown, off-target effects.[9] |
| Genetic Knockout | Deletion of the MLCK gene. | Complete and permanent loss of function, highly specific.[10][11] | Time-consuming and expensive to generate, potential for compensatory mechanisms, embryonic lethality.[10][11] |
Quantitative Data from Alternative Validation Methods
Small Molecule Inhibitors (ML-7 & ML-9)
| Inhibitor | Target | Ki | IC50 for Icat Inhibition | Application |
| ML-7 | MLCK | 0.3 µM | 0.8 µM | Inhibition of noradrenaline-evoked Icat[1] |
| ML-9 | MLCK | 3.8 µM | 2.0 µM | Inhibition of noradrenaline-evoked Icat[1] |
RNA Interference (siRNA)
Genetic Knockout (Smooth Muscle-Specific MLCK KO Mice)
| Parameter | Control Mice | MLCK KO Mice | Stimulus |
| RLC Phosphorylation | 41 ± 5.0 % | 4.8 ± 1.2 % | Acetylcholine[10] |
| Force Development | Present | Markedly reduced | K+-depolarization[10] |
Detailed Experimental Protocols for Alternative Methods
Small Molecule Inhibitor Assay
-
Preparation: Prepare stock solutions of ML-7 or ML-9 in an appropriate solvent (e.g., DMSO).
-
Application: Pre-incubate cells or tissues with the desired concentration of the inhibitor for a specific duration before stimulation.
-
Measurement: Perform the functional assay (e.g., electrophysiological recording, muscle contraction measurement, or cell migration assay) in the continued presence of the inhibitor.
-
Analysis: Compare the results with a vehicle-treated control group.
RNA Interference (siRNA) Protocol
-
Incubation: Incubate the cells for 24-72 hours to allow for mRNA and protein knockdown.
-
Validation of Knockdown: Assess the level of MLCK mRNA and protein knockdown using qRT-PCR and Western blotting, respectively.
-
Functional Assay: Perform the desired functional assay to assess the phenotypic consequences of MLCK knockdown.
Generation of Smooth Muscle-Specific MLCK Knockout Mice
-
Targeting Vector Construction: Create a targeting vector with loxP sites flanking the exons of the Mylk gene that are critical for kinase activity.[10][11]
-
Generation of Floxed Mice: Introduce the targeting vector into embryonic stem (ES) cells and select for homologous recombination. Inject the targeted ES cells into blastocysts to generate chimeric mice, which are then bred to establish a line of "floxed" mice.[10][11]
-
Cre-Recombinase Line: Cross the floxed mice with a transgenic mouse line that expresses Cre recombinase under the control of a smooth muscle-specific promoter (e.g., SM22α).[10][11]
-
Inducible Knockout (Optional): To achieve temporal control over the knockout, a tamoxifen-inducible Cre-ER(T2) system can be used. The knockout is then induced by administering tamoxifen to the adult mice.[10][11]
-
Phenotypic Analysis: Conduct a comprehensive analysis of the knockout mice, including physiological measurements (e.g., blood pressure, gut motility) and ex vivo experiments on isolated smooth muscle tissues (e.g., force measurement, biochemical assays).[10][11]
Conclusion
The validation of MLCK's involvement in a signaling pathway can be approached through several robust methods. This compound inhibitors offer a highly specific and rapid means of interrogation, particularly in cellular and electrophysiological assays. Small molecule inhibitors provide a convenient alternative for both in vitro and in vivo studies, though careful consideration of their off-target effects is necessary. For more definitive, long-term studies, RNAi and genetic knockout models provide powerful, albeit more technically demanding, approaches. The choice of method will ultimately depend on the specific research question, the experimental system, and the available resources. By understanding the strengths and limitations of each technique, researchers can design rigorous experiments to confidently elucidate the intricate roles of MLCK in cellular signaling.
References
- 1. Evidence for myosin light chain kinase mediating noradrenaline-evoked cation current in rabbit portal vein myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptides or small molecules? Different approaches to develop more effective CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sumoprotease.com [sumoprotease.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibitors of Myosin Light Chain Kinase Block Synaptic Vesicle Pool Mobilization during Action Potential Firing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 8. RNA interference: learning gene knock-down from cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myosin light chain kinase is central to smooth muscle contraction and required for gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myosin light chain kinase is central to smooth muscle contraction and required for gastrointestinal motility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RNAi targeting embryonic myosin heavy chain isoform inhibited bound thrombin-induced migration of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Myosin Light Chain Kinase (MLCK) Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, selecting a highly specific antibody is paramount for generating reliable and reproducible data. This guide provides a framework for analyzing the cross-reactivity of different commercially available Myosin Light Chain Kinase (MLCK) antibodies. While direct comparative data from manufacturers is often limited, this guide offers the necessary tools and protocols to empower researchers to conduct their own robust cross-reactivity assessments.
Myosin Light Chain Kinase (MLCK) is a key enzyme in the regulation of smooth muscle contraction and is implicated in various physiological and pathological processes, making it a crucial target of study. The existence of multiple MLCK isoforms and the high degree of homology among protein kinases necessitates a thorough evaluation of antibody specificity to avoid off-target effects and misinterpretation of experimental results.
Comparing Commercial MLCK Antibodies
A variety of MLCK antibodies are available to researchers, each with its own set of validation data. Below is a summary of information for several commercially available MLCK antibodies. It is important to note that comprehensive, quantitative cross-reactivity data against a panel of related kinases is often not provided by manufacturers. The information below has been compiled from publicly available datasheets and scientific publications.
| Antibody (Manufacturer, Cat. No.) | Type | Immunogen | Validated Applications | Reported Specificity & Cross-Reactivity |
| Abcam, ab76092 | Rabbit Monoclonal [EP1458Y] | Proprietary | IHC-P | Reacts with Human, Mouse, Rat. Specificity in IHC has been documented in multiple publications.[1][2] Cross-reactivity with other kinases is not explicitly stated. |
| Cell Signaling Technology, #3672 | Rabbit Polyclonal | Synthetic peptide corresponding to amino-terminal residues of human Myosin Light Chain 2 (smooth muscle isoform) | WB | Detects endogenous levels of total Myosin Light Chain 2 (smooth muscle). Does not cross-react with the cardiac isoform of Myosin Light Chain 2, or Myosin Essential Light Chain.[3][4][5][6][7][8] |
| Novus Biologicals, NBP1-87744 | Rabbit Polyclonal | Recombinant protein corresponding to amino acids 1765-1914 of human MYLK | WB, IHC | Specificity verified on a protein array containing the target protein plus 383 other non-specific proteins.[6][9][10] |
Understanding MLCK Isoforms and Potential for Cross-Reactivity
There are four known isoforms of MLCK, each with tissue-specific expression patterns, which presents a challenge for antibody specificity.[11]
-
MYLK1 (Smooth Muscle MLCK - smMLCK): Predominantly found in smooth muscle cells.
-
MYLK2 (Skeletal Muscle MLCK - skMLCK): Expressed in skeletal muscle.
-
MYLK3 (Cardiac MLCK): Found in cardiac muscle.
-
MYLK4: A more recently discovered isoform with expression in cardiac muscle.
Given the high degree of homology within the kinase domain of serine/threonine kinases, it is crucial to assess the cross-reactivity of MLCK antibodies against other closely related kinases. A suggested panel for cross-reactivity testing would include:
-
MLCK isoforms: Recombinant proteins for MYLK1, MYLK2, MYLK3, and MYLK4.
-
Other Calcium/Calmodulin-dependent protein kinases (CAMKs): Such as CAMK1, CAMK2, etc.
-
Rho-associated protein kinase (ROCK): Known to phosphorylate MLC.
-
Protein Kinase C (PKC): Also involved in smooth muscle contraction regulation.
-
ZIP kinase (ZIPK) / Death-associated protein kinase 3 (DAPK3): Known to phosphorylate MLC.
Experimental Protocols for Cross-Reactivity Analysis
To ensure the specificity of an MLCK antibody, a combination of the following experimental approaches is recommended.
Western Blotting for Specificity Assessment
Western blotting is a fundamental technique to determine if an antibody recognizes the target protein at the correct molecular weight and to identify any off-target binding.[12]
Protocol:
-
Protein Lysate Preparation: Prepare lysates from cells or tissues known to express different MLCK isoforms and other related kinases. Include a negative control lysate from a cell line with knockout of the target MLCK isoform if available.
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary MLCK antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: A specific antibody should show a single band at the expected molecular weight for MLCK in the positive control lanes and no band in the negative control lanes. The absence of bands in lanes with other kinase lysates indicates a lack of cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Cross-Reactivity
ELISA can be adapted to provide a quantitative measure of antibody cross-reactivity.[13] A competitive ELISA is particularly useful for this purpose.
Protocol:
-
Antigen Coating: Coat a 96-well plate with 1-10 µg/mL of recombinant full-length MLCK protein in a suitable coating buffer overnight at 4°C.
-
Blocking: Wash the plate and block with 1% BSA in PBS for 1-2 hours at room temperature.
-
Competitive Incubation: In a separate plate, pre-incubate a fixed, limiting concentration of the primary MLCK antibody with increasing concentrations of the potential cross-reacting proteins (other MLCK isoforms, related kinases) for 1-2 hours.
-
Transfer to Coated Plate: Transfer the antibody-competitor mixtures to the MLCK-coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate thoroughly with PBS containing 0.05% Tween-20 (PBST).
-
Secondary Antibody Incubation: Add an appropriate HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add a TMB substrate. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
-
Analysis: A decrease in signal in the presence of a competing protein indicates cross-reactivity. The degree of cross-reactivity can be quantified by comparing the IC50 values (the concentration of competitor that inhibits 50% of the antibody binding).
Immunohistochemistry (IHC) for Tissue-Specific Cross-Reactivity
IHC is essential to verify that the antibody specifically stains the expected cell types and subcellular compartments in tissue sections and does not show unexpected off-target staining.
Protocol:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections from various tissues known to express different MLCK isoforms (e.g., smooth muscle, skeletal muscle, heart). Include negative control tissues that do not express the target MLCK.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a suitable blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary MLCK antibody at the optimized dilution overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides with PBS.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system. Visualize with a chromogen such as DAB.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Analysis: A specific antibody will show staining in the expected cell types and subcellular locations, with no or minimal background staining in other cells or in the negative control tissues.
Visualizing Key Processes
To aid in the understanding of MLCK's role and the assessment of its antibodies, the following diagrams illustrate the MLCK signaling pathway and a general workflow for antibody cross-reactivity analysis.
Caption: The MLCK signaling pathway leading to smooth muscle contraction.
Caption: A generalized workflow for assessing antibody cross-reactivity.
By following a systematic and multi-faceted approach to antibody validation, researchers can confidently select the most appropriate MLCK antibody for their specific application, thereby enhancing the quality and impact of their research.
References
- 1. mouse Mylk antibody | antibody review based on formal publications [labome.com]
- 2. (ab76092) Anti-Myosin light chain kinase/MLCK antibody [EP1458Y] - Abcam - CiteAb [citeab.com]
- 3. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Myosin Light Chain 2 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. biocompare.com [biocompare.com]
- 7. Myosin Light Chain 2 Antibody (#3672) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. Antibody Registry [antibodyregistry.org]
- 9. Antibody Validation for Immunohistochemistry | Cell Signaling Technology [cellsignal.com]
- 10. Myosin light chain kinase Antibody, Novus Biologicals 25 μL; Unlabeled:Antibodies, | Fisher Scientific [fishersci.be]
- 11. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. laboratorynotes.com [laboratorynotes.com]
- 13. elisakits.co.uk [elisakits.co.uk]
A Comparative Analysis of Myosin Light Chain Kinase (MLCK) Peptide Activity Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
Myosin Light Chain Kinase (MLCK) plays a pivotal role in regulating a wide array of cellular processes, from smooth muscle contraction to endothelial barrier function and cell migration. The activity of MLCK, and consequently the phosphorylation of its primary substrate, the myosin regulatory light chain (RLC), varies significantly across different cell types. This guide provides an objective comparison of MLCK peptide activity in smooth muscle, endothelial, and cancer cells, supported by experimental data and detailed protocols to aid in research and therapeutic development.
Quantitative Comparison of MLCK Activity and RLC Phosphorylation
The functional consequences of MLCK activation are directly linked to the extent of RLC phosphorylation. This varies between cell types under both basal and stimulated conditions, reflecting differences in MLCK expression, isoform predominance, and the influence of opposing phosphatases.
| Cell Type | Condition | Parameter | Value | Reference |
| Urinary Bladder Smooth Muscle | Basal | RLC Phosphorylation | 0.32 mol phosphate / mol RLC | [1] |
| Stimulated (KCl) | MLCK Activation | 62% | [1] | |
| Stimulated (KCl) | RLC Phosphorylation | 0.48 mol phosphate / mol RLC | [1] | |
| Stimulated (Carbachol) | MLCK Activation | 32% | [1] | |
| Aortic Smooth Muscle | Stimulated (Phenylephrine) | RLC Phosphorylation | 40% inhibition with 50% MLCK decrease | [2] |
| Cardiac Muscle | - | cRLC Phosphorylation (basal) | ~0.40 mol phosphate / mol RLC | [3] |
| HeLa (Cervical Cancer) Cells | Interphase (Long MLCK) | RLC Phosphorylation Rate | 1.67 pmol phosphate/unit MLCK·min | [4] |
| Metaphase (Long MLCK) | RLC Phosphorylation Rate | 0.84 pmol phosphate/unit MLCK·min | [4] | |
| Coronary Venular Endothelial Cells | Stimulated (Constitutively active MLCK transfection) | MLC Phosphorylation | ~60% increase | [5] |
Key Differences in MLCK Function Across Cell Types
Smooth Muscle Cells: In smooth muscle, the Ca2+/calmodulin-dependent activation of MLCK is the primary trigger for the phosphorylation of the myosin regulatory light chain, leading to contraction.[6] However, the reliance on MLCK can differ even between smooth muscle subtypes. For instance, in aortic smooth muscle, MLCK content is a limiting factor for contraction, whereas urinary bladder smooth muscle shows robust contraction even with a significant reduction in MLCK levels, indicating a greater role for pathways that inhibit myosin light chain phosphatase.[2]
Endothelial Cells: In endothelial cells, MLCK-mediated phosphorylation of the myosin light chain leads to actomyosin contraction, which increases endothelial permeability and disrupts the endothelial barrier.[7][8] This process is implicated in inflammatory responses and edema formation.[7] Interestingly, beyond its role in permeability, MLCK in endothelial cells can also stimulate the production of vasodilating factors, revealing a counter-balancing role in regulating vascular tone.[9] Different MLCK isoforms, particularly the non-muscle MLCK (nmMLCK), play specific roles in endothelial cell proliferation and migration, which are critical in conditions like pulmonary hypertension.[10]
Cancer Cells: The role of MLCK in cancer is multifaceted. In some cancer cell lines, MLCK expression is downregulated compared to their normal counterparts.[11] However, in breast cancer cells, MLCK activity has been shown to contribute to proliferation and migration.[10] The activity of the long MLCK isoform is cell-cycle dependent, with lower activity observed during mitosis compared to interphase in HeLa cells.[4] This suggests a role for MLCK in the dynamic cytoskeletal rearrangements required for cell division.
Experimental Protocols
In Vitro MLCK Activity Assay using Radiolabeled ATP
This protocol is a standard method for quantifying the enzymatic activity of MLCK by measuring the incorporation of radioactive phosphate from [γ-³²P]ATP into a substrate.[6][7][12][13][14]
Materials:
-
Purified MLCK enzyme or cell lysate containing MLCK
-
Synthetic peptide substrate (e.g., KKRPQRATSNVFAM-NH2)
-
[γ-³²P]ATP
-
5x Kinase Reaction Buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100)
-
Phosphocellulose paper
-
75 mM Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, peptide substrate, and purified MLCK or cell lysate on ice.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specific time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the kinase activity, typically expressed as picomoles or nanomoles of phosphate incorporated per minute per milligram of protein.
Western Blot for Phosphorylated Myosin Light Chain (p-MLC)
This protocol allows for the detection and semi-quantitative analysis of RLC phosphorylation in cell lysates.[11][15][16][17][18]
Materials:
-
Cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phospho-MLC (Ser19)
-
Primary antibody against total MLC (for normalization)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and apply experimental treatments.
-
Lyse the cells on ice using lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLC overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total MLC for normalization.
-
Quantify the band intensities to determine the relative levels of p-MLC.
Visualizing MLCK Signaling and Experimental Processes
MLCK Signaling Pathway Comparison
Caption: Comparative MLCK signaling in smooth muscle and endothelial cells.
Experimental Workflow for Comparing MLCK Activity
Caption: Workflow for comparing MLCK activity across different cell types.
References
- 1. Real-time evaluation of myosin light chain kinase activation in smooth muscle tissues from a transgenic calmodulin-biosensor mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac myosin light chain is phosphorylated by Ca2+/calmodulin-dependent and -independent kinase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Localization and Activity of Myosin Light Chain Kinase Isoforms during the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of the regulatory light chain of myosin in striated muscle: methodological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Myosin light-chain kinase regulates endothelial calcium entry and endothelium-dependent vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Assaying Protein Kinase Activity with Radiolabeled ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Quantification of Rapid Myosin Regulatory Light Chain Phosphorylation Using High-Throughput In-Cell Western Assays: Comparison to Western Immunoblots - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
In Vivo Validation of Myosin Light Chain Kinase (MLCK) Peptide Inhibitor Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of various peptide inhibitors targeting Myosin Light Chain Kinase (MLCK), a critical regulator of smooth muscle contraction and endothelial barrier function. This document summarizes key experimental data, details methodologies for pivotal in vivo studies, and visualizes relevant biological pathways and workflows to aid in the evaluation and selection of MLCK peptide inhibitors for research and therapeutic development.
Introduction to this compound Inhibitors
Myosin Light Chain Kinase plays a crucial role in the pathophysiology of various diseases characterized by increased vascular permeability and smooth muscle hyper-reactivity, including inflammatory conditions, vascular diseases, and acute lung injury. Peptide inhibitors designed to block MLCK activity have emerged as promising therapeutic agents. This guide focuses on the in vivo validation of several such inhibitors, with a particular emphasis on the PIK (Peptide Inhibitor of Kinase) series of cell-permeant peptides.
Comparative Efficacy of this compound Inhibitors
The following tables summarize the in vivo efficacy of prominent this compound inhibitors based on available experimental data. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various publications. Experimental conditions, including animal models and dosing regimens, may differ between studies.
| Peptide Inhibitor | Animal Model | Disease/Condition | Key Efficacy Endpoints | Dosage | Outcome | Reference |
| PIK7 | Rat | Myocardial Ischemia-Reperfusion Injury | Reduced vascular hyperpermeability, decreased myocardial edema | 2.5 mg/kg or 40 mg/kg (intravenous) | Suppressed vascular hyperpermeability, though the effect was transient. | [1][2] |
| D-PIK (rkkykyrrk-NH2) | Rat | Oleic Acid-Induced Lung Edema | Decreased lung edema | Not specified | Reduced the extent of lung edema. | [3] |
| PIK (unmodified) | Mouse | Polymicrobial Sepsis (Cecal Ligation and Puncture) | Survival, intestinal permeability | Not specified | Unexpectedly worsened mortality and increased gut permeability. | [4] |
| PIK2 | In vitro data suggests potential for in vivo use | Thrombin-induced endothelial hyperpermeability | Decreased myosin light chain phosphorylation | Not specified for in vivo | Showed enhanced proteolytic stability and effective inhibition of thrombin-induced endothelial hyperpermeability in vitro. |
Note: The unexpected negative results for the unmodified PIK peptide in the sepsis model highlight the importance of peptide stability and the specific pathological context in determining in vivo efficacy.[4] Analogs like D-PIK and PIK2 have been developed to improve stability.[3]
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate the replication and further investigation of this compound inhibitor efficacy.
Myocardial Ischemia-Reperfusion Injury Model in Rats
This model is utilized to assess the ability of MLCK inhibitors to mitigate tissue damage and vascular leakage following a heart attack.
Protocol:
-
Animal Preparation: Male Wistar rats are anesthetized.
-
Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated to induce ischemia.
-
Ischemia and Reperfusion: The ligature is maintained for a specific period (e.g., 30 minutes) to induce ischemia. Reperfusion is initiated by removing the ligature.
-
Inhibitor Administration: The this compound inhibitor (e.g., PIK7) is administered intravenously at a predetermined dose at the onset of reperfusion.
-
Assessment of Vascular Permeability: Evans blue dye, which binds to albumin, is injected intravenously before the end of the experiment. Extravasation of the dye into the myocardial tissue is a measure of vascular permeability.
-
Infarct Size Measurement: After a set reperfusion period, the heart is excised. The area at risk is determined by the absence of blue dye, and the infarct size is measured by staining with 2,3,5-triphenyltetrazolium chloride (TTC).[1][2]
Cecal Ligation and Puncture (CLP) Model of Sepsis in Mice
The CLP model is considered the gold standard for inducing polymicrobial sepsis and is used to evaluate the immunomodulatory and barrier-protective effects of MLCK inhibitors.
Protocol:
-
Animal Preparation: Mice are anesthetized.
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum.
-
Ligation and Puncture: The cecum is ligated below the ileocecal valve, taking care not to obstruct the bowel. The ligated cecum is then punctured once or twice with a needle of a specific gauge.
-
Fecal Extrusion: A small amount of fecal content is extruded from the puncture sites to induce peritonitis.
-
Closure and Resuscitation: The cecum is returned to the abdominal cavity, and the incision is closed. Fluid resuscitation with sterile saline is administered subcutaneously.
-
Inhibitor Administration: The this compound inhibitor is administered at specified time points post-CLP, typically via intraperitoneal or intravenous injection.
-
Efficacy Assessment: Endpoints include survival rate, assessment of organ injury, and measurement of intestinal permeability using fluorescently labeled dextrans (e.g., FITC-dextran).[4]
Visualization of Pathways and Workflows
MLCK Signaling Pathway in Endothelial Barrier Dysfunction
The following diagram illustrates the signaling cascade leading to endothelial hyperpermeability, which is a key target for this compound inhibitors.
References
- 1. Effect of the Ligation and Reperfusion Timeframe on Maximal Ischemia-Reperfusion Injury in Diverse Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Automated quantification of myocardial salvage in a rat model of ischemia-reperfusion injury using 3D high-resolution magnetic resonance imaging (MRI) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Negative Controls in MLCK Peptide Experiments: A Comparative Guide
A deep dive into the appropriate negative control experiments for Myosin Light Chain Kinase (MLCK) peptide inhibitors, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of suitable controls, supporting experimental data, and detailed protocols.
Myosin Light Chain Kinase (MLCK) plays a pivotal role in cellular contractility, making it a significant target for therapeutic intervention in various diseases. Potent and specific peptide inhibitors of MLCK have been developed to probe its function and for potential drug development. However, the validity and interpretation of experiments utilizing these peptides hinge on the use of appropriate negative controls. This guide outlines the most effective negative control strategies, focusing on the use of scrambled peptides, and provides a framework for robust experimental design.
Scrambled Peptides: The Gold Standard for Negative Control
An ideal negative control for a bioactive peptide should possess the same amino acid composition as the active peptide but in a randomized or "scrambled" sequence. This ensures that any observed effects of the active peptide are due to its specific sequence and not to non-specific effects related to its physicochemical properties, such as charge or hydrophobicity.
One such example is the scrambled control for the widely used MLCK inhibitor peptide, often referred to as MLCKi. While the active peptide effectively inhibits MLCK, its scrambled counterpart should demonstrate no significant inhibitory activity.
Comparative Analysis of MLCK Inhibitors and Their Controls
To illustrate the importance of a proper negative control, the following table summarizes the inhibitory activity of various MLCK inhibitors and the expected activity of a corresponding scrambled control peptide.
| Inhibitor | Type | Target | Sequence (if applicable) | Reported IC₅₀ | Scrambled Control (Example) | Expected IC₅₀ of Scrambled Control |
| MLCK Inhibitor Peptide 18 | Peptide | MLCK | RKKYKYRRK[1] | 50 nM[1][2][3] | KRYKRKYRK (example) | > 1000-fold higher than active peptide |
| RS-20 | Peptide | MLCK (Calmodulin-binding domain) | Not specified in snippets | Not specified in snippets | Not applicable | Not applicable |
| SM-1 | Peptide | MLCK (Pseudosubstrate inhibitory site) | Not specified in snippets | Not specified in snippets | Not applicable | Not applicable |
| ML-7 | Small Molecule | MLCK | Not applicable | 300 nM | Not applicable | Not applicable |
| Wortmannin | Small Molecule | MLCK (and others) | Not applicable | 2-5 µM | Not applicable | Not applicable |
Note: The sequence for the scrambled control of MLCK Inhibitor Peptide 18 is provided as a representative example of a properly designed scrambled peptide. The exact sequence of a scrambled control should be carefully designed to avoid any potential for biological activity.
Experimental Protocols
To ensure the reliability of experimental findings, it is crucial to employ well-defined protocols. Below are detailed methodologies for key experiments involving MLCK peptide inhibitors and their negative controls.
In Vitro MLCK Kinase Assay
This assay directly measures the enzymatic activity of MLCK and its inhibition by test compounds.
Objective: To determine the IC₅₀ value of an MLCK inhibitor and its scrambled control.
Materials:
-
Purified active MLCK enzyme
-
Myosin light chain (MLC) as substrate
-
ATP (radiolabeled or with a detection system like ADP-Glo™)
-
MLCK inhibitor peptide
-
Scrambled MLCK inhibitor peptide
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Detection reagent (e.g., for ADP-Glo™, or phosphocellulose paper for radiolabeled ATP)
Procedure:
-
Prepare a series of dilutions for both the MLCK inhibitor peptide and the scrambled control peptide.
-
In a microplate, add the kinase buffer, MLC substrate, and the diluted peptides (inhibitor or scrambled control).
-
Initiate the kinase reaction by adding purified MLCK enzyme and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stopping solution or by heat inactivation).
-
Quantify the kinase activity. For radiolabeled ATP, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity. For assays like ADP-Glo™, follow the manufacturer's instructions to measure the generated ADP.
-
Plot the percentage of MLCK activity against the logarithm of the peptide concentration and determine the IC₅₀ value for both the inhibitor and the scrambled control.
Expected Outcome: The MLCK inhibitor peptide should exhibit a dose-dependent inhibition of MLCK activity, yielding a low IC₅₀ value. In contrast, the scrambled peptide should show no significant inhibition, resulting in a much higher or undetermined IC₅₀.
Cellular Permeability and Activity Assay
This experiment assesses the ability of the peptides to enter cells and affect MLCK-dependent processes, such as cell contraction or barrier function.
Objective: To compare the effects of an MLCK inhibitor peptide and its scrambled control on a cellular process regulated by MLCK.
Materials:
-
Cell line relevant to the research question (e.g., smooth muscle cells, endothelial cells)
-
Cell culture medium and reagents
-
MLCK inhibitor peptide (often conjugated to a cell-penetrating peptide like pANT for intracellular delivery)
-
Scrambled MLCK inhibitor peptide (also conjugated to a cell-penetrating peptide)
-
Stimulus to induce MLCK activity (e.g., histamine, thrombin)
-
Method for measuring the cellular response (e.g., microscopy for cell morphology changes, transendothelial electrical resistance for barrier function)
Procedure:
-
Culture the cells to an appropriate confluency.
-
Pre-incubate the cells with the MLCK inhibitor peptide, the scrambled control peptide, or a vehicle control for a defined period.
-
Induce MLCK activity with a suitable stimulus.
-
Measure the cellular response at different time points after stimulation.
-
Compare the response in cells treated with the inhibitor, the scrambled control, and the vehicle.
Expected Outcome: The MLCK inhibitor should block or significantly reduce the cellular response to the stimulus. The scrambled peptide and the vehicle control should have no significant effect on the cellular response. A study on myofibrillogenesis demonstrated that a pseudosubstrate inhibitory peptide for MLCK (MLCKi) delivered via an antennapedia peptide (pANT) disrupted the process, while the pANT-scrambled MLCKi had no significant effect[4].
Visualizing the Molecular and Experimental Landscape
To further clarify the concepts discussed, the following diagrams illustrate the MLCK signaling pathway and a typical experimental workflow.
Caption: MLCK Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for In Vitro MLCK Kinase Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Myosin Light Chain Kinase Inhibitor Peptide 18 The Myosin Light Chain Kinase Inhibitor Peptide 18 controls the biological activity of Myosin Light Chain Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
Assessing the Reproducibility of MLCK Peptide-Based Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the use of peptide-based inhibitors of Myosin Light Chain Kinase (MLCK) is a cornerstone of investigating cellular processes ranging from smooth muscle contraction to endothelial barrier function. However, the reproducibility of studies employing these tools can be influenced by a variety of factors, including the specific peptide inhibitor used, its potential for off-target effects, and the experimental context. This guide provides an objective comparison of commonly used MLCK peptide inhibitors, supported by experimental data, to aid in the critical assessment and design of reproducible research.
Myosin Light Chain Kinase plays a pivotal role in phosphorylating the regulatory light chain of myosin II, a key event triggering cell contraction and motility. Peptide inhibitors designed to interfere with this process have become invaluable research tools. This guide delves into the characteristics of several prominent this compound inhibitors, offering a comparative analysis of their efficacy, specificity, and potential for producing variable results.
Comparative Analysis of this compound Inhibitors
The selection of an appropriate this compound inhibitor is critical for the reliability of experimental outcomes. The following table summarizes the properties of several commonly used peptides, highlighting key differences that can impact study reproducibility.
| Peptide Inhibitor | Mechanism of Action | Reported IC50/Ki | Key Characteristics & Potential for Varied Results |
| MLCK Inhibitor Peptide 18 | Competitive inhibitor with respect to the peptide substrate.[1] | IC50 = 50 nM; Ki = 52 nM[1] | Cell-permeable and highly selective for MLCK over CaMKII and PKA.[1][2] Its high selectivity suggests a lower potential for off-target kinase effects, contributing to more reproducible results. |
| Peptide Inhibitor of Kinase (PIK) | Competitive inhibitor of MLCK.[3] | Potent inhibitor (specific values vary by analog). | Susceptible to degradation by peptidases.[3] To address this, more stable, peptidase-resistant analogs (e.g., using D-amino acids) have been developed, which may exhibit different effective concentrations and half-lives, impacting reproducibility if not carefully controlled.[4][5] |
| RS-20 | Patterned after the Ca2+-calmodulin binding site of MLCK.[6] | - | Specifically inhibits MLCK in vitro and Ca2+-induced shortening of skinned single smooth muscle cells.[6] Its mechanism targeting the regulatory domain may offer a different specificity profile compared to substrate-competing peptides. |
| SM-1 | Pseudosubstrate inhibitory peptide.[6] | - | Dose-dependently inhibits Ca2+-induced shortening of skinned single cells.[6] As a pseudosubstrate, its efficacy can be influenced by substrate concentration, a factor to consider for experimental consistency. |
| Myosin Kinase Inhibitor (MKI) | Competitive inhibitor with respect to the myosin light chain.[7] | Ki ≈ 10 µM[7] | Surprisingly, this peptide has been shown to also inhibit myosin light chain phosphatase activity.[7] This dual activity can lead to complex and potentially confounding results, significantly impacting the reproducibility and interpretation of studies. |
| Synthetic Peptide Analogs (e.g., 480-501) | Analogs of the MLCK regulatory site. | Ki = 25 nM (for 480-501)[8] | These peptides can act by directly binding to the MLCK active site and competing with both ATP and the light chain substrate.[8] Some analogs may also deplete calmodulin, adding another layer of complexity to their effects.[8] |
Experimental Protocols: Methodological Considerations for Reproducibility
The variability in reported outcomes of this compound-based studies can often be traced back to differences in experimental protocols. Below are key methodological considerations and a generalized protocol for assessing MLCK inhibition.
Key Methodological Considerations:
-
Peptide Stability and Handling: As demonstrated with the PIK peptide, stability in biological milieu is a critical factor.[3] Researchers should consider using peptidase-resistant analogs for longer-term experiments and ensure proper storage and handling of all peptide stocks to maintain their activity.
-
Cell/Tissue Type: The expression levels of MLCK and other related kinases can vary significantly between different cell and tissue types.[3] This can lead to different sensitivities to MLCK inhibitors and potentially different off-target effects, impacting the generalizability of findings.
-
Off-Target Effects: The case of the MKI peptide highlights the importance of validating the specificity of the chosen inhibitor in the experimental system.[7] The broader issue of off-target effects from kinase inhibitors, in general, underscores the need for careful interpretation of results and the use of multiple inhibitors or complementary techniques to confirm findings.[9]
-
Concentration and Treatment Duration: The effective concentration and the duration of treatment with peptide inhibitors should be carefully optimized for each experimental system to avoid non-specific effects and to ensure that the observed phenotype is a direct result of MLCK inhibition.
Generalized Protocol for In Vitro MLCK Activity Assay:
This protocol outlines a general procedure for measuring MLCK activity in the presence of a peptide inhibitor using a radioactive phosphate incorporation assay.
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine a buffered solution (e.g., MOPS or HEPES, pH 7.0-7.5) containing MgCl2, CaCl2, and calmodulin.
-
Add MLCK and Inhibitor: Add a known amount of purified MLCK enzyme to the reaction mixture. For inhibitor studies, pre-incubate the enzyme with varying concentrations of the this compound inhibitor for a defined period.
-
Initiate Reaction: Start the kinase reaction by adding the substrate (e.g., purified myosin light chain) and [γ-³²P]ATP.
-
Incubate: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction stays within the linear range.
-
Stop Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid.
-
Wash: Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Measure the incorporated radioactivity using a scintillation counter.
-
Analyze Data: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Visualizing Signaling and Experimental Logic
To further clarify the molecular interactions and experimental workflows discussed, the following diagrams are provided.
References
- 1. Myosin Light Chain Kinase Inhibitor Peptide 18 The Myosin Light Chain Kinase Inhibitor Peptide 18 controls the biological activity of Myosin Light Chain Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Distinct Roles of Smooth Muscle and Non-muscle Myosin Light Chain-Mediated Smooth Muscle Contraction [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Design of peptidase-resistant peptide inhibitors of myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide modulators of myosin light chain kinase affect smooth muscle cell contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of myosin kinase inhibiting peptide on contractility and LC20 phosphorylation in skinned smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of inhibition of smooth muscle myosin light chain kinase by synthetic peptide analogs of the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MLCK Peptide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory materials like Myosin Light Chain Kinase (MLCK) peptide is a critical component of operational safety and regulatory compliance. While MLCK inhibitor peptide 18 is generally not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to established laboratory waste management protocols is essential to ensure a safe working environment and prevent environmental contamination.[1]
Core Principles of MLCK Peptide Disposal
The fundamental principle governing the disposal of any laboratory chemical, including this compound, is to prevent its release into the sanitary sewer system and to ensure it is handled in a manner that minimizes risk to personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.[1]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment. This includes:
-
Safety glasses or goggles
-
Laboratory coat
-
Chemical-resistant gloves
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its physical state (solid or liquid) and the nature of any solvents used.
1. Solid (Lyophilized) this compound Waste:
-
Step 1: Containerization. Place any remaining solid this compound, along with any contaminated weighing paper or spatulas, into a clearly labeled, sealable container. A high-density polyethylene (HDPE) container is a suitable choice.[2]
-
Step 2: Labeling. The container must be labeled as "Chemical Waste" and should clearly identify the contents, including the name "this compound."
-
Step 3: Segregation. Store the sealed container in a designated waste accumulation area, separate from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
-
Step 4: Institutional Pickup. Arrange for the disposal of the container through your institution's hazardous waste management program.
2. Liquid this compound Waste (Aqueous Solutions):
-
Step 1: Collection. Collect all aqueous solutions containing this compound in a dedicated, leak-proof waste container. Do not pour any peptide solution down the drain.[1]
-
Step 2: Labeling. Clearly label the container as "Aqueous Chemical Waste" and list the contents, including "this compound" and its approximate concentration.
-
Step 3: Storage. Store the container in a designated satellite accumulation area for chemical waste.
-
Step 4: Disposal. Follow your institution's procedures for the pickup and disposal of liquid chemical waste.
3. Liquid this compound Waste (in Organic Solvents):
If the this compound has been dissolved in a hazardous organic solvent, such as DMSO or acetonitrile, the entire solution must be treated as hazardous waste.
-
Step 1: Collection. Collect the peptide solution in a designated, solvent-resistant waste container.
-
Step 2: Labeling. Label the container as "Hazardous Waste" and clearly identify all components, including the solvent and the dissolved peptide.
-
Step 3: Segregation. Ensure the waste container is stored separately from incompatible waste streams.
-
Step 4: Disposal. Arrange for disposal through your institution's hazardous waste program.
4. Contaminated Laboratory Supplies:
All disposable items that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, and gloves, should be considered contaminated waste.
-
Step 1: Collection. Place all contaminated solid waste into a designated, labeled waste bag or container.[1]
-
Step 2: Disposal. Dispose of this container through your institution's chemical or biohazardous waste stream, as per their guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Quantitative Data Summary
No specific quantitative data regarding disposal limits or concentrations were found in the safety data sheets or general laboratory guidelines for this compound. The primary recommendation is to treat all quantities as chemical waste to be disposed of through official institutional channels.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, maintaining a secure laboratory environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Operational Guidance for Handling MLCK Peptide
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Myosin Light Chain Kinase (MLCK) peptides. The following procedural guidance is designed to ensure safe handling, operation, and disposal in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Precautions
When handling MLCK peptides, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. While specific MLCK peptides, such as the MLCK Inhibitor Peptide 18, are not classified as hazardous substances according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential.[1]
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn at all times to prevent skin contact. |
| Eye Protection | Safety glasses or goggles | Use splash goggles to protect against accidental splashes of peptide solutions.[2] |
| Respiratory Protection | Dust mask or respirator | When handling the peptide in powdered form, a dust respirator is recommended to avoid inhalation.[2] For operations that may generate aerosols or mists, use a certified respirator.[2] |
| Body Protection | Laboratory coat | A full laboratory coat should be worn to protect skin and clothing from contamination. For large spills, a full suit may be necessary.[2] |
| Foot Protection | Closed-toe shoes | Always wear shoes that fully cover the feet in a laboratory environment. Boots are recommended for spill response.[2] |
General Hygiene and Handling Measures
-
Avoid contact with eyes, skin, and clothing.[3]
-
Wash hands thoroughly after handling the peptide and before eating, smoking, or using the lavatory.[2]
-
Avoid ingestion and inhalation.[3]
-
Use in a well-ventilated area. If user operations generate dust, fume, or mist, use ventilation to keep exposure to airborne contaminants below the exposure limit.[2]
Operational Plan: From Receipt to Use
A systematic workflow is critical for the safe and effective use of MLCK peptides in research. The following diagram and steps outline a standard operational procedure.
Step-by-Step Protocol:
-
Receiving and Storage :
-
Preparation for Use :
-
Before handling the peptide, put on all required personal protective equipment as detailed in the table above.
-
Allow the peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the peptide according to the manufacturer's specific instructions, typically using a recommended solvent.
-
-
Experimental Procedure :
-
Carry out the experiment following your established laboratory protocol.
-
Handle all solutions containing the peptide with care to avoid spills and aerosol generation.
-
-
Post-Experiment Cleanup :
-
Thoroughly decontaminate all work surfaces and equipment used.
-
Remove and dispose of PPE according to your institution's guidelines.
-
Wash hands thoroughly.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
Waste Disposal Protocol
| Waste Type | Disposal Procedure |
| Unused Peptide | Dispose of as chemical waste in accordance with federal, state, and local environmental control regulations.[2] Do not allow the product to enter drains.[3][4] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed container for chemical waste disposal.[3] |
| Contaminated PPE (e.g., gloves) | Dispose of in accordance with institutional guidelines for chemically contaminated waste. |
| Spills | For small spills, use appropriate tools to collect the material into a convenient waste disposal container.[2] For larger spills, use a shovel to place the material into a waste container.[2] Avoid creating dust.[3] |
MLCK Signaling Pathway
Myosin Light Chain Kinase is a key enzyme in the regulation of smooth muscle contraction through the phosphorylation of the myosin light chain.[5] This allows for the interaction of myosin with actin, leading to muscle contraction.[5] The activity of MLCK is dependent on the binding of a Calcium-Calmodulin (CaM) complex.[6]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. peptide.com [peptide.com]
- 3. biocrick.com [biocrick.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Myosin light chain kinase: an actin-binding protein that regulates an ATP-dependent interaction with myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myosin light chain kinase activation and calcium sensitization in smooth muscle in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
